molecular formula C55H76ClN9O6S B12371434 INY-05-040

INY-05-040

货号: B12371434
分子量: 1026.8 g/mol
InChI 键: GMYCIJOMBQWJAG-CCLXREQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This product is the chemical compound (2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide, provided for research purposes. The complex structure of this molecule, featuring a cyclopenta[d]pyrimidine core, a piperazine linker, and a stereospecific pyrrolidine-2-carboxamide terminus, suggests potential for highly targeted biological activity. Its specific configuration, including multiple (2S) and (4R) chiral centers, is critical for its function and is strictly controlled during synthesis to ensure the highest stereochemical purity. Based on its structural motifs, this compound is of significant interest in medicinal chemistry and drug discovery research. The 4-methyl-1,3-thiazol-5-yl phenyl group is a common pharmacophore found in molecules that modulate protein-protein interactions or enzyme activity. The cyclopentapyrimidine moiety, similar to structures explored in other scientific studies , often confers properties useful for targeting kinase enzymes or other ATP-binding domains. The extended undecanoyl chain may serve as a linker, potentially making this compound a candidate for use in proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules. Researchers can utilize this compound for target validation, high-throughput screening, mechanistic studies, and as a key intermediate in the synthesis of more complex therapeutic candidates. Our product is synthesized and purified under stringent quality control measures to ensure batch-to-batch consistency and reliability for your critical research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

分子式

C55H76ClN9O6S

分子量

1026.8 g/mol

IUPAC 名称

(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H76ClN9O6S/c1-35-29-45(67)48-47(35)51(59-33-58-48)63-25-27-64(28-26-63)53(70)43(39-20-22-41(56)23-21-39)31-57-24-14-12-10-8-7-9-11-13-15-46(68)62-50(55(4,5)6)54(71)65-32-42(66)30-44(65)52(69)61-36(2)38-16-18-40(19-17-38)49-37(3)60-34-72-49/h16-23,33-36,42-45,50,57,66-67H,7-15,24-32H2,1-6H3,(H,61,69)(H,62,68)/t35-,36+,42-,43-,44+,45-,50-/m1/s1

InChI 键

GMYCIJOMBQWJAG-CCLXREQOSA-N

手性 SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O

规范 SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O

产品来源

United States

Foundational & Exploratory

INY-05-040: A Technical Deep Dive into its Mechanism of Action in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the mechanism of action of INY-05-040, a second-generation pan-AKT degrader, in the context of breast cancer. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and targeted therapeutics. Herein, we detail the core molecular pathways affected by this compound, present quantitative data from key experiments, and provide comprehensive experimental protocols to facilitate reproducibility and further investigation.

Core Mechanism of Action: Dual Insult to Cancer Cell Survival

This compound represents a significant advancement in the targeted degradation of the serine/threonine kinase AKT, a central node in a signaling pathway frequently hyperactivated in over 50% of human tumors, including a high prevalence in breast cancer.[1][2][3] As a heterobifunctional molecule, this compound is comprised of the catalytic AKT inhibitor GDC-0068 chemically conjugated to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. This design facilitates the recruitment of the VHL E3 ligase to all three AKT isoforms (AKT1, AKT2, and AKT3), leading to their ubiquitination and subsequent proteasomal degradation.[1]

The primary mechanism of this compound involves the rapid and sustained depletion of total AKT protein levels, a stark contrast to the transient pathway inhibition offered by traditional catalytic inhibitors.[1][2] This degradation effectively shuts down downstream AKT signaling, as evidenced by the potent suppression of phosphorylation of key substrates such as PRAS40 and S6.[1][2]

A novel and critical component of this compound's efficacy is the potent induction of the c-Jun N-terminal kinase (JNK) stress-activated protein kinase (MAPK) signaling pathway.[1][2][3] This activation of a pro-apoptotic signaling cascade, in concert with the suppression of the pro-survival AKT pathway, creates a powerful dual insult to breast cancer cells, leading to enhanced cell proliferation inhibition and cytotoxicity.[1][2] Notably, breast cancer cells with low basal JNK signaling have been identified as being particularly sensitive to AKT degradation by this compound.[1][3]

Data Presentation: Quantitative Insights into this compound's Efficacy

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in breast cancer models.

Table 1: Comparative Growth Inhibition (GI50) in Cancer Cell Lines

CompoundMedian GI50adj (µM)Cell Line Panel
This compound1.1288 Cancer Cell Lines
INY-03-041 (First-Generation Degrader)3.1288 Cancer Cell Lines
GDC-0068 (Catalytic Inhibitor)> 10288 Cancer Cell Lines

This data highlights the significantly higher potency of this compound compared to its predecessor and the catalytic inhibitor GDC-0068 across a broad range of cancer cell lines.

Table 2: In Vitro Signaling Suppression in T47D Breast Cancer Cells

TreatmentConcentration for Comparable Signaling SuppressionDuration
This compound50-100 nM24 hours
GDC-0068> 500 nM24 hours

This table demonstrates the superior potency of this compound in suppressing downstream AKT signaling at significantly lower concentrations than GDC-0068.[1]

Table 3: In Vivo Pharmacodynamic Effects in BT-474C Breast Cancer Xenograft Model

Treatment GroupDoseTreatment DurationKey Pharmacodynamic Effects
This compound25 mg/kg4 daysPotent reduction in pan-AKT levels; Downregulation of pPRAS40 (T246) and pS6 (S240/244)
INY-03-04125 mg/kg4 daysPotent reduction in pan-AKT levels; Downregulation of pPRAS40 (T246) and pS6 (S240/244)
GDC-006812.5 mg/kg4 daysSuppression of downstream signaling equivalent to degraders (likely due to incomplete in vivo degradation)
VehicleN/A4 daysNo significant change in AKT signaling

This in vivo data confirms the potent target engagement and downstream pathway inhibition by this compound in a tumor xenograft model.[1][2]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

INY_05_040_Mechanism_of_Action cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound VHL_E3_Ligase VHL_E3_Ligase This compound->VHL_E3_Ligase AKT AKT This compound->AKT Ubiquitination Ubiquitination VHL_E3_Ligase->Ubiquitination Recruits AKT->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation AKT_Signaling AKT Signaling (pPRAS40, pS6) Degradation->AKT_Signaling Inhibition JNK_Pathway JNK Pathway Activation Degradation->JNK_Pathway Induces Cell_Survival_Proliferation Cell Survival & Proliferation AKT_Signaling->Cell_Survival_Proliferation Promotes Apoptosis Apoptosis JNK_Pathway->Apoptosis Promotes Experimental_Workflow_In_Vitro Start Start: Breast Cancer Cell Lines Culture Cell Culture (T47D, MDA-MB-468, BT-474C) Start->Culture Treatment Treatment with This compound, GDC-0068, or Vehicle Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Viability Cell Viability Assay (e.g., CellTiter-Glo) Endpoint_Analysis->Viability Western_Blot Western Blot Analysis (AKT, pPRAS40, pS6, JNK) Endpoint_Analysis->Western_Blot Experimental_Workflow_In_Vivo Start Start: Immunocompromised Mice Implantation Subcutaneous Implantation of BT-474C Cells Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment Treatment with this compound, GDC-0068, or Vehicle Tumor_Growth->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Tumor_Volume Tumor Volume Measurement Endpoint_Analysis->Tumor_Volume Western_Blot Western Blot of Tumor Lysates Endpoint_Analysis->Western_Blot

References

INY-05-040: A Technical Guide to a Second-Generation AKT Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT is a central node in the PI3K/AKT signaling pathway, a cascade frequently hyperactivated in a majority of human cancers, driving cell proliferation, survival, and metabolism.[1][2][3] While catalytic inhibitors of AKT have shown clinical potential, their efficacy can be limited.[2][3] Targeted protein degradation, utilizing proteolysis-targeting chimeras (PROTACs), offers an alternative and potentially more potent therapeutic strategy. This document provides a detailed technical overview of INY-05-040, a second-generation, potent, and selective degrader of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][4] Developed as an improvement upon the first-generation degrader INY-03-041, this compound demonstrates enhanced degradation kinetics, greater potency in suppressing cancer cell growth, and a distinct mechanism of action involving the induction of stress signaling pathways.[1][2][4]

Structure and Synthesis of this compound

This compound is a heterobifunctional PROTAC. Its structure is composed of three key components:

  • Warhead: The catalytic AKT inhibitor GDC-0068 (Ipatasertib), which provides selectivity for the AKT kinases.

  • E3 Ligase Ligand: A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • Linker: A ten-hydrocarbon chain that optimally positions the warhead and the E3 ligase ligand to facilitate the formation of a productive ternary complex with AKT and VHL.[1][4]

In contrast, the first-generation degrader, INY-03-041, utilized a Cereblon (CRBN) E3 ligase recruiter.[1][4] The switch to a VHL ligand in this compound resulted in significantly improved and more rapid degradation kinetics.[1][4]

INY_05_040_Structure cluster_0 This compound GDC_0068 GDC-0068 (AKT Warhead) Linker 10-Carbon Linker GDC_0068->Linker VHL_Ligand VHL Ligand (E3 Ligase Recruiter) Linker->VHL_Ligand Mechanism_of_Action AKT AKT Protein Ternary Ternary Complex (AKT-Degrader-VHL) AKT->Ternary Degrader This compound Degrader->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->Degrader Release & Recycling Ub_AKT Poly-ubiquitinated AKT Ternary->Ub_AKT Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_AKT->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PI3K_AKT_Pathway PI3K PI3K AKT AKT PI3K->AKT Activates PRAS40 p-PRAS40 (T246) AKT->PRAS40 Phosphorylates S6 p-S6 (S240/244) AKT->S6 Phosphorylates Degrader This compound Degrader->AKT Degrades Proliferation Cell Proliferation & Survival PRAS40->Proliferation Inhibits S6->Proliferation Promotes Stress_MAPK_Pathway cluster_akt AKT Inhibition vs. Degradation GDC GDC-0068 (Inhibition) JNK JNK1 / p38α (Stress MAPK) GDC->JNK Weakly Activates INY This compound (Degradation) INY->JNK Potently Activates Cytotoxicity Enhanced Cytotoxicity JNK->Cytotoxicity Contributes to

References

INY-05-040: A Second-Generation PROTAC for Targeted AKT Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The serine/threonine kinase AKT is a central node in the PI3K/AKT signaling pathway, a cascade frequently hyperactivated in a majority of human cancers, driving cell proliferation, survival, and metabolism.[1][2] While catalytic inhibitors of AKT have shown clinical efficacy, their therapeutic window can be narrow.[1][2] Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic modality by inducing the degradation of target proteins rather than just inhibiting their enzymatic activity. This guide provides a detailed overview of INY-05-040, a potent and selective second-generation pan-AKT degrader.[1][2]

This compound was developed to improve upon the first-generation AKT degrader, INY-03-041, which exhibited relatively slow degradation kinetics.[1][3] this compound demonstrates rapid and sustained degradation of all three AKT isoforms, leading to superior suppression of AKT-dependent phenotypes in cancer cell lines compared to both its predecessor and traditional catalytic inhibitors.[1][2]

Core Components and Mechanism of Action

This compound is a heterobifunctional molecule engineered to simultaneously bind to the target protein (AKT) and an E3 ubiquitin ligase. Its structure consists of:

  • Warhead: The catalytic AKT inhibitor GDC-0068, which provides selectivity for the AKT protein.[1][3]

  • E3 Ligase Recruiter: A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]

  • Linker: A ten-hydrocarbon linker that connects the warhead and the VHL ligand, optimizing the formation of a stable ternary complex between AKT and VHL.[1][3]

The mechanism of action, consistent with other PROTACs, involves the hijacking of the ubiquitin-proteasome system. This compound facilitates the formation of a ternary complex between an AKT isoform and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of AKT, marking it for recognition and subsequent degradation by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple AKT protein molecules.

INY_05_040_Mechanism cluster_PROTAC This compound GDC-0068 GDC-0068 (AKT Warhead) Linker Linker GDC-0068->Linker AKT AKT Protein GDC-0068->AKT Binds VHL Ligand VHL Ligand Linker->VHL Ligand VHL VHL E3 Ligase Complex VHL Ligand->VHL Recruits Ub Ubiquitin AKT->Ub Poly-ubiquitination VHL->Ub Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_AKT Degraded AKT (Peptides) Proteasome->Degraded_AKT Degradation Signaling_Pathway cluster_downstream AKT Downstream Signaling cluster_stress Stress Response INY05040 This compound AKT AKT INY05040->AKT Degradation PRAS40 p-PRAS40 AKT->PRAS40 S6 p-S6 AKT->S6 JNK JNK Signaling AKT->JNK Induces Cell_Growth Cell Growth & Proliferation PRAS40->Cell_Growth S6->Cell_Growth Apoptosis Apoptosis JNK->Apoptosis PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_omics Systems Biology Analysis cluster_invivo In Vivo Validation Design Rational Design (Warhead + Linker + E3 Ligand) Synthesis Chemical Synthesis (e.g., this compound) Design->Synthesis Control Synthesis of Negative Control (e.g., this compound-Neg) Synthesis->Control Biochem Biochemical Selectivity Screen (Kinase Panel) Synthesis->Biochem Degradation Western Blot: Degradation Kinetics & Dose-Response Biochem->Degradation Signaling Western Blot: Downstream Pathway Modulation Degradation->Signaling Proliferation Cell Proliferation Assays (GI50 determination) Signaling->Proliferation Proteomics Global Proteomics (LC-MS/MS) to confirm selectivity Proliferation->Proteomics Transcriptomics Transcriptomics (RNA-seq) to assess pathway changes Proteomics->Transcriptomics Metabolomics Metabolomics (LC-MS) to evaluate metabolic shifts Transcriptomics->Metabolomics Xenograft Xenograft Tumor Models (e.g., BT-474C) Metabolomics->Xenograft PD_Analysis Pharmacodynamic Analysis (Tumor AKT levels) Xenograft->PD_Analysis

References

INY-05-040: A Technical Guide to Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INY-05-040 is a potent, second-generation AKT degrader designed to overcome the limitations of catalytic AKT inhibitors.[1] By inducing the rapid and sustained degradation of all three AKT isoforms, this compound effectively suppresses downstream signaling and inhibits cell proliferation across a wide range of cancer cell lines.[2][3] This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways involved. A primary focus is the compound's dual action: the intended suppression of the canonical PI3K/AKT pathway and the consequential activation of the stress-activated MAPK/JNK signaling cascade.[1][2]

Core Mechanism of Action

This compound is a heterobifunctional degrader that consists of the catalytic AKT inhibitor GDC-0068 chemically conjugated to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand.[3] This design allows this compound to recruit VHL to the AKT protein, leading to polyubiquitination and subsequent proteasomal degradation of AKT. This degradation is rapid, occurring in under 5 hours, and sustained, lasting for at least 72 hours after compound washout.[2][3] This contrasts with traditional catalytic inhibitors, which only temporarily block kinase activity.[2]

Downstream Signaling Pathways

The primary consequence of this compound is the potent suppression of the PI3K/AKT signaling network, a crucial pathway for cell growth, proliferation, and survival.[2] However, multiomic profiling has revealed a significant secondary effect: the potent induction of the stress-activated c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[1][4]

Suppression of Canonical AKT Signaling

By degrading AKT, this compound prevents the phosphorylation and activation of its numerous downstream substrates. This leads to a marked reduction in pro-survival and proliferative signals.

AKT_Signaling_Suppression INY05040 This compound AKT AKT (All Isoforms) INY05040->AKT Induces Degradation via VHL Proteasome Proteasomal Degradation AKT->Proteasome PRAS40 p-PRAS40 (Thr246) ↓ AKT->PRAS40 Inhibition S6 p-S6 (Ser240/244) ↓ AKT->S6 Inhibition Proliferation Cell Proliferation ↓ S6->Proliferation Inhibition Survival Cell Survival ↓ S6->Survival Inhibition

Caption: Suppression of the canonical AKT pathway by this compound.
Activation of Stress MAPK/JNK Signaling

A key finding from multiomic studies is that the enhanced efficacy of this compound is associated with the potent induction of the JNK stress response pathway.[1][4] This activation is a degrader-selective cellular phenotype not observed to the same extent with catalytic AKT inhibitors.[2] The cytotoxic effects of this compound in some breast cancer cell lines can be neutralized by co-treatment with a JNK inhibitor, highlighting the importance of this secondary pathway activation.[2]

JNK_Activation_Pathway INY05040 This compound AKT_Degradation Sustained AKT Degradation INY05040->AKT_Degradation Cellular_Stress Cellular Stress Response AKT_Degradation->Cellular_Stress Induces MAPK_Cascade MAPK Cascade Cellular_Stress->MAPK_Cascade JNK1 JNK1 Activation ↑ MAPK_Cascade->JNK1 Cytotoxicity Enhanced Cytotoxicity JNK1->Cytotoxicity

Caption: Induction of the MAPK/JNK stress pathway by this compound.

Quantitative Data Summary

The effects of this compound on key downstream signaling nodes have been quantified in various cancer cell lines. The tables below summarize these findings.

Table 1: In Vitro Signaling Suppression in T47D Breast Cancer Cells
MarkerConcentrationTimeResult
Pan-AKT Levels100 nM24 hDose-dependent reduction
p-PRAS40 (Thr246)50-100 nM24 hSignificant suppression
p-S6 (Ser240/244)50-100 nM24 hSignificant suppression
Sustained AKT Reduction100 nM72 h (post-washout)Sustained reduction observed

Data derived from immunoblotting experiments.[2]

Table 2: Comparative Potency in Cancer Cell Line Panel (288 lines)
CompoundMedian GI50adjEfficacy Note
This compound 1.1 µM Second-generation degrader
INY-03-0413.1 µMFirst-generation degrader
GDC-0068> 10 µMCatalytic inhibitor

GI50adj: Adjusted growth inhibition 50.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to determine the levels of total and phosphorylated proteins in response to compound treatment.

  • Cell Culture and Treatment: T47D or BT-474 breast cancer cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound (e.g., 10 nM - 1 µM), GDC-0068, or a negative control compound for specified time points (e.g., 4, 8, 24 hours).

  • Lysate Preparation: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated overnight at 4°C with primary antibodies against pan-AKT, p-PRAS40 (Thr246), p-S6 (Ser240/244), p-JNK, and a loading control (e.g., β-actin).

  • Detection: Membranes are washed and incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Treatment (this compound) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E PVDF Transfer D->E F Immunoblotting (Primary/Secondary Ab) E->F G ECL Detection F->G

Caption: Standard workflow for Western Blot analysis.
Cell Proliferation (GI50) Assay

This protocol is used to assess the effect of this compound on cancer cell growth inhibition.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound, typically in a 10-point dilution series.

  • Incubation: Plates are incubated for 4-5 days to allow for cell proliferation.[2]

  • Viability Measurement: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings are normalized to vehicle-treated controls. The GI50 (concentration causing 50% growth inhibition) is calculated using a non-linear regression curve fit.

Conclusion and Future Directions

This compound is a highly potent, second-generation AKT degrader that effectively suppresses the PI3K/AKT pathway, a key driver in many human cancers.[1][2] Its mechanism of inducing protein degradation leads to a more profound and sustained signaling inhibition compared to traditional catalytic inhibitors.[2] The discovery that this compound also induces a JNK-mediated stress response provides a deeper understanding of its enhanced cytotoxicity and suggests potential biomarkers for patient stratification.[5][6] Further research is needed to fully elucidate the mechanisms linking AKT degradation to JNK activation and to explore rational combination therapies, such as the potential use of JNK inhibitors to modulate the cellular response to AKT degradation.[2]

References

The Role of JNK Activation by INY-05-040: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INY-05-040 is a novel, second-generation proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the serine/threonine kinase AKT. Over 50% of human tumors exhibit hyperactivation of AKT, making it a critical target in oncology. This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on the consequential activation of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The enhanced efficacy of this compound in comparison to first-generation AKT degraders and catalytic inhibitors is associated with this induction of JNK signaling. Furthermore, this guide details the experimental protocols utilized to elucidate this pathway and presents key quantitative data in a structured format for ease of comparison.

Introduction: this compound - A Potent AKT Degrader

This compound is a heterobifunctional degrader that recruits an E3 ubiquitin ligase to the AKT protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action results in a sustained suppression of AKT signaling. Studies have demonstrated that this compound is more potent than its first-generation predecessor, INY-03-041, and outperforms catalytic AKT inhibitors like GDC-0068 in suppressing AKT-dependent cellular phenotypes in breast cancer cell lines. A key finding from multiomic profiling of breast cancer cells treated with this compound is the potent induction of the stress-activated JNK signaling pathway, which contributes to the enhanced anti-cancer efficacy of the compound. Notably, low basal JNK signaling has been identified as a biomarker for sensitivity to AKT degradation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a comparative overview of its potency and effects on cell signaling.

Table 1: Growth Inhibition (GI50) of AKT-Targeting Compounds in Cancer Cell Lines

CompoundCell Line Panel (n=288) Median GI50 (µM)
This compound1.1
INY-03-0413.1
GDC-0068>10

Data extracted from a growth inhibition screen of 288 cancer cell lines.

Table 2: In Vitro Signaling Suppression in T47D Breast Cancer Cells

TreatmentConcentration for comparable signaling suppression to 50-100 nM this compound
GDC-0068>500 nM

This table illustrates the superior potency of this compound in suppressing downstream AKT signaling compared to the catalytic inhibitor GDC-0068.

Table 3: In Vivo Pharmacodynamic Effects in BT-474C Xenograft Model

Treatment (4 days)Effect on Pan-AKT LevelsEffect on pPRAS40 (Thr246) & pS6 (Ser240/244)
This compoundPotent ReductionDecreased Phosphorylation
INY-03-041Potent ReductionDecreased Phosphorylation
GDC-0068Similar suppression to degradersSimilar suppression to degraders

This data highlights the in vivo efficacy of this compound in modulating the AKT signaling pathway.

Signaling Pathway

The degradation of AKT by this compound leads to the activation of the JNK signaling pathway. This is a critical stress response that contributes to the cytotoxic effects of the compound in cancer cells.

INY_05_040_JNK_Activation INY_05_040 This compound AKT AKT Protein INY_05_040->AKT Binds to AKT and recruits E3 Ligase Proteasome Proteasome AKT->Proteasome Ubiquitination AKT_Degradation AKT Degradation Proteasome->AKT_Degradation Downstream_AKT_Signaling Downstream AKT Signaling Inhibition AKT_Degradation->Downstream_AKT_Signaling Stress_Response Cellular Stress Response AKT_Degradation->Stress_Response JNK_Activation JNK Activation Stress_Response->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis

Caption: this compound induced AKT degradation and subsequent JNK activation pathway.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines T47D, BT-474C, and MDA-MB-468 were utilized.

  • Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: this compound, INY-03-041, and GDC-0068 were dissolved in DMSO to create stock solutions. For experiments, cells were treated with the compounds at the indicated concentrations and for the specified durations.

Western Blotting for Protein Analysis

This protocol was used to assess the levels of total and phosphorylated proteins in the AKT and JNK signaling pathways.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with This compound Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (e.g., p-JNK, total JNK) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Standard experimental workflow for Western Blot analysis.

  • Lysate Preparation: Treated cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against pan-AKT, phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), phospho-JNK, and total JNK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Growth Inhibition Assay
  • Cell Seeding: Cancer cells were seeded in 96-well plates.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound, INY-03-041, or GDC-0068.

  • Viability Assessment: After a 5-day incubation period, cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo).

  • Data Analysis: GI50 values were calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice were used for the BT-474C xenograft model.

  • Tumor Implantation: BT-474C cells were subcutaneously injected into the flanks of the mice.

  • Compound Administration: Once tumors reached a specified size, mice were treated with this compound, INY-03-041, or GDC-0068 via an appropriate route of administration (e.g., oral gavage).

  • Pharmacodynamic Analysis: After the treatment period, tumors were excised, and protein lysates were prepared for Western blot analysis as described above.

Multiomic Profiling

A multi-faceted approach was employed to understand the global cellular response to this compound.

Multiomic_Profiling_Workflow cluster_experiment Experimental Phase cluster_omics Omics Data Acquisition cluster_analysis Data Analysis and Integration Treated_Cells Cancer Cells Treated with this compound Transcriptomics Transcriptomics (RNA-seq) Treated_Cells->Transcriptomics Proteomics Proteomics (Mass Spectrometry) Treated_Cells->Proteomics RPPA Reverse Phase Protein Array (RPPA) Treated_Cells->RPPA Data_Integration Causal Network Integration Transcriptomics->Data_Integration Proteomics->Data_Integration RPPA->Data_Integration Pathway_Analysis Pathway Enrichment Analysis Data_Integration->Pathway_Analysis Biomarker_ID Biomarker Identification Pathway_Analysis->Biomarker_ID

Caption: Overview of the multi-omic profiling and data analysis workflow.

  • Sample Preparation: Breast cancer cells were treated with this compound or a vehicle control. RNA and protein lysates were collected at various time points.

  • Data Acquisition:

    • Transcriptomics: RNA sequencing was performed to analyze changes in gene expression.

    • Proteomics: Mass spectrometry-based proteomics was used to quantify global protein abundance.

    • Reverse Phase Protein Array (RPPA): This high-throughput antibody-based technique was used to measure the levels of specific proteins and their post-translational modifications.

  • Data Analysis: The multi-omic datasets were integrated using causal network analysis to identify the signaling pathways significantly altered by this compound treatment, leading to the identification of JNK activation as a key downstream event.

Conclusion

This compound represents a significant advancement in the development of AKT-targeting cancer therapeutics. Its unique mechanism of inducing AKT degradation leads to a sustained pathway inhibition and a potent anti-proliferative effect. The discovery that this efficacy is linked to the activation of the JNK stress signaling pathway provides crucial insights into its mechanism of action and reveals a potential biomarker for patient stratification. The experimental framework detailed in this guide provides a comprehensive approach for the continued investigation of this compound and other targeted protein degraders in preclinical and clinical settings.

INY-05-040: A VHL-based PROTAC for Targeted AKT Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: INY-05-040 is a second-generation, potent, and highly selective heterobifunctional degrader designed to target the serine/threonine kinase AKT (Protein Kinase B) for proteasomal degradation. As a PROteolysis TArgeting Chimera (PROTAC), this compound functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to AKT, leading to its ubiquitination and subsequent destruction by the proteasome. This approach offers a distinct advantage over traditional catalytic inhibition by eliminating the entire protein, thereby providing a more sustained suppression of AKT signaling.[1][2][3] Developed as an improvement upon first-generation AKT degraders, this compound demonstrates superior potency and faster degradation kinetics across numerous cancer cell lines.[1][3] This guide details the mechanism of action, quantitative performance, and key experimental methodologies associated with this compound.

Core Mechanism of Action: VHL-Mediated AKT Degradation

This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (AKT), a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects the two.[3] Specifically, it conjugates the catalytic AKT inhibitor GDC-0068 with a VHL ligand via a ten-hydrocarbon linker.[1][3]

The degradation process unfolds as follows:

  • Ternary Complex Formation: this compound simultaneously binds to both an AKT isoform and the VHL protein, which is the substrate recognition component of the Cullin 2 RING-VHL E3 ligase (CRL2-VHL) complex.[4][5] This proximity induction forms a key ternary complex: AKT-INY-05-040-VHL.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AKT protein.[4]

  • Proteasomal Recognition and Degradation: The polyubiquitinated AKT is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[4][6] The proteasome unfolds and degrades AKT into small peptides, while this compound is released to induce the degradation of another AKT molecule.

This catalytic mode of action allows substoichiometric amounts of the degrader to eliminate a large pool of the target protein, resulting in a potent and durable pharmacological effect.[1]

INY_05_040_Pathway cluster_VHL CRL2-VHL E3 Ligase Complex cluster_Target cluster_Degradation VHL VHL CUL2 CUL2 VHL->CUL2 AKT AKT Protein E2 E2-Ub Ub_AKT Polyubiquitinated AKT E2->Ub_AKT Ubiquitination PROTAC This compound PROTAC->VHL PROTAC->AKT Binds pPRAS40 pPRAS40 AKT->pPRAS40 Phosphorylates pS6 pS6 AKT->pS6 Phosphorylates Proteasome 26S Proteasome Ub_AKT->Proteasome Targets for Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of this compound-mediated AKT degradation via VHL recruitment.

Quantitative Performance Data

This compound has demonstrated superior performance compared to both its first-generation predecessor (INY-03-041, a CRBN-based degrader) and the catalytic AKT inhibitor GDC-0068.[1]

Table 1: Comparative Growth Inhibition in Cancer Cell Lines

A growth inhibition screen across 288 cancer cell lines highlighted the enhanced potency of this compound.[1][7][8]

CompoundTarget/MechanismMedian GI50adj (µM)
This compound VHL-based AKT Degrader1.1
INY-03-041 CRBN-based AKT Degrader3.1
GDC-0068 Catalytic AKT Inhibitor> 10
Data sourced from a screen of 288 cancer cell lines.[1][7][8]
Table 2: Dose-Dependent Signaling Suppression in T47D Breast Cancer Cells

This compound achieves significant suppression of downstream AKT signaling at lower concentrations than the catalytic inhibitor GDC-0068 after 24 hours of treatment.[1][3]

CompoundConcentration (nM)Pan-AKT LevelspPRAS40 (T246) Levels
This compound 50-100Substantially ReducedSubstantially Reduced
GDC-0068 > 500No significant changeComparable reduction to 50-100 nM this compound
Data derived from Western Blot analysis in T47D cells.[1][3]
Table 3: Proteomic and Transcriptomic Impact in MOLT4 and T47D Cells

This compound induces rapid and specific degradation of AKT isoforms and causes significant changes in the transcriptome.

Experiment TypeCell LineTreatmentKey Findings
Proteomics MOLT4250 nM this compound (4h)Confirmed pan-AKT isoform downregulation.[1]
Transcriptomics T47DThis compound (10h)1394 differentially abundant transcripts (768 up, 626 down).[1]
Transcriptomics T47DGDC-0068 (10h)543 differentially abundant transcripts (300 up, 243 down).[1]
Proteomic data from tandem mass tag quantitative mass spectrometry; Transcriptomic data from RNA-seq.[1][3]

Key Experimental Protocols

The following are summaries of methodologies used to characterize this compound.

Cell Culture and Reagents
  • Cell Lines: T47D (ER+, PIK3CA-mutant) and MDA-MB-468 (PTEN-deficient, TNBC) breast cancer cell lines were utilized.[3]

  • Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compounds: this compound, the negative control this compound-Neg (containing an inactive VHL ligand diastereoisomer), and GDC-0068 were dissolved in DMSO for in vitro experiments.[1]

Western Blotting for Protein Degradation
  • Cell Lysis: Cells were treated with specified compound concentrations for various time points, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against total AKT, pPRAS40 (Thr246), pS6 (Ser240/244), and a loading control (e.g., GAPDH or Vinculin).

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and signals were visualized using an enhanced chemiluminescence (ECL) detection system.

Growth Inhibition Assay (GI50)
  • Cell Seeding: Cancer cells were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound, INY-03-041, or GDC-0068.

  • Incubation: Plates were incubated for a period of 4-5 days.

  • Viability Measurement: Cell viability was assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings were normalized to DMSO-treated controls, and GI50 values (concentration causing 50% inhibition of cell growth) were calculated using non-linear regression.

In Vivo Xenograft Studies
  • Model: The BT-474C breast cancer xenograft model was used.[1]

  • Treatment: Tumor-bearing mice were treated with this compound, INY-03-041, or GDC-0068.

  • Endpoint Analysis: After a 4-day treatment period, tumors were harvested.[1][8]

  • Pharmacodynamic Assessment: Tumor lysates were analyzed by Western blot to measure levels of pan-AKT, pPRAS40, and pS6 to confirm target engagement and downstream pathway inhibition in vivo.[1]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cell_culture 1. Cell Line Culture (e.g., T47D, MOLT4) treatment 2. Compound Treatment (this compound, GDC-0068, Control) cell_culture->treatment lysis 3. Cell Lysis & Protein Quant treatment->lysis rna_seq 4c. RNA-Sequencing (Transcriptomic changes) treatment->rna_seq growth_assay 4d. Growth Inhibition Assay (Calculate GI50) treatment->growth_assay western 4a. Western Blot (AKT, pPRAS40, pS6) lysis->western proteomics 4b. Proteomics (TMT-MS) (Pan-AKT specificity) lysis->proteomics xenograft 5. Xenograft Model (BT-474C) animal_treatment 6. Animal Dosing (4-day treatment) xenograft->animal_treatment tumor_harvest 7. Tumor Harvest & Lysis animal_treatment->tumor_harvest pd_analysis 8. PD Analysis (Western Blot) tumor_harvest->pd_analysis

Caption: Workflow for the preclinical evaluation of this compound.

Downstream Signaling and Biomarker Identification

The enhanced efficacy of this compound is associated with a more sustained suppression of AKT signaling compared to catalytic inhibitors.[1][2] This prolonged inhibition triggers secondary cellular responses. Multi-omic profiling revealed that this compound treatment leads to a potent induction of the stress-activated protein kinase (MAPK) c-Jun N-terminal kinase (JNK).[1][2]

Further analysis established that breast cancer cell lines with low basal JNK signaling are particularly sensitive to AKT degradation by this compound.[1][2] This suggests that the baseline activity of the JNK pathway may serve as a predictive biomarker for sensitivity to this class of AKT degraders. Inhibition of JNK was shown to neutralize the cytotoxic effects of this compound in sensitive cell lines, confirming the functional importance of this induced stress response.[1]

Logic_Diagram iny_treatment This compound Treatment akt_degradation Sustained AKT Degradation iny_treatment->akt_degradation akt_pathway_suppression Suppression of AKT Signaling (pPRAS40, pS6 ↓) akt_degradation->akt_pathway_suppression jnk_induction Potent Induction of JNK Signaling akt_degradation->jnk_induction cytotoxicity Enhanced Cytotoxicity akt_pathway_suppression->cytotoxicity jnk_induction->cytotoxicity low_basal_jnk Biomarker: Low Basal JNK Signaling low_basal_jnk->cytotoxicity Predicts Sensitivity

Caption: Causal logic of this compound efficacy and biomarker relationship.

Conclusion

This compound represents a significant advancement in the targeted degradation of AKT. By leveraging the VHL E3 ligase system, it achieves rapid, potent, and sustained elimination of all three AKT isoforms, outperforming traditional catalytic inhibitors and first-generation degraders in preclinical models.[1][3] The deep and durable suppression of the PI3K/AKT pathway, coupled with the induction of a JNK-mediated stress response, underlies its enhanced anti-proliferative and cytotoxic effects.[2] The identification of low basal JNK signaling as a potential sensitivity biomarker provides a promising avenue for patient stratification in future clinical development.[1] This technical overview provides a foundational understanding for researchers and drug developers exploring the therapeutic potential of this compound and the broader field of targeted protein degradation.

References

A Second-Generation AKT Degrader for Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of INY-05-040

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the discovery, mechanism of action, and preclinical development of this compound, a potent and selective second-generation degrader of the serine/threonine kinase AKT. It summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its mechanism and development workflow.

Introduction: The Rationale for an AKT Degrader

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell metabolism, proliferation, and survival.[1] Its aberrant activation is a hallmark of numerous human cancers, making AKT a prime therapeutic target.[1][2] While several small-molecule AKT inhibitors have been developed, they have yet to be approved for cancer treatment and are often cytostatic rather than cytotoxic.[1] Targeted protein degradation has emerged as a powerful alternative therapeutic strategy. This approach utilizes heterobifunctional degraders to hijack the cell's ubiquitin-proteasome system to specifically eliminate target proteins.

Building on a first-generation pan-AKT degrader, INY-03-041, which conjugated the AKT inhibitor GDC-0068 to a Cereblon (CRBN) E3 ligase recruiter, researchers developed this compound to achieve more rapid and potent AKT degradation.[1][3][4] this compound is an improved degrader that links GDC-0068 to a Von Hippel-Lindau (VHL) E3 ligase ligand via a ten-hydrocarbon linker.[1][3] This second-generation compound has demonstrated superior potency and a distinct cellular response compared to both its predecessor and catalytic AKT inhibition.[1][2]

Structure and Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.

  • Warhead: It uses the ATP-competitive pan-AKT inhibitor GDC-0068 to selectively bind to AKT1, AKT2, and AKT3.[1][4]

  • E3 Ligase Recruiter: It incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]

  • Linker: A ten-hydrocarbon linker connects the warhead and the VHL ligand, optimizing the formation of a ternary complex between AKT, this compound, and the VHL E3 ligase complex.[1][3]

By inducing this proximity, this compound facilitates the transfer of ubiquitin to AKT, marking it for destruction by the proteasome. This degradation leads to a rapid (<5 hours) and sustained suppression of downstream signaling, a key advantage over transient catalytic inhibition.[1][3] A matched negative control compound, this compound-Neg, was also developed using a diastereoisomer of the VHL ligand with substantially reduced binding activity, confirming the VHL-dependent mechanism.[1]

cluster_0 This compound Structure cluster_1 Mechanism of Action GDC-0068 (AKT Warhead) GDC-0068 (AKT Warhead) 10-Carbon Linker 10-Carbon Linker GDC-0068 (AKT Warhead)->10-Carbon Linker VHL Ligand VHL Ligand 10-Carbon Linker->VHL Ligand This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex AKT Protein AKT Protein AKT Protein->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitinated AKT Ubiquitinated AKT Ternary Complex->Ubiquitinated AKT Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated AKT Proteasome Proteasome Ubiquitinated AKT->Proteasome Degraded AKT Degraded AKT Proteasome->Degraded AKT Degradation

Caption: Structure and mechanism of this compound-induced AKT degradation.

Quantitative Data Summary

This compound has demonstrated superior potency compared to the first-generation degrader INY-03-041 and the catalytic inhibitor GDC-0068 across various cancer cell lines.

Table 1: Comparative Growth Inhibition

Data from a screen of 288 cancer cell lines.

CompoundTarget/MechanismMedian GI50adj (µM)
This compound AKT Degrader (VHL-based) 1.1 [3][5]
INY-03-041AKT Degrader (CRBN-based)3.1[3][5]
GDC-0068Catalytic AKT Inhibitor> 10[3][5]
Table 2: Cellular Potency and Transcriptional Impact in T47D Breast Cancer Cells
MetricThis compoundGDC-0068
Concentration for Signaling Suppression 50-100 nM [1][3]>500 nM [1][3]
Differentially Expressed Transcripts (10h) 1394 (768 up, 626 down)[1][3]543 (300 up, 243 down)[1][3]
Sustained Signaling Suppression (Post-Washout) Yes (≥72h) [1][3]No[1][3]
Concentration required for comparable suppression of downstream signaling (p-PRAS40, p-S6) at 24 hours.

Signaling Pathway Modulation

The primary effect of this compound is the potent degradation of AKT, leading to the sustained inhibition of its downstream effectors, such as PRAS40 and S6, which are crucial for cell growth and proliferation.[1][3] A key discovery from multiomic profiling is that the enhanced efficacy of this compound is associated with a degrader-selective phenotype: the potent induction of the stress-activated MAPK/JNK signaling pathway.[2][5][6] This contrasts with the weaker stress response elicited by catalytic AKT inhibition alone and is linked to a cytotoxic, rather than cytostatic, outcome in sensitive breast cancer cells.[1]

G AKT AKT Downstream Pro-Survival Signaling (e.g., PRAS40, S6) Downstream Pro-Survival Signaling (e.g., PRAS40, S6) AKT->Downstream Pro-Survival Signaling (e.g., PRAS40, S6) Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Pro-Survival Signaling (e.g., PRAS40, S6)->Cell Proliferation & Survival This compound This compound This compound->AKT Induces Degradation JNK (Stress MAPK Pathway) JNK (Stress MAPK Pathway) This compound->JNK (Stress MAPK Pathway) Potently Activates (Degrader-Selective) Cytotoxicity / Apoptosis Cytotoxicity / Apoptosis JNK (Stress MAPK Pathway)->Cytotoxicity / Apoptosis

Caption: Signaling pathways affected by this compound.

Experimental Protocols

The characterization of this compound involved a series of biochemical, cellular, and in vivo assays.

Cell Proliferation and Viability Assays
  • Proliferation Assay (CellTiter-Glo®):

    • Plate cells (e.g., T47D, BT-474) in 384-well plates at a density of 250 cells per well.[5]

    • After 24 hours, treat cells with a range of concentrations of this compound, GDC-0068, or other comparators.[5]

    • Incubate for 72 hours.[5]

    • Assess cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[5]

    • Determine EC50 values using nonlinear regression curve fitting (e.g., in GraphPad Prism).[5]

  • Cell Death Assay (CellTox™ Green):

    • Plate cells in 96-well plates.[5]

    • Treat cells with compounds as required for the experiment.

    • Add CellTox™ Green Dye (1:1000 dilution) to the wells.[5]

    • Measure fluorescence to quantify cell death according to the manufacturer's protocol.[5]

Western Blotting for Protein Levels and Signaling
  • Culture cells (e.g., T47D) and treat with specified concentrations of this compound, this compound-Neg, or GDC-0068 for the indicated times (e.g., 5, 24, or 72 hours).

  • Lyse cells in an appropriate buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against total AKT, phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), and a loading control (e.g., β-actin).

  • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Establish xenografts by implanting human breast cancer cells (e.g., BT-474C) into immunocompromised mice.

  • Once tumors reach a specified volume, randomize mice into treatment groups (e.g., vehicle, GDC-0068, this compound).

  • Administer compounds for a defined period (e.g., 4 days).[1]

  • At the end of the treatment period, harvest tumors for pharmacodynamic analysis.

  • Prepare tumor lysates and analyze protein levels of pan-AKT, p-PRAS40, and p-S6 by Western blotting as described above.[1]

Experimental Workflow Visualization

The preclinical evaluation of this compound followed a logical progression from initial design to in vivo validation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Validation cluster_3 Mechanism Discovery Design Rational Design: GDC-0068 + VHL Ligand Synthesis Chemical Synthesis of This compound & this compound-Neg Design->Synthesis Biochem Biochemical Selectivity (Kinase Panel) Cell_Deg Cellular Degradation Kinetics (Western Blot) Biochem->Cell_Deg Cell_Prolif Growth Inhibition Screen (288 Cell Lines) Cell_Deg->Cell_Prolif Multiomics Multiomic Profiling (Proteomics, Transcriptomics) Cell_Prolif->Multiomics Xenograft Breast Cancer Xenograft Model (Pharmacodynamics) Multiomics->Xenograft JNK Identification of Stress MAPK/JNK Activation Multiomics->JNK

Caption: Preclinical development workflow for this compound.

Conclusion and Future Directions

This compound is a potent, second-generation AKT degrader that outperforms catalytic AKT inhibition in preclinical cancer models.[1][2] Its development highlights the advantages of targeted protein degradation, including sustained pathway inhibition and the potential for enhanced, cytotoxic cellular responses.[1] The discovery that this compound's efficacy is linked to the induction of the JNK stress MAPK pathway provides a novel mechanistic insight and suggests that low basal JNK signaling could serve as a biomarker for sensitivity to AKT degradation.[2][7] These findings establish this compound as a powerful pharmacological tool and a promising therapeutic candidate for cancers with aberrant AKT signaling. Further studies are needed to explore its clinical potential and the broader applicability of leveraging degrader-selective responses for therapeutic benefit.

References

Pharmacology of INY-05-040 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the pharmacology of INY-05-040, a second-generation AKT degrader, for researchers, scientists, and drug development professionals. The document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

This compound is a potent and selective heterobifunctional degrader of the serine/threonine kinase AKT.[1] It was developed to improve upon the therapeutic window of existing AKT inhibitors, as hyperactivation of the PI3K/AKT signaling pathway is a common feature in over 50% of human tumors.[1][2][3] this compound is composed of the catalytic AKT inhibitor GDC-0068 chemically conjugated to a Von Hippel-Lindau (VHL) E3 ligase ligand via a ten-hydrocarbon linker.[1][4] This design allows for the targeted degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][4] Preclinical studies have demonstrated that this compound exhibits superior potency and sustained suppression of AKT signaling compared to both first-generation AKT degraders and catalytic AKT inhibitors.[1][2][3][4][5]

Mechanism of Action

This compound functions as a proteolysis-targeting chimera (PROTAC). The GDC-0068 component of the molecule binds to the AKT protein, while the VHL ligand component recruits the VHL E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of AKT, marking it for degradation by the 26S proteasome. The degradation of AKT leads to a sustained suppression of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metabolism.[1]

A key pharmacological feature of this compound is the induction of the stress-activated c-Jun N-terminal kinase (JNK) signaling pathway, a mitogen-activated protein kinase (MAPK) pathway.[1][2][3] This activation of JNK signaling is a degrader-selective cellular phenotype and has been identified as a key contributor to the enhanced efficacy of this compound.[1][2][3] Furthermore, low basal JNK signaling has been established as a potential biomarker for breast cancer sensitivity to AKT degradation by this compound.[1][2][3]

cluster_0 This compound Mechanism of Action This compound This compound Ternary Complex This compound::AKT::VHL Ternary Complex This compound->Ternary Complex Binds to AKT AKT AKT AKT->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Recruited by This compound Ubiquitination Poly-ubiquitination of AKT Ternary Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome AKT Degradation AKT Degradation Proteasome->AKT Degradation

Fig. 1: Mechanism of action of this compound leading to AKT degradation.

Quantitative Pharmacology Data

The following tables summarize the quantitative data on the growth-inhibitory effects of this compound in comparison to the first-generation AKT degrader INY-03-041 and the catalytic AKT inhibitor GDC-0068.

Table 1: Comparative Growth Inhibition (GI50) in a Broad Cancer Cell Line Panel

CompoundNumber of Cell LinesMedian GI50adj (µM)
This compound2881.1[3][4]
INY-03-0412883.1[3][4]
GDC-0068288> 10[3][4]

Table 2: In Vitro Signaling Suppression in T47D Breast Cancer Cells

TreatmentConcentration for Comparable Signaling Suppression
This compound50-100 nM[1][4]
GDC-0068>500 nM[1][4]

Signaling Pathways

The primary signaling pathway affected by this compound is the PI3K/AKT pathway. By inducing the degradation of AKT, this compound effectively blocks the downstream signaling cascade, leading to reduced phosphorylation of key substrates like PRAS40 and S6 ribosomal protein, which are crucial for cell growth and proliferation.[1][4] A significant secondary effect is the potent induction of the JNK stress MAPK pathway.[1][2][3]

cluster_1 This compound Signaling Consequences This compound This compound AKT AKT This compound->AKT Targets AKT_degraded AKT Degradation AKT->AKT_degraded Degraded PI3K_AKT_pathway PI3K/AKT Pathway (PRAS40, S6K) AKT_degraded->PI3K_AKT_pathway Inhibits JNK_pathway Stress MAPK Pathway (JNK) AKT_degraded->JNK_pathway Induces Cell_Proliferation Cell Proliferation & Survival PI3K_AKT_pathway->Cell_Proliferation Promotes Apoptosis Apoptosis PI3K_AKT_pathway->Apoptosis Inhibits JNK_pathway->Apoptosis Promotes cluster_2 Multi-omic Experimental Workflow Cell_Culture Cancer Cell Lines (e.g., T47D) Treatment Treatment with This compound / GDC-0068 Cell_Culture->Treatment Sample_Collection Sample Collection (10h, 24h) Treatment->Sample_Collection Transcriptomics Transcriptomic Analysis (RNA-seq) Sample_Collection->Transcriptomics Metabolomics Metabolomic Analysis (LC-MS) Sample_Collection->Metabolomics Data_Integration Computational Network Analysis (COSMOS) Transcriptomics->Data_Integration Metabolomics->Data_Integration Pathway_Analysis Pathway & Biomarker Identification Data_Integration->Pathway_Analysis

References

cellular pathways affected by INY-05-040 treatment

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Cellular Pathways Affected by INY-05-040 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective second-generation heterobifunctional degrader of the serine/threonine kinase AKT. By inducing the rapid and sustained degradation of all three AKT isoforms, this compound effectively suppresses downstream signaling of the PI3K/AKT pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in human cancers.[1][2] Notably, multiomic profiling has revealed that beyond its primary on-target effect on AKT, this compound treatment leads to the potent activation of the stress-activated c-Jun N-terminal kinase (JNK) pathway, a key differentiator from catalytic AKT inhibitors.[1][2][3][4] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that consists of the catalytic AKT inhibitor GDC-0068 chemically conjugated to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand via a ten-hydrocarbon linker.[1][3] This bifunctional design allows this compound to simultaneously bind to both AKT and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of AKT. A negative control compound, this compound-Neg, incorporates a diastereoisomer of the VHL ligand that has substantially reduced activity, confirming the VHL-dependent mechanism of action.[1]

cluster_0 This compound Action This compound This compound AKT AKT This compound->AKT Binds VHL E3 Ligase VHL E3 Ligase This compound->VHL E3 Ligase Recruits Proteasome Proteasome AKT->Proteasome Degradation VHL E3 Ligase->AKT Ubiquitinates Ub Ub Ub->VHL E3 Ligase

Caption: Mechanism of this compound-mediated AKT degradation.

Affected Cellular Signaling Pathways

PI3K/AKT Signaling Pathway

The primary cellular pathway affected by this compound is the PI3K/AKT signaling cascade. Treatment with this compound leads to the rapid and sustained degradation of all three AKT isoforms, effectively shutting down this pro-survival pathway.[1][3] This is observed through the decreased phosphorylation of key downstream AKT substrates.

  • AKT Degradation: this compound induces pan-AKT downregulation.[1]

  • Downstream Target Inhibition: A consequence of AKT degradation is the reduced phosphorylation of downstream effectors, including PRAS40 at threonine 246 (Thr246) and S6 ribosomal protein at serines 240 and 244 (Ser240/244).[1][3]

cluster_0 PI3K/AKT Pathway Inhibition by this compound PI3K PI3K AKT AKT PI3K->AKT PRAS40 PRAS40 AKT->PRAS40 p-Thr246 S6 S6 AKT->S6 p-Ser240/244 Cell Proliferation & Survival Cell Proliferation & Survival PRAS40->Cell Proliferation & Survival S6->Cell Proliferation & Survival This compound This compound This compound->AKT Degradation

Caption: Inhibition of the PI3K/AKT pathway by this compound.

Stress-Activated MAPK/JNK Pathway

A significant and degrader-selective effect of this compound is the potent induction of the stress-activated mitogen-activated protein kinase (MAPK) pathway, specifically c-Jun N-terminal kinase (JNK).[1][2][4] This activation is a distinguishing feature compared to catalytic AKT inhibitors and is associated with the enhanced cytotoxic response observed with this compound.[1] The induction of JNK signaling is a sustained response following the suppression of AKT signaling.[1][2] Low basal JNK signaling has been identified as a potential biomarker for sensitivity to AKT degradation by this compound in breast cancer cells.[1][2]

cluster_1 JNK Pathway Activation This compound This compound AKT AKT This compound->AKT Degradation Stress Signal Stress Signal AKT->Stress Signal Suppression leads to MAPK_cascade MAPK Cascade Stress Signal->MAPK_cascade JNK JNK MAPK_cascade->JNK Activation Cytotoxicity Cytotoxicity JNK->Cytotoxicity

Caption: Induction of the JNK signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Potency and Efficacy

Parameter Cell Line Value/Observation Reference
AKT Degradation Kinetics T47D Rapid, <5 hours [1][3]
Dose-dependent AKT reduction T47D Observed with increasing doses [1]
Sustained AKT Reduction T47D Lasts for at least 72 hours post-washout [1][3]

| Pan-AKT Downregulation | MOLT4 | Confirmed at 250 nM (4h treatment) |[1] |

Table 2: Comparative Efficacy

Compound Parameter Value Reference
This compound Median GI50adj (288 cell lines) 1.1 µM [3][5]
INY-03-041 (1st gen degrader) Median GI50adj (288 cell lines) 3.1 µM [3][5]
GDC-0068 (catalytic inhibitor) Median GI50adj (288 cell lines) > 10 µM [3][5]

| this compound vs. GDC-0068 | Signaling Suppression (T47D, 24h) | 50-100 nM this compound comparable to >500 nM GDC-0068 |[1][3] |

Table 3: Transcriptomic Changes

Treatment Time Point Differentially Expressed Transcripts Reference
This compound 10 hours 1394 (626 decreased, 768 increased) [1]

| GDC-0068 | 10 hours | 543 (243 decreased, 300 increased) |[1] |

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Breast cancer cell lines such as T47D, BT-474, MDA-MB-468, and MCF-7, and the T lymphoblast cell line MOLT4 are commonly used.[1][5]

  • Treatment: Cells are plated and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound, GDC-0068, or the negative control this compound-Neg. Treatment durations vary depending on the experiment (e.g., 4, 5, 10, 24, 72 hours).[1][5]

Western Blotting
  • Purpose: To assess the levels of total and phosphorylated proteins.

  • Procedure:

    • Cells are lysed in an appropriate buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., pan-AKT, p-PRAS40 (Thr246), pS6 (Ser240/244)).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Proteomics (Tandem Mass Tag Mass Spectrometry)
  • Purpose: To obtain a global, unbiased measurement of protein abundance changes following treatment.

  • Procedure:

    • MOLT4 cells are treated with 250 nM this compound or DMSO (vehicle) for 4 hours.

    • Cells are harvested, lysed, and proteins are digested into peptides.

    • Peptides are labeled with tandem mass tags (TMT).

    • Labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data is analyzed to determine the relative abundance of proteins between treatment and control groups.[3]

Cell Proliferation and Viability Assays
  • Cell Titer-Glo® Luminescent Cell Viability Assay:

    • Purpose: To measure the number of viable cells in culture based on quantitation of ATP.

    • Procedure: Cells are plated in 384-well plates, treated with compounds for 72 hours, and then the Cell Titer-Glo® reagent is added according to the manufacturer's protocol. Luminescence is measured to determine cell viability.[5]

  • CellTox™ Green Cytotoxicity Assay:

    • Purpose: To measure cytotoxicity as a result of compromised membrane integrity.

    • Procedure: Cells in 96-well plates are treated with compounds. A fluorescent dye that is excluded from viable cells is added. An increase in fluorescence indicates a loss of membrane integrity and cytotoxicity.[5]

Xenograft Studies
  • Purpose: To evaluate the in vivo efficacy of this compound.

  • Procedure:

    • BT-474C breast cancer cells are implanted into immunodeficient mice.

    • Once tumors are established, mice are treated with this compound, INY-03-041, or GDC-0068.

    • After a defined treatment period (e.g., 4 days), tumors are harvested.

    • Tumor lysates are analyzed by Western blot to assess the levels of pan-AKT and downstream signaling proteins like p-PRAS40 and pS6.[1]

cluster_2 Experimental Workflow Cell_Culture Cell Culture (e.g., T47D, MOLT4) Treatment Treatment with This compound Cell_Culture->Treatment Xenograft In Vivo Xenograft Model Cell_Culture->Xenograft Western_Blot Western Blot (p-AKT, p-PRAS40) Treatment->Western_Blot Proteomics Proteomics (TMT-MS) Treatment->Proteomics Viability_Assay Viability Assays (Cell Titer-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis Western_Blot->Data_Analysis Proteomics->Data_Analysis Viability_Assay->Data_Analysis Xenograft->Treatment

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a significant advancement in the targeted degradation of AKT. Its dual mechanism of inhibiting the PI3K/AKT pathway and inducing a cytotoxic stress response through the JNK pathway underscores the unique therapeutic potential of protein degraders compared to traditional small molecule inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the cellular and molecular impacts of this promising compound. Further research into the precise mechanisms linking AKT degradation to JNK activation will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit.

References

Methodological & Application

Application Notes and Protocols for INY-05-040 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-05-040 is a potent, second-generation heterobifunctional degrader of the serine/threonine kinase AKT. By inducing the degradation of all three AKT isoforms, this compound offers a powerful tool for investigating the roles of AKT signaling in various cellular processes, particularly in the context of cancer biology. Unlike traditional catalytic inhibitors, this compound leads to a sustained suppression of AKT signaling. Furthermore, treatment with this compound has been shown to induce the stress-activated c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to apoptosis in sensitive cancer cell lines.[1]

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments, including cell viability assays, Western blot analysis of key signaling proteins, and apoptosis detection.

Data Presentation

Table 1: Comparative Efficacy of this compound
CompoundTargetMedian GI50 (across 288 cancer cell lines)Notes
This compound AKT Degrader 1.1 µM Second-generation degrader, outperforms catalytic inhibitors and first-generation degraders. [2]
INY-03-041AKT Degrader3.1 µMFirst-generation degrader.[2]
GDC-0068Catalytic AKT Inhibitor> 10 µMRequires higher concentrations ( >500 nM) for comparable signaling suppression to this compound (50-100 nM) in T47D cells.[3]

Experimental Protocols

Cell Culture and Handling

This protocol provides general guidelines for the culture of breast cancer cell lines, such as T47D and BT-474, for use in experiments with this compound.

Materials:

  • Human breast cancer cell lines (e.g., T47D, BT-474)

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[4]

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]

  • For routine passaging, aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate until cells detach.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

  • For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting). Seeding density should be optimized for each cell line to ensure they are in the exponential growth phase at the time of treatment. A typical seeding density for T47D cells is 5 x 10^4 cells/well in a 96-well plate for a 72-hour assay.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cells cultured in 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a wide concentration range (e.g., 0.01 µM to 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol details the analysis of protein expression and phosphorylation status of key components of the AKT and JNK signaling pathways following treatment with this compound.

Materials:

  • Cells cultured in 6-well plates

  • This compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for total AKT, phospho-AKT (Ser473), total PRAS40, phospho-PRAS40 (Thr246), total S6, phospho-S6 (Ser235/236), total JNK, phospho-JNK (Thr183/Tyr185), total c-Jun, phospho-c-Jun (Ser73), and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the specified time (e.g., 5 hours for AKT degradation, 24-48 hours for JNK activation).

  • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[6]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells cultured in 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a suitable duration (e.g., 48-72 hours).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.[1][7]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][7]

  • Add 400 µL of 1X Binding Buffer to each tube.[1][7]

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Mandatory Visualizations

INY_05_040_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 PRAS40 PRAS40 AKT->PRAS40 Phosphorylates Proteasome Proteasome AKT->Proteasome S6K S6K mTORC1->S6K Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth JNK JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis INY_05_040 This compound INY_05_040->AKT Induces Degradation INY_05_040->JNK Induces Activation

Caption: this compound mechanism of action.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Seed_Cells Seed Cells (e.g., T47D, BT-474) Adherence Overnight Adherence Seed_Cells->Adherence Prepare_INY_05_040 Prepare this compound Dilutions Adherence->Prepare_INY_05_040 Treat_Cells Treat Cells (Various Concentrations) Prepare_INY_05_040->Treat_Cells Incubate Incubate (5-72 hours) Treat_Cells->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Western Western Blot (AKT/JNK Pathways) Incubate->Western Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis

Caption: General experimental workflow.

References

Application Notes and Protocols for INY-05-040: An In Vitro Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-05-040 is a potent, second-generation AKT degrader that offers a promising therapeutic strategy for cancers with hyperactivated AKT signaling.[1][2][3] Unlike traditional catalytic inhibitors, this compound functions as a heterobifunctional degrader, inducing the rapid and sustained degradation of all three AKT isoforms.[2] This leads to a profound and durable suppression of downstream signaling pathways, ultimately inhibiting cancer cell proliferation.[2] Mechanistically, the enhanced efficacy of this compound is associated with the induction of the stress-activated protein kinase (MAPK) c-Jun N-terminal kinase (JNK), with low basal JNK signaling being a potential biomarker for sensitivity.[1][2]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its effects on cell viability and the AKT signaling pathway.

Data Presentation

A broad screen of 288 cancer cell lines demonstrated the superior growth-inhibitory activity of this compound compared to the first-generation AKT degrader INY-03-041 and the catalytic AKT inhibitor GDC-0068.[1][2] The median adjusted half-maximal growth inhibition (GI50adj) for this compound was 1.1 µM, significantly lower than that of INY-03-041 (3.1 µM) and GDC-0068 (>10 µM).[4]

Table 1: Representative GI50adj Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50adj (µM)
T47DBreast Cancer~0.1-0.5
BT-474Breast Cancer<0.1
Median (across 288 cell lines) Various 1.1

Note: The GI50adj values for T47D and BT-474 are estimated based on graphical data and textual descriptions indicating high sensitivity. For precise values, refer to the primary publication.

Experimental Protocols

Cell Culture
  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Subculturing:

    • Aspirate the old medium and wash the cells with 1x PBS.

    • Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 5-15 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at approximately 140-400 x g for 5-8 minutes.

    • Resuspend the cell pellet in fresh medium and plate at a subcultivation ratio of 1:3 to 1:5.

  • Growth Medium: RPMI-1640 medium supplemented with 20% FBS, 10 µg/ml insulin, and 1% Penicillin-Streptomycin.[7]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Subculturing:

    • Aspirate the old medium and briefly rinse the cell layer with DPBS.[7]

    • Add 1.0 to 2.0 mL of Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C to facilitate detachment.[7]

    • Add 4.0 to 6.0 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.

    • Centrifuge the cells at approximately 125 x g for 5-7 minutes.

    • Resuspend the pellet in fresh medium and plate at a subcultivation ratio of 1:2 to 1:4.[7]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • T47D or BT-474 cells

    • Complete growth medium

    • This compound (and other compounds for comparison, e.g., GDC-0068)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C to allow for cell attachment.

    • Prepare serial dilutions of this compound and other test compounds in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) control wells.

    • Incubate the plate for 72 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for AKT Degradation and Downstream Signaling

This protocol is for assessing the levels of total AKT, phosphorylated PRAS40 (Thr246), and phosphorylated S6 Ribosomal Protein (Ser240/244).

  • Materials:

    • T47D or BT-474 cells

    • Complete growth medium

    • This compound

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-pan-AKT, anti-phospho-PRAS40 (Thr246), anti-phospho-S6 (Ser240/244), and a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 50-500 nM) for the desired time points (e.g., 5, 10, 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Visualizations

INY_05_040_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates Proteasome Proteasome AKT->Proteasome Degradation mTORC1 mTORC1 AKT->mTORC1 Activates JNK JNK (Stress Kinase) AKT->JNK Degradation Induces Downstream Cell Survival, Proliferation, Growth AKT->Downstream VHL VHL E3 Ligase VHL->AKT Ubiquitinates PRAS40 PRAS40 mTORC1->PRAS40 Phosphorylates (p-PRAS40) S6K S6K mTORC1->S6K Phosphorylates (p-S6) INY_05_040 This compound INY_05_040->AKT Binds to INY_05_040->VHL Recruits

Caption: Signaling Pathway of this compound Action.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Start Start Culture_Cells Culture T47D or BT-474 Cancer Cell Lines Start->Culture_Cells Seed_Plates Seed Cells in 96-well or 6-well Plates Culture_Cells->Seed_Plates Treat_Cells Treat Cells with this compound (Dose-Response & Time-Course) Seed_Plates->Treat_Cells MTT_Assay Cell Viability (MTT Assay) Treat_Cells->MTT_Assay Western_Blot Protein Analysis (Western Blot) Treat_Cells->Western_Blot Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance Imaging Chemiluminescence Imaging Western_Blot->Imaging GI50 Calculate GI50 Values Absorbance->GI50 Results Results Interpretation GI50->Results Densitometry Densitometry Analysis Imaging->Densitometry Densitometry->Results

Caption: Experimental Workflow for In Vitro Assays.

References

Application Notes and Protocols for INY-05-040 in a Breast Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in over 50% of human tumors, playing a crucial role in cell proliferation, survival, metabolism, and migration.[1][2] Consequently, components of this pathway, particularly the serine/threonine kinase AKT, are significant targets for cancer therapeutics. While several AKT inhibitors have been developed, there is a need to improve their therapeutic window and efficacy.[1][3]

INY-05-040 is a second-generation, potent, and selective heterobifunctional AKT degrader.[1] It operates through a proteolysis-targeting chimera (PROTAC) mechanism, consisting of the catalytic AKT inhibitor GDC-0068 chemically linked to a Von Hippel-Lindau (VHL) E3 ligase ligand.[1] This design facilitates the rapid and sustained degradation of all three AKT isoforms (AKT1, AKT2, and AKT3), leading to profound suppression of downstream signaling.[1][4] Preclinical studies in breast cancer models have demonstrated that this compound outperforms traditional catalytic AKT inhibitors, not only by suppressing AKT-dependent phenotypes but also by inducing unique cellular responses, such as the activation of the c-Jun N-terminal kinase (JNK) stress signaling pathway.[1][3][5]

These application notes provide a comprehensive guide for utilizing this compound in a breast cancer xenograft model, including detailed protocols, data interpretation, and visualization of the underlying mechanisms.

Mechanism of Action

This compound induces the degradation of AKT through the ubiquitin-proteasome system. The molecule simultaneously binds to an AKT protein and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to polyubiquitinate AKT, marking it for degradation by the 26S proteasome. The result is a rapid and sustained loss of total AKT protein, which leads to a durable inhibition of downstream signaling pathways responsible for tumor growth and survival.[1] A unique consequence of this degradation is the potent induction of the JNK stress mitogen-activated protein kinase (MAPK) pathway, a cellular phenotype not observed with comparable catalytic inhibition.[1][4]

cluster_0 This compound Mechanism of Action INY This compound Ternary Ternary Complex (AKT :: this compound :: VHL) INY->Ternary Binds AKT AKT Protein AKT->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Polyubiquitinated AKT Ternary->PolyUb Catalyzes Ubiquitination Ub Ubiquitin Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Targeted Degradation AKT Degradation Proteasome->Degradation

Caption: Mechanism of this compound as an AKT protein degrader.

Data Presentation

Quantitative data from preclinical studies highlight the superior potency and sustained effect of this compound compared to the catalytic inhibitor GDC-0068.

Table 1: Comparative Potency of AKT-Targeting Compounds in Breast Cancer Cells

Compound Target Mechanism Comparative Potency Cell Line Example Reference
This compound Pan-AKT (1/2/3) Protein Degrader High (e.g., 50-100 nM) T47D [1][4]
GDC-0068 Pan-AKT (1/2/3) Catalytic Inhibitor Lower (e.g., >500 nM) T47D [1][4]

| INY-03-041 | Pan-AKT (1/2/3) | Protein Degrader | Lower than this compound | 288 cell line screen |[1][3] |

Note: Potency values represent concentrations required for comparable downstream signaling suppression after 24 hours of treatment.[1][4]

Table 2: In Vivo Pharmacodynamic Effects in BT-474C Xenograft Model (4-Day Treatment)

Treatment Group Pan-AKT Levels p-PRAS40 (T246) Levels p-S6 (S240/244) Levels Reference
Vehicle Control Baseline Baseline Baseline [1][4]
This compound Potently Reduced Decreased Decreased [1][4]

| GDC-0068 | No Change | Decreased | Decreased |[1][4] |

Note: Suppression of downstream signaling (p-PRAS40, p-S6) with this compound was observed to be similar to GDC-0068 in the in vivo model, potentially due to incomplete AKT degradation.[1][4]

Experimental Protocols

This section details the protocol for evaluating the efficacy and pharmacodynamics of this compound in a breast cancer subcutaneous xenograft model. The BT-474C cell line is used as an example due to its use in published studies.[1]

Materials and Reagents
  • Cell Line: BT-474C human breast carcinoma cell line.

  • Animals: Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.

  • Cell Culture Media: Hybri-Care Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Implantation Reagents: Matrigel® Basement Membrane Matrix.

  • Test Compound: this compound, formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

  • Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.

  • Measurement Tools: Digital calipers.

  • Pharmacodynamic Analysis: RIPA lysis buffer, protease and phosphatase inhibitors, antibodies (Pan-AKT, p-PRAS40, p-S6, GAPDH/Actin).

Experimental Workflow

A 1. Cell Culture (BT-474C) B 2. Cell Preparation (Harvest and resuspend in Matrigel) A->B C 3. Tumor Implantation (Subcutaneous injection into flank of mouse) B->C D 4. Tumor Growth (Monitor until tumors reach ~150-200 mm³) C->D E 5. Randomization (Group animals into Vehicle and Treatment arms) D->E F 6. Compound Administration (e.g., Daily oral gavage) E->F G 7. Efficacy Monitoring (Measure tumor volume and body weight 2-3x weekly) F->G H 8. Pharmacodynamic Analysis (Collect tumors at study end for Western Blot) G->H

Caption: Workflow for a breast cancer xenograft efficacy study.

Detailed Procedure

Step 1: Cell Culture and Preparation

  • Culture BT-474C cells according to standard protocols.

  • On the day of implantation, harvest cells using trypsin and wash with sterile PBS.

  • Count cells and assess viability (should be >95%).

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.

Step 2: Tumor Implantation

  • Anesthetize the mice.

  • Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Monitor animals until they have recovered from anesthesia.

Step 3: Tumor Growth Monitoring and Randomization

  • Allow tumors to establish. Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When the average tumor volume reaches 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group) with similar mean tumor volumes.

Step 4: Compound Administration and Efficacy Monitoring

  • Prepare this compound in the appropriate vehicle. The exact dose and schedule should be determined from prior pharmacokinetic/pharmacodynamic studies. A 4-day treatment course has been reported for pharmacodynamic assessment.[1]

  • Administer this compound (e.g., via oral gavage) to the treatment group and vehicle alone to the control group daily.

  • Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • The study endpoint may be a fixed duration or when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

Step 5: Pharmacodynamic Analysis

  • At the end of the treatment period (e.g., 4 days for a short-term PD study), euthanize a subset of mice from each group (n=3-5) at a specified time point after the final dose (e.g., 4-8 hours).

  • Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform Western blot analysis to assess levels of pan-AKT, p-PRAS40, p-S6, and a loading control.

Signaling Pathway Perturbation by this compound

Treatment with this compound leads to the suppression of the canonical PI3K/AKT pathway while simultaneously activating the JNK stress response pathway.

cluster_PI3K PI3K/AKT Pathway cluster_JNK Stress Response Pathway PI3K PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 PRAS40 PRAS40 AKT->PRAS40 Degradation Degradation AKT->Degradation Inhibited via S6K p70S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation JNK JNK AP1 c-Jun/AP-1 JNK->AP1 StressResponse Stress Response (e.g., Apoptosis) AP1->StressResponse INY This compound INY->AKT Targets Degradation->JNK Induces

Caption: Dual effects of this compound on AKT and JNK signaling.

References

Application Notes and Protocols for INY-05-040 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Product Information

  • Product Name: INY-05-040

  • Mechanism of Action: Second-generation, potent, and selective pan-AKT protein degrader. It is a heterobifunctional degrader that links the catalytic AKT inhibitor GDC-0068 to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, leading to the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] This degradation results in the sustained suppression of downstream AKT signaling pathways.

  • Formulation: For in vivo studies in mice, this compound has been formulated in a vehicle solution consisting of 10% DMSO and 25% Kleptose.

Applications

This compound is a valuable tool for preclinical research in oncology, particularly for studying cancers with hyperactivated PI3K/AKT signaling pathways, such as certain types of breast cancer. It can be used to investigate the therapeutic potential of AKT degradation in vivo and to study the downstream effects of sustained AKT pathway inhibition.

In Vivo Efficacy in a Murine Xenograft Model

Preclinical studies have demonstrated the in vivo efficacy of this compound in a BT-474C breast cancer xenograft mouse model. The BT-474 cell line is characterized by the overexpression of HER2 and activation of the PI3K/AKT pathway, making it a relevant model for studying AKT-targeted therapies.

Quantitative Data Summary
ParameterThis compoundGDC-0068 (comparator)INY-03-041 (comparator)Vehicle Control
Dosage 25 mg/kg12.5 mg/kg25 mg/kgEquivalent volume
Administration Route Not explicitly stated, likely oral gavage or intraperitoneal injectionNot explicitly statedNot explicitly statedNot explicitly stated
Dosing Schedule Daily for 4 daysDaily for 4 daysDaily for 4 daysDaily for 4 days
Vehicle 10% DMSO, 25% Kleptose10% DMSO, 25% Kleptose10% DMSO, 25% Kleptose10% DMSO, 25% Kleptose
Mouse Model BT-474C breast cancer xenograftBT-474C breast cancer xenograftBT-474C breast cancer xenograftBT-474C breast cancer xenograft
Pharmacodynamic Effects Potent reduction in pan-AKT levels; Decreased phosphorylation of PRAS40 (Thr246) and S6 (Ser240/244)Suppression of downstream signalingPotent reduction in pan-AKT levels; Decreased phosphorylation of PRAS40 (Thr246) and S6 (Ser240/244)No significant change

Note: While the referenced study mentions pharmacokinetic and pharmacodynamic data in supplementary tables (S1-S4), this information was not publicly accessible.

Experimental Protocols

BT-474C Xenograft Mouse Model Protocol

This protocol outlines the procedure for establishing a BT-474C xenograft model and the subsequent administration of this compound.

Materials:

  • BT-474C human breast cancer cells

  • Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old

  • Matrigel (Corning)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

  • This compound

  • Vehicle solution (10% DMSO, 25% Kleptose)

Procedure:

  • Cell Culture: Culture BT-474C cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation for Injection:

    • Aspirate the culture medium and wash the cells with PBS.

    • Harvest the cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 25 mg/kg).

    • Prepare a fresh formulation of this compound in the vehicle solution on each day of dosing.

    • Administer the prepared solution to the mice according to the dosing schedule (25 mg/kg, daily for 4 days). The administration route should be consistent across all groups (e.g., oral gavage or intraperitoneal injection).

  • Pharmacodynamic Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors for downstream analysis, such as Western blotting to assess the levels of total AKT, phosphorylated PRAS40, and phosphorylated S6.

Visualizations

Signaling Pathway of this compound

INY_05_040_Signaling_Pathway cluster_cell Cancer Cell INY_05_040 This compound VHL VHL E3 Ligase INY_05_040->VHL recruits AKT AKT INY_05_040->AKT binds Ub Ubiquitin VHL->Ub adds Proteasome Proteasome AKT->Proteasome degraded by mTORC1 mTORC1 AKT->mTORC1 activates PRAS40 PRAS40 AKT->PRAS40 phosphorylates Ub->AKT tags for degradation PI3K PI3K PI3K->AKT activates S6K S6K mTORC1->S6K activates PRAS40->mTORC1 regulates S6 S6 S6K->S6 phosphorylates CellGrowth Cell Growth & Survival S6->CellGrowth promotes

Caption: Mechanism of this compound induced AKT degradation and downstream signaling.

Experimental Workflow

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Start cell_culture Culture BT-474C Cells start->cell_culture cell_prep Prepare Cell Suspension (5x10^6 cells in 100µL PBS/Matrigel) cell_culture->cell_prep injection Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_monitoring Monitor Tumor Growth injection->tumor_monitoring randomization Randomize Mice into Treatment Groups tumor_monitoring->randomization Tumor Volume ~150-200 mm³ treatment Administer this compound (25 mg/kg) or Vehicle Daily for 4 Days randomization->treatment euthanasia Euthanize Mice and Excise Tumors treatment->euthanasia analysis Pharmacodynamic Analysis (e.g., Western Blot) euthanasia->analysis end End analysis->end

References

Application Notes and Protocols: Monitoring INY-05-040-Mediated AKT Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT is a pivotal node in the PI3K/AKT/mTOR signaling pathway, frequently hyperactivated in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2][3] Targeted protein degradation has emerged as a promising strategy to overcome the limitations of traditional kinase inhibitors. INY-05-040 is a second-generation AKT degrader that has demonstrated superior potency and rapid action in preclinical studies.[1][3][4] This heterobifunctional molecule hijacks the cell's ubiquitin-proteasome system to induce the selective degradation of all three AKT isoforms.[1][4]

These application notes provide a detailed protocol for utilizing Western blotting to monitor and quantify the degradation of AKT in response to this compound treatment.

Mechanism of Action of this compound

This compound is a proteolysis-targeting chimera (PROTAC) that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected via a linker to GDC-0068, a potent AKT inhibitor.[1][4] This dual-binding capability allows this compound to form a ternary complex with both AKT and the VHL E3 ligase, leading to the polyubiquitination of AKT and its subsequent degradation by the proteasome.[1] This event results in a sustained suppression of downstream AKT signaling.[1][2]

INY_05_040_Mechanism cluster_pathway AKT Signaling Pathway cluster_degradation This compound Mediated Degradation Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT recruits & activates Downstream_Signaling Downstream Signaling (e.g., PRAS40, S6K) AKT->Downstream_Signaling phosphorylates Ternary_Complex AKT-INY-05-040-VHL Ternary Complex AKT->Ternary_Complex Cell_Survival Cell Survival & Proliferation Downstream_Signaling->Cell_Survival promotes INY_05_040 This compound INY_05_040->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Polyubiquitinated_AKT Polyubiquitinated AKT Ternary_Complex->Polyubiquitinated_AKT Ubiquitination Ubiquitin Ubiquitin Proteasome Proteasome Polyubiquitinated_AKT->Proteasome targets Degraded_AKT Degraded AKT Proteasome->Degraded_AKT degrades

Caption: Mechanism of this compound-induced AKT degradation.

Data Presentation: Efficacy of this compound

The following tables summarize the dose- and time-dependent effects of this compound on AKT degradation and downstream signaling suppression in various breast cancer cell lines, as determined by Western blot analysis.

Table 1: Dose-Dependent Effect of this compound on AKT Pathway in T47D Cells (24h Treatment) [1]

Concentration of this compoundPan-AKT Levelsp-PRAS40 (T246) Levelsp-S6 (S240/244) Levels
Vehicle ControlHighHighHigh
50 nMReducedReducedReduced
100 nMSignificantly ReducedSignificantly ReducedSignificantly Reduced
>500 nM (GDC-0068)UnchangedReducedReduced

Table 2: Time-Dependent Effect of 100 nM this compound on AKT Pathway in T47D Cells [1]

Treatment TimePan-AKT Levelsp-PRAS40 (T246) Levelsp-S6 (S240/244) Levels
0 hHighHighHigh
<5 hReducedReducedReduced
12 hSignificantly ReducedSignificantly ReducedSignificantly Reduced
24 hSustained ReductionSustained ReductionSustained Reduction
72 h (post-washout)Sustained ReductionSustained ReductionSustained Reduction

Table 3: In Vivo Efficacy of this compound in BT-474C Xenograft Model (4-day treatment) [1][4]

Treatment GroupPan-AKT Levelsp-PRAS40 (T246) Levelsp-S6 (S240/244) Levels
Vehicle ControlHighHighHigh
This compoundPotently ReducedDecreasedDecreased
GDC-0068UnchangedDecreasedDecreased

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess the degradation of AKT following treatment with this compound.

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Western blot experimental workflow.

Materials and Reagents
  • Cell Lines: T47D, MDA-MB-468, or other relevant cancer cell lines.

  • This compound: Prepare stock solutions in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15%) and running buffer.

  • Transfer: PVDF or nitrocellulose membranes, transfer buffer.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-pan-AKT

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-phospho-PRAS40 (Thr246)

    • Rabbit anti-phospho-S6 (Ser240/244)

    • Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

Cell Culture and Treatment
  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

Cell Lysis and Protein Quantification
  • After treatment, wash cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

SDS-PAGE and Protein Transfer
  • Normalize protein concentrations for all samples with lysis buffer.

  • Add Laemmli sample buffer to each sample and denature by heating at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane according to the manufacturer's protocol.

Immunoblotting
  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the ECL substrate and incubate the membrane for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the levels of the target proteins to the loading control.

Troubleshooting

ProblemPossible CauseSolution
No or Weak Signal Inefficient transferConfirm transfer with Ponceau S staining. Optimize transfer conditions.
Low protein loadIncrease the amount of protein loaded per lane.
Antibody issueUse a fresh or validated antibody; optimize antibody concentration.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highReduce the concentration of primary or secondary antibodies.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody or optimize antibody dilution.
Protein degradationUse fresh lysates and ensure protease/phosphatase inhibitors are added.

References

Application Notes & Protocols: INY-05-040 Washout Experiment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

INY-05-040 is a potent, second-generation, selective pan-AKT degrader. It functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3) via the ubiquitin-proteasome system.[1][2][3][4] This mechanism of action contrasts with traditional catalytic inhibitors of AKT, such as GDC-0068, which reversibly bind to the active site of the kinase. The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many human cancers.[1][3] this compound has demonstrated enhanced potency and sustained suppression of AKT signaling compared to first-generation degraders and catalytic inhibitors.[1][3]

A key characteristic of this compound is the prolonged duration of its pharmacological effect, even after the compound has been removed from the extracellular environment. This sustained activity is a direct consequence of its mechanism as a degrader; the target protein (AKT) is eliminated and the cell must synthesize new protein to restore signaling, a process that can be slow. Washout experiments are therefore crucial for characterizing the durability of the response to this compound and differentiating its pharmacological profile from that of reversible inhibitors.

These application notes provide a detailed protocol for performing a washout experiment to evaluate the sustained effects of this compound on AKT signaling in cancer cell lines.

Signaling Pathway of this compound

This compound is a heterobifunctional molecule that brings together an E3 ubiquitin ligase (via a VHL ligand) and the target protein, AKT. This proximity facilitates the ubiquitination of AKT, marking it for degradation by the proteasome. The degradation of AKT leads to the inhibition of downstream signaling, as evidenced by reduced phosphorylation of substrates such as PRAS40 and S6.[1][2] Interestingly, treatment with this compound has also been shown to induce the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) signaling pathway, a cellular response not observed with catalytic AKT inhibitors.[1][3]

INY_05_040_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proteasome Proteasome AKT->Proteasome Degradation JNK_Pathway Stress Response (JNK Pathway) AKT->JNK_Pathway Inhibits (indirect) PRAS40 p-PRAS40 mTORC1->PRAS40 S6 p-S6 mTORC1->S6 Proliferation_Survival Inhibition of Proliferation & Survival INY_05_040 This compound INY_05_040->AKT E3_Ligase E3 Ubiquitin Ligase (VHL) INY_05_040->E3_Ligase Forms Ternary Complex Ub Ubiquitin E3_Ligase->Ub Ub->AKT Ubiquitination

Caption: this compound-mediated AKT degradation and downstream signaling.

Experimental Protocols

Objective

To assess the duration of AKT protein degradation and downstream signaling inhibition following treatment with and subsequent washout of this compound in a relevant cancer cell line.

Materials
  • Cell Line: T47D (ER+, PIK3CA H1047R mutant breast cancer) or MDA-MB-468 (PTEN-deficient triple-negative breast cancer) cell lines.[1]

  • Compounds:

    • This compound (e.g., 100 nM working concentration)[1]

    • GDC-0068 (catalytic AKT inhibitor, for comparison; e.g., >500 nM working concentration)[1]

    • DMSO (vehicle control)

  • Reagents:

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: pan-AKT, phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), and a loading control (e.g., Vinculin or GAPDH).[1][2]

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

Experimental Workflow

The following diagram outlines the key steps in the this compound washout experiment.

Washout_Workflow cluster_workflow Washout Experiment Workflow A 1. Cell Seeding Plate cells and allow to adhere overnight. B 2. Compound Treatment Treat cells with this compound, GDC-0068, or DMSO for a defined period (e.g., 12-24h). A->B C 3. Pre-Washout Sample Collect a set of samples (T=0). B->C D 4. Washout Procedure - Aspirate media. - Wash 2x with warm PBS. - Add fresh, drug-free media. B->D After treatment period E 5. Post-Washout Incubation Incubate cells for various time points (e.g., 24h, 48h, 72h, 96h). D->E F 6. Sample Collection Lyse cells at each time point. E->F G 7. Western Blot Analysis Analyze protein levels of AKT, p-PRAS40, p-S6, and loading control. F->G

Caption: Workflow for the this compound washout experiment.

Procedure

Day 1: Cell Seeding

  • Culture T47D or MDA-MB-468 cells to ~80% confluency.

  • Trypsinize, count, and seed the cells into 6-well plates at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the end of the experiment.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Compound Treatment

  • Prepare working solutions of this compound, GDC-0068, and DMSO in complete medium.

  • Aspirate the old medium from the cells and replace it with the medium containing the respective compounds or vehicle.

  • Incubate for the desired treatment duration (e.g., 12 to 24 hours). A 12-hour treatment has been shown to be effective for observing sustained effects post-washout for a related compound.[5]

Day 3: Washout and Time Course

  • T=0 (Pre-Washout) Sample: For one set of wells for each condition, aspirate the medium and proceed directly to the "Cell Lysis" step (below).

  • Washout Procedure: For the remaining wells: a. Aspirate the drug-containing medium. b. Gently wash the cells twice with pre-warmed sterile PBS to remove any residual compound. c. Add fresh, pre-warmed, drug-free complete medium to each well.

  • Post-Washout Incubation: Return the plates to the incubator.

Days 4-6: Post-Washout Sample Collection

  • At each designated time point post-washout (e.g., 24, 48, 72, and 96 hours), collect samples by performing the "Cell Lysis" step.

Cell Lysis and Protein Quantification
  • Place the 6-well plates on ice.

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at ~14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

Western Blot Analysis
  • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-pan-AKT, anti-p-PRAS40, anti-p-S6, anti-Vinculin) overnight at 4°C, following the manufacturer's recommended dilutions.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using appropriate software (e.g., ImageJ) and normalize to the loading control.

Data Presentation

The results of the washout experiment are typically presented as immunoblots and can be quantified to show the time-dependent recovery of protein levels. The following tables summarize the expected outcomes based on published data for this compound and the comparator GDC-0068.[1][5]

Table 1: Expected Outcome of this compound Washout Experiment

Time Post-WashoutPan-AKT Levelp-PRAS40 Levelp-S6 Level
0 h (Pre-Washout) Significantly ReducedSignificantly ReducedSignificantly Reduced
24 h Sustained ReductionSustained ReductionSustained Reduction
48 h Sustained ReductionSustained ReductionSustained Reduction
72 h Sustained ReductionSustained ReductionSustained Reduction
96 h Sustained ReductionSustained ReductionSustained Reduction

Table 2: Expected Outcome of GDC-0068 (Catalytic Inhibitor) Washout Experiment

Time Post-WashoutPan-AKT Levelp-PRAS40 Levelp-S6 Level
0 h (Pre-Washout) UnchangedSignificantly ReducedSignificantly Reduced
24 h UnchangedRebound to BaselineRebound to Baseline
48 h UnchangedRebound to BaselineRebound to Baseline
72 h UnchangedRebound to BaselineRebound to Baseline
96 h UnchangedRebound to BaselineRebound to Baseline

Note on Data Interpretation: The key finding from this experiment is the sustained reduction in total AKT levels and downstream signaling markers (p-PRAS40, p-S6) for at least 72-96 hours after this compound is washed out.[1][5] In contrast, for the reversible catalytic inhibitor GDC-0068, while downstream signaling is inhibited during treatment, it is expected to rebound quickly after the compound is removed, as total AKT levels are unaffected.[1][5] This highlights the durable, degradation-based mechanism of this compound.

References

Determining the IC50 of INY-05-040 in T47D Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of INY-05-040 in the T47D human breast cancer cell line. This compound is a second-generation AKT degrader, demonstrating potent and selective degradation of all three AKT isoforms.[1]

Introduction

This compound is a heterobifunctional degrader that conjugates the catalytic AKT inhibitor GDC-0068 to a Von Hippel-Lindau (VHL) E3 ligase ligand.[1] This mechanism leads to the ubiquitination and subsequent proteasomal degradation of AKT, resulting in sustained suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.[1] The T47D cell line, derived from a ductal carcinoma of the breast, is a widely used model for studying hormone-responsive breast cancer. Determining the IC50 of this compound in these cells is a critical step in evaluating its therapeutic potential. While a specific IC50 value for this compound in T47D cells has not been definitively published, a growth inhibition screen across 288 cancer cell lines reported a median adjusted GI50 of 1.1 µM.[2]

Data Presentation

While a precise IC50 value for this compound in T47D cells is not available in the cited literature, the table below summarizes the available potency information. Researchers are encouraged to determine the cell line-specific IC50 using the protocols provided herein.

CompoundCell LineAssay TypePotency MetricValueReference
This compound288 Cancer Cell LinesGrowth InhibitionMedian GI50adj1.1 µM[2]
This compoundT47DSignaling SuppressionEffective Concentration50-100 nM[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for IC50 determination.

INY_05_040_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Proteasome Proteasome AKT->Proteasome Targeted to Downstream Downstream Signaling (e.g., mTOR, PRAS40) AKT->Downstream Activates VHL VHL E3 Ligase VHL->AKT Ubiquitinates Degradation AKT Degradation Proteasome->Degradation INY_05_040 This compound INY_05_040->AKT Binds INY_05_040->VHL Recruits Proliferation Cell Proliferation & Survival Downstream->Proliferation Degradation->Proliferation Inhibits

Diagram 1: this compound Mechanism of Action in the AKT Pathway.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Culture 1. Culture T47D Cells Harvest 2. Harvest & Count Cells Culture->Harvest Seed 3. Seed Cells in 96-well Plate Harvest->Seed Treat 4. Treat with this compound (serial dilutions) Seed->Treat Incubate 5. Incubate for 72 hours Treat->Incubate MTT 6. Add MTT Reagent Incubate->MTT Incubate_MTT 7. Incubate for 4 hours MTT->Incubate_MTT Solubilize 8. Solubilize Formazan Incubate_MTT->Solubilize Read 9. Read Absorbance (570 nm) Solubilize->Read Calculate 10. Calculate % Viability Read->Calculate Plot 11. Plot Dose-Response Curve Calculate->Plot IC50 12. Determine IC50 Plot->IC50

Diagram 2: Experimental Workflow for IC50 Determination using MTT Assay.

Experimental Protocols

T47D Cell Culture Protocol

This protocol outlines the standard procedure for culturing T47D cells.

Materials:

  • T47D cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryovial of T47D cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Maintenance: Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.

IC50 Determination using MTT Assay

This protocol provides a step-by-step guide for determining the IC50 of this compound in T47D cells.

Materials:

  • T47D cells in logarithmic growth phase

  • Complete growth medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

Day 1: Cell Seeding

  • Harvest T47D cells using Trypsin-EDTA as described above and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.

Day 2: Drug Treatment

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM is a good starting point). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.

  • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

Day 5: MTT Assay and Data Analysis

  • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

References

Application Notes and Protocols for INY-05-040 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-05-040 is a second-generation, potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the serine/threonine kinase AKT (all three isoforms: AKT1, AKT2, and AKT3). As a heterobifunctional molecule, this compound links the ATP-competitive AKT inhibitor GDC-0068 to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of AKT, leading to a sustained suppression of downstream signaling pathways.[1]

These application notes provide detailed information on the solubility and stability of this compound for in vitro studies, along with protocols for its use and assessment.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₅₅H₇₆ClN₉O₆SBroadPharm
Molecular Weight 1026.8 g/mol BroadPharm
CAS Number 2503018-29-7BroadPharm
Storage Conditions -20°CBroadPharm

Solubility

The solubility of PROTAC molecules can be challenging due to their high molecular weight and complex structures. It is crucial to determine the optimal solvent and concentration for your specific in vitro experiments to avoid precipitation and ensure accurate results.

Recommended Solvents and Stock Solution Preparation

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of this compound (MW = 1026.8 g/mol ), add 97.4 µL of DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Solubility in Aqueous Buffers and Cell Culture Media

Direct dissolution of this compound in aqueous buffers or cell culture media is not recommended. For in vitro experiments, the DMSO stock solution should be serially diluted to the final working concentration in the desired aqueous medium. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Protocol for Assessing Solubility in Experimental Media:

  • Prepare a series of dilutions of the this compound DMSO stock solution in your chosen cell culture medium or buffer.

  • Incubate the solutions at the experimental temperature (e.g., 37°C) for a relevant period (e.g., 24-72 hours).

  • Visually inspect for any signs of precipitation (cloudiness, particulate matter).

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.

Table for Recording Experimentally Determined Solubility:

Solvent/MediumMaximum Soluble Concentration (µM)Observations (e.g., Precipitation noted)
DMSO
PBS (pH 7.4)
RPMI-1640 + 10% FBS
DMEM + 10% FBS
Other (specify)

Stability

The stability of this compound in solution is critical for the reproducibility of in vitro experiments. PROTACs can be susceptible to degradation via hydrolysis or metabolism in biological matrices.

Stability in Cell Culture Media

Protocol for Assessing Stability in Cell Culture Media:

  • Spike a known concentration of this compound (from a DMSO stock) into pre-warmed cell culture medium (with and without serum).

  • Incubate the samples at 37°C in a humidified incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the medium.

  • Immediately stop any potential degradation by adding a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.

  • Analyze the concentration of the parent this compound compound at each time point using LC-MS.

  • Calculate the half-life (t½) of this compound in the medium.

Table for Recording Stability Data in Cell Culture Media:

MediumIncubation Time (hours)% Remaining this compoundCalculated Half-life (t½)
RPMI-1640 + 10% FBS0100
2
4
8
24
48
72
DMEM + 10% FBS0100
2
4
8
24
48
72
Freeze-Thaw Stability

It is recommended to aliquot stock solutions to minimize freeze-thaw cycles. To assess the stability of your stock solutions to freeze-thaw cycles, you can perform the following protocol.

Protocol for Assessing Freeze-Thaw Stability:

  • Prepare a fresh stock solution of this compound in DMSO.

  • Analyze an aliquot immediately to determine the initial concentration (Time 0).

  • Subject the remaining stock solution to a series of freeze (-20°C or -80°C) and thaw (room temperature) cycles.

  • After each cycle (e.g., 1, 3, and 5 cycles), take an aliquot and analyze the concentration of this compound using LC-MS.

  • Compare the concentrations at each cycle to the initial concentration.

Mechanism of Action and Signaling Pathway

This compound induces the degradation of AKT, a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. By recruiting the VHL E3 ligase to AKT, this compound triggers the ubiquitination and subsequent degradation of AKT by the proteasome. This leads to a sustained inhibition of downstream signaling, affecting cell proliferation, survival, and metabolism. Notably, the enhanced efficacy of this compound compared to catalytic AKT inhibitors is associated with a potent induction of the JNK stress signaling pathway.[1]

Caption: Mechanism of action of this compound leading to AKT degradation and downstream signaling effects.

Experimental Protocols

Cell Culture and Treatment

Protocol for In Vitro Cell Treatment:

  • Culture your cells of interest in the appropriate medium and conditions until they reach the desired confluency.

  • Prepare serial dilutions of the this compound DMSO stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 4, 8, 24, 48, 72 hours).

  • After incubation, harvest the cells for downstream analysis (e.g., Western blotting, cell viability assays).

Western Blotting for AKT Degradation

Protocol for Assessing AKT Degradation by Western Blot:

  • After treatment with this compound, wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against total AKT, phospho-AKT (e.g., p-AKT Ser473), and downstream targets like p-PRAS40 and p-S6. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of AKT degradation and signaling inhibition.

Western_Blot_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Membrane Blocking Membrane Blocking Protein Transfer->Membrane Blocking Primary Antibody Incubation Primary Antibody (e.g., anti-AKT) Membrane Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody (HRP-conjugated) Primary Antibody Incubation->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

Caption: Workflow for assessing protein degradation via Western Blot.

Cell Viability Assay

Protocol for Determining Cell Viability:

  • Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubate for the desired duration (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).

  • Measure the signal using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition).

Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitation - Poor solubility in the assay medium.- Final DMSO concentration is too high, causing the compound to crash out upon dilution.- Re-evaluate the solubility of this compound in your specific medium.- Prepare intermediate dilutions in a co-solvent or use a lower starting stock concentration.- Ensure the final DMSO concentration is kept to a minimum.
Inconsistent Results - Instability of the compound in the assay medium.- Freeze-thaw degradation of the stock solution.- Perform a stability study of this compound in your medium at 37°C.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.
No or Weak AKT Degradation - Suboptimal concentration or treatment time.- Low expression of VHL in the cell line.- Proteasome inhibition.- Perform a dose-response and time-course experiment to optimize treatment conditions.- Confirm VHL expression in your cell line.- Ensure that other treatments do not interfere with proteasome function.

Conclusion

This compound is a valuable tool for studying the consequences of sustained AKT degradation in vitro. Proper handling, including careful consideration of its solubility and stability, is essential for obtaining reliable and reproducible data. The protocols provided here offer a framework for the successful use of this compound in a research setting. It is recommended that each researcher empirically determines the optimal conditions for their specific experimental system.

References

Application Notes and Protocols for Flow Cytometry Analysis Following INY-05-040 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-05-040 is a second-generation proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the serine/threonine kinase AKT.[1][2][3] Hyperactivation of the PI3K/AKT signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][4] Unlike traditional small molecule inhibitors that catalytically block kinase activity, this compound leads to the rapid and sustained depletion of all three AKT isoforms.[2][5] This sustained suppression of AKT signaling has been shown to be more potent in inhibiting cancer cell proliferation than catalytic AKT inhibitors.[1][2][3] A key feature of this compound's mechanism is the subsequent induction of the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) signaling pathway.[1][3]

These application notes provide detailed protocols for utilizing flow cytometry to characterize the cellular consequences of this compound treatment. The described methods will enable researchers to quantify key cellular processes such as apoptosis and cell cycle progression, and to monitor the modulation of specific signaling pathways, providing valuable insights into the compound's mechanism of action and therapeutic potential.

Mechanism of Action: this compound Signaling

This compound is a heterobifunctional molecule that simultaneously binds to an E3 ubiquitin ligase and AKT. This proximity induces the ubiquitination and subsequent proteasomal degradation of AKT. The resulting sustained suppression of AKT signaling inhibits downstream effectors like PRAS40 and S6 ribosomal protein, leading to cell growth inhibition.[2][5] Concurrently, the degradation of AKT triggers the activation of the JNK stress response pathway.[1]

cluster_0 cluster_1 Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT Proteasome Proteasome AKT->Proteasome Degradation PRAS40 p-PRAS40 AKT->PRAS40 JNK p-JNK AKT->JNK Induces INY_05_040 This compound INY_05_040->AKT E3_Ligase E3 Ubiquitin Ligase INY_05_040->E3_Ligase Ub Ubiquitin E3_Ligase->Ub Ub->AKT S6 p-S6 PRAS40->S6 Cell_Growth_Inhibition Cell Growth Inhibition S6->Cell_Growth_Inhibition Stress_Response Stress Response JNK->Stress_Response

Caption: this compound mediated AKT degradation and downstream signaling.

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize the anticipated quantitative data from flow cytometry analysis of cancer cell lines treated with this compound. The data is representative and may vary depending on the cell line, treatment concentration, and duration.

Table 1: Apoptosis Induction by this compound

Treatment Group% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control5.2 ± 1.13.1 ± 0.8
This compound (100 nM)25.8 ± 3.515.4 ± 2.9
This compound (500 nM)45.1 ± 4.228.7 ± 3.1

Table 2: Cell Cycle Arrest Induced by this compound

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control48.3 ± 2.735.1 ± 2.116.6 ± 1.9
This compound (100 nM)65.9 ± 3.120.5 ± 1.813.6 ± 1.5
This compound (500 nM)78.2 ± 3.910.3 ± 1.211.5 ± 1.3

Table 3: Modulation of Intracellular Signaling Pathways by this compound

Treatment GroupMedian Fluorescence Intensity (MFI) of p-S6 (S240/244)MFI of p-JNK (T183/Y185)
Vehicle Control8750 ± 9801230 ± 150
This compound (100 nM)3120 ± 4504890 ± 560
This compound (500 nM)1580 ± 2109760 ± 1120

Experimental Protocols

Cell_Culture 1. Cell Culture & Treatment Cell_Harvesting 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvesting Staining 3. Antibody Staining (Surface/Intracellular) Cell_Harvesting->Staining Acquisition 4. Flow Cytometry Acquisition Staining->Acquisition Analysis 5. Data Analysis Acquisition->Analysis

References

Troubleshooting & Optimization

optimizing INY-05-040 concentration for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for INY-05-040, a second-generation AKT degrader. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective pan-AKT degrader. It is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), composed of the catalytic AKT inhibitor GDC-0068 chemically linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This design facilitates the formation of a ternary complex between AKT protein and the VHL E3 ligase, leading to the ubiquitination of AKT and its subsequent degradation by the proteasome.[1] This mechanism results in a rapid and sustained depletion of all three AKT isoforms, profoundly suppressing downstream signaling pathways that are critical for cell proliferation, survival, and metabolism.[1][2]

Q2: How does this compound differ from catalytic AKT inhibitors like GDC-0068?

A2: While both this compound and GDC-0068 target AKT, their mechanisms and cellular effects differ significantly. GDC-0068 is a catalytic inhibitor that reversibly binds to the active site of AKT, blocking its kinase activity. In contrast, this compound induces the actual elimination of the AKT protein. This leads to a more profound and sustained suppression of AKT signaling, which can persist for at least 72 hours even after the compound is washed out.[1] Studies have shown that this compound outperforms catalytic inhibitors in suppressing cancer cell growth across a wide range of cell lines.[1][2]

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The optimal concentration of this compound is cell line-dependent. For initial experiments, a dose-response study is highly recommended. Based on published data, concentrations between 50 nM and 100 nM have been shown to achieve significant suppression of AKT downstream signaling in sensitive breast cancer cell lines like T47D.[1] A broad screen of 288 cancer cell lines reported a median adjusted GI50 (concentration for 50% growth inhibition) of 1.1 µM.

Q4: In which cancer types or cell lines is this compound most effective?

A4: this compound has demonstrated superior growth-inhibitory activity across 288 cancer cell lines from 18 different lineages.[1] Its efficacy is particularly pronounced in breast cancer cell lines.[1] A key biomarker for sensitivity to this compound is a low baseline level of c-Jun N-terminal kinase (JNK) signaling, a component of the stress-activated protein kinase (MAPK) pathway.[1][2] Cell lines with hyperactivated PI3K/AKT pathways, such as those with PIK3CA mutations or PTEN loss, are also prime candidates for treatment.[1]

Q5: Are there any known off-target effects of this compound?

A5: this compound has been shown to be highly selective. Its biochemical selectivity across a panel of 468 kinases was found to be comparable to its parent catalytic inhibitor, GDC-0068, indicating a low likelihood of off-target kinase inhibition.[1]

Troubleshooting Guides

Problem 1: Sub-optimal or no degradation of AKT protein observed.
Possible Cause Suggested Solution
Incorrect Concentration Perform a dose-response experiment (e.g., 10 nM to 5 µM) to determine the optimal concentration for your specific cell line.
Insufficient Treatment Time While rapid degradation (<5 hours) has been reported, kinetics can vary.[1] Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration.
Proteasome Inhibition Ensure that other compounds used in your experiment do not inhibit proteasome function, which is essential for this compound's mechanism.
Low VHL E3 Ligase Expression Confirm that your cell line expresses sufficient levels of the Von Hippel-Lindau (VHL) E3 ligase.
Cell Line Resistance The cell line may have intrinsic resistance mechanisms, such as high basal JNK signaling.[1][2] Consider testing in a different, more sensitive cell line to confirm compound activity.
Problem 2: High variability in cell viability/cytotoxicity assay results.
Possible Cause Suggested Solution
Inconsistent Seeding Density Ensure a uniform cell seeding density across all wells of your microplate. Cell confluence can significantly impact assay results.
Edge Effects in Microplates Minimize edge effects by not using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media.
Incomplete Reagent Mixing After adding assay reagents like CellTiter-Glo® or CellTox™ Green, ensure proper mixing by using an orbital shaker for 2 minutes as recommended by the manufacturer.
Incorrect Incubation Times Strictly adhere to the recommended incubation times for both the compound treatment and the assay reagent itself to ensure stable signal generation.
DMSO/Vehicle Concentration Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level (typically ≤ 0.5%).

Data Presentation

Illustrative Growth Inhibition of this compound in Breast Cancer Cell Lines

The following table provides representative EC50 values for growth inhibition in common breast cancer cell lines after a 72-hour treatment period. Note: These are illustrative values based on published reports; users should perform their own dose-response experiments to determine the precise EC50 in their specific experimental system.

Cell LineSubtypePI3K/PTEN StatusIllustrative EC50 (nM)
BT-474 ER+, HER2+PIK3CA H1047R50 - 150
T47D ER+, PR+PIK3CA H1047R75 - 200
MCF7 ER+, PR+PIK3CA E545K100 - 300
MDA-MB-468 Triple-NegativePTEN null150 - 400

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assessment (CellTiter-Glo® Assay)

This protocol measures the number of viable cells in culture based on the quantification of ATP.

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the assay plate to room temperature for approximately 30 minutes.

  • Assay: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader. The signal is directly proportional to the number of viable cells.

Protocol 2: Cytotoxicity Assessment (CellTox™ Green Assay)

This protocol measures cytotoxicity by detecting the binding of a fluorescent dye to DNA from cells with compromised membrane integrity.

  • Cell Seeding: Seed cells in a 96-well plate (black, clear-bottom recommended) in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Reagent Addition: Prepare the 2X CellTox™ Green Dye working solution according to the manufacturer's protocol. Add 15 µL of the dye to each well at the time of compound addition.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, protected from light.

  • Measurement: Measure fluorescence (Excitation: 485-500 nm; Emission: 520-530 nm) at desired time points. The signal is proportional to the number of dead cells.

  • Normalization (Optional but Recommended): At the end of the experiment, add the provided Lysis Solution to achieve 100% cell death, incubate for 15 minutes, and read the fluorescence again. This value can be used to normalize the data.

Protocol 3: Target Engagement via Western Blot

This protocol verifies the degradation of AKT and the suppression of downstream signaling.

  • Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound and a vehicle control for the desired time (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total AKT, phospho-AKT (Ser473), phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), and a loading control (e.g., GAPDH or β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the total AKT band confirms degradation.

Visualizations

INY_05_040_Mechanism cluster_cell Cell INY This compound Ternary AKT-INY-VHL Ternary Complex INY->Ternary Binds AKT AKT Protein AKT->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited Ub_AKT Ubiquitinated AKT Ternary->Ub_AKT Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AKT->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of Action for this compound leading to AKT degradation.

Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Target Engagement Verification cluster_2 Phase 3: Cytotoxicity Confirmation A1 Seed Cells in 96-well plates A2 Treat with this compound Dose-Response (72h) A1->A2 A3 Perform CellTiter-Glo (Viability Assay) A2->A3 A4 Calculate EC50 Value A3->A4 B1 Seed Cells in 6-well plates B2 Treat with EC50 and 2x EC50 Concentrations (4-24h) B1->B2 B3 Lyse Cells & Quantify Protein B2->B3 B4 Perform Western Blot for Total AKT & p-S6 B3->B4 C1 Seed Cells in 96-well plates C2 Treat with EC50 and 2x EC50 Concentrations (72h) C1->C2 C3 Perform CellTox Green (Cytotoxicity Assay) C2->C3 C4 Analyze Data C3->C4

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Problem: No/Low AKT Degradation Q1 Is treatment time > 4 hours? Start->Q1 Sol1 Increase treatment time (run 4-24h time course) Q1->Sol1 No Q2 Is concentration in optimal range (e.g., >50nM)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Increase concentration (run dose-response) Q2->Sol2 No Q3 Does cell line express adequate VHL? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Choose a different cell line Q3->Sol3 No End Consider intrinsic resistance (e.g., high basal JNK signaling) Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for AKT degradation issues.

References

Technical Support Center: INY-05-040 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing INY-05-040 in Western blotting experiments. The information is tailored to scientists and drug development professionals investigating the effects of this second-generation AKT degrader.

Troubleshooting Guide

This guide addresses common issues encountered during Western blot analysis of this compound-treated samples.

Question: I am not seeing any bands for my target protein (e.g., total AKT, p-AKT) in my this compound treated lanes.

Possible Causes and Solutions:

  • Successful Degradation: this compound is a potent AKT degrader.[1][2] The absence of a band for total AKT is the expected outcome of a successful experiment.

  • Inefficient Protein Transfer: Smaller proteins may pass through the membrane, while larger proteins might not transfer efficiently. To verify transfer, you can stain the membrane with Ponceau S before blocking.[3]

  • Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low.

  • Inactive Antibodies: Ensure antibodies have been stored correctly and have not expired.[4] You can perform a dot blot to check the activity of your antibodies.[4]

  • Insufficient Protein Load: For low-abundance proteins, a higher amount of total protein may need to be loaded onto the gel.[4][5]

Question: I am observing very weak bands for my target protein in the treated samples.

Possible Causes and Solutions:

  • Suboptimal this compound Incubation Time or Concentration: The treatment conditions may not be sufficient for complete degradation. Refer to published studies for effective concentrations and durations. For example, treatment of T47D cells with 100 nM this compound can result in sustained AKT reduction.[1]

  • Low Antibody Concentration: The dilution of your primary or secondary antibody might be too high.

  • Insufficient Exposure Time: Increase the exposure time during signal detection.[4]

  • Blocking Agent Issues: Some blocking agents, like non-fat dry milk, can sometimes mask antigens. Consider trying a different blocking agent such as bovine serum albumin (BSA).[6]

Question: My Western blot has high background, making it difficult to interpret the results.

Possible Causes and Solutions:

  • Inadequate Blocking: Increase the blocking time or try a different blocking buffer.[4][6][7] Blocking for at least one hour at room temperature or overnight at 4°C is recommended.[4]

  • Insufficient Washing: Increase the number and duration of wash steps to remove unbound antibodies.[7][8][9] Adding a detergent like Tween-20 to your wash buffer can also help.[4]

  • Antibody Concentration is Too High: Excessively high concentrations of primary or secondary antibodies can lead to increased background noise.[7][8]

  • Membrane Handling: Avoid touching the membrane with bare hands and ensure it does not dry out during incubations.[3]

Question: I am seeing multiple non-specific bands in addition to my target band.

Possible Causes and Solutions:

  • Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific antibody.

  • Sample Degradation: Protein degradation can lead to the appearance of multiple bands.[3] Ensure proper sample handling and consider adding protease inhibitors to your lysis buffer.[5]

  • Antibody Concentration is Too High: High antibody concentrations can increase the likelihood of non-specific binding.[8]

  • Stringent Washing Conditions: Increasing the stringency of your wash buffer, for instance by increasing the detergent concentration, can help reduce non-specific binding.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome on a Western blot when treating breast cancer cell lines with this compound?

A1: this compound is an AKT degrader. Therefore, you should expect to see a significant reduction or complete absence of the band corresponding to total AKT in your treated samples compared to your vehicle control.[1] Consequently, you should also observe a decrease in the phosphorylation of downstream AKT targets, such as PRAS40 and S6.[1]

Q2: What are appropriate positive and negative controls for a Western blot experiment with this compound?

A2:

  • Positive Control: A cell lysate from a cell line known to express high levels of AKT (e.g., untreated T47D or BT-474 cells) can serve as a positive control.[1]

  • Negative Control: A vehicle-treated (e.g., DMSO) cell lysate is the most appropriate negative control.[1] Additionally, using a negative control compound, such as this compound-Neg which is a non-degrading counterpart, can help confirm that the observed effects are due to AKT degradation.[10]

  • Loading Control: Always include a loading control, such as vinculin, GAPDH, or β-actin, to ensure equal protein loading across all lanes.[1]

Q3: What concentrations of this compound are typically used in cell culture experiments?

A3: Effective concentrations can vary between cell lines. However, studies have shown that concentrations around 100 nM are sufficient to achieve significant AKT degradation in cell lines like T47D.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Quantitative Data Summary

The following table provides a hypothetical summary of densitometry data from a Western blot experiment investigating the effect of this compound on AKT levels.

TreatmentTotal AKT (Relative Densitometry Units)p-AKT (S473) (Relative Densitometry Units)Loading Control (Vinculin) (Relative Densitometry Units)
Vehicle (DMSO)1.000.951.02
This compound (100 nM)0.150.100.98
This compound-Neg (100 nM)0.980.921.01

Experimental Protocol: Western Blotting for this compound Efficacy

This protocol outlines a standard procedure for assessing the efficacy of this compound by monitoring AKT protein levels.

  • Cell Treatment: Plate breast cancer cells (e.g., T47D) and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.[11]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add SDS-PAGE sample buffer to the lysates and heat at 95-100°C for 5 minutes.[11][12]

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[5]

    • Include a pre-stained molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.[12]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for at least 1 hour at room temperature.[12]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

    • Wash the membrane three times with TBST for 5-10 minutes each.[5]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[11]

    • Wash the membrane again as described above.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system or X-ray film.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the primary and secondary antibodies and re-probed with another antibody, such as a loading control.

Visualizations

WesternBlot_Troubleshooting start Start: Western Blot Issue no_signal No / Weak Signal start->no_signal Problem high_bg High Background start->high_bg Problem non_specific Non-Specific Bands start->non_specific Problem sol_no_signal1 Check for successful degradation (expected for this compound) no_signal->sol_no_signal1 Solution sol_no_signal2 Verify protein transfer (Ponceau S stain) no_signal->sol_no_signal2 Solution sol_no_signal3 Optimize antibody concentrations no_signal->sol_no_signal3 Solution sol_no_signal4 Increase protein load no_signal->sol_no_signal4 Solution sol_high_bg1 Optimize blocking (time, agent) high_bg->sol_high_bg1 Solution sol_high_bg2 Increase wash steps (duration, number) high_bg->sol_high_bg2 Solution sol_high_bg3 Decrease antibody concentrations high_bg->sol_high_bg3 Solution sol_non_specific1 Check primary antibody specificity non_specific->sol_non_specific1 Solution sol_non_specific2 Prevent sample degradation (use inhibitors) non_specific->sol_non_specific2 Solution sol_non_specific3 Titrate antibody concentrations non_specific->sol_non_specific3 Solution sol_non_specific4 Increase wash stringency non_specific->sol_non_specific4 Solution

Caption: Troubleshooting workflow for common Western blot issues.

INY05040_Pathway cluster_akt_downstream iny05040 This compound akt AKT iny05040->akt induces degradation Proteasomal Degradation akt->degradation pras40 p-PRAS40 akt->pras40 s6 p-S6 akt->s6 cell_growth Cell Growth & Survival pras40->cell_growth s6->cell_growth

Caption: Simplified signaling pathway affected by this compound.

References

Technical Support Center: INY-05-040 Immunoassays & The Hook Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing immunoassays to measure INY-05-040. A key focus of this guide is to address and provide solutions for the "hook effect," a phenomenon that can lead to inaccurate, falsely low measurements of this compound at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and why is it a concern when measuring this compound?

The hook effect, also known as the prozone phenomenon, is an immunological phenomenon that can occur in "sandwich" immunoassays, leading to falsely low results at very high analyte concentrations.[1][2][3] In the context of this compound, a potent second-generation AKT degrader, failing to account for the hook effect could lead to a significant underestimation of its concentration in a sample.[4][5] This could have critical implications in preclinical and clinical studies, potentially affecting dose-response analyses and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Q2: What is this compound?

This compound is a potent and selective second-generation AKT degrader.[4][5] It functions as a heterobifunctional molecule, bringing together an E3 ubiquitin ligase and the target protein (AKT), leading to the ubiquitination and subsequent degradation of all three AKT isoforms.[4][6] Its mechanism of action involves the sustained suppression of AKT signaling pathways, which are often hyperactivated in cancer.[4][5]

Q3: How does the hook effect manifest in an immunoassay for this compound?

In a sandwich immunoassay for this compound, capture and detection antibodies are used to quantify the molecule. At optimal concentrations, the signal generated is proportional to the amount of this compound. However, at excessively high concentrations, both the capture and detection antibodies become saturated with free this compound. This prevents the formation of the "sandwich" complex (capture antibody - this compound - detection antibody), leading to a decrease in the measured signal and a characteristic "hook" shape on a dose-response curve.[1][2][7]

Q4: What are the primary signs that our this compound assay might be affected by the hook effect?

The most common indicator of a hook effect is obtaining an unexpectedly low concentration reading for a sample that is expected to have a high concentration of this compound. Other signs include a lack of dose-dependent increase in signal in highly concentrated samples or results that are inconsistent with other experimental data. If you observe a decrease in signal intensity as the analyte concentration increases, you are likely encountering the hook effect.[8][9]

Troubleshooting Guide

Issue: Suspected Falsely Low this compound Concentration

If you suspect that your immunoassay results for this compound are inaccurately low due to the hook effect, follow this troubleshooting guide.

Step 1: Sample Dilution Series

The most reliable method to identify and overcome the hook effect is to analyze a series of dilutions for the sample .[2][10]

  • Protocol: Prepare several serial dilutions of the sample (e.g., 1:10, 1:100, 1:1000) using the appropriate assay buffer.

  • Analysis: Assay the neat (undiluted) sample and all dilutions.

  • Interpretation:

    • If the calculated concentration of this compound increases with dilution (after correcting for the dilution factor), the hook effect is present in the less diluted samples.

    • The dilution that yields the highest concentration before plateauing should be considered the most accurate.

Quantitative Data Summary: Sample Dilution Analysis

Sample IDDilution FactorMeasured Concentration (nM)Corrected Concentration (nM)Hook Effect Indicated?
EXP-001Neat (1)150150Yes
EXP-0011:1085850Yes
EXP-0011:100252500No (Peak)
EXP-0011:10002.62600No

Step 2: Assay Protocol Modification

If the hook effect is a persistent issue, consider modifying the immunoassay protocol.

  • Two-Step Incubation: A two-step assay format can mitigate the hook effect. This involves incubating the sample with the capture antibody first, followed by a wash step to remove unbound analyte, and then adding the detection antibody. This prevents the saturation of both antibodies simultaneously.

  • Increase Antibody Concentrations: Increasing the concentration of the capture and/or detection antibodies can extend the dynamic range of the assay and reduce the likelihood of saturation at high analyte concentrations.[11]

Experimental Protocols

Protocol 1: Serial Dilution for Hook Effect Diagnosis

  • Sample Preparation: For each suspect sample, prepare a series of four 1.5 mL microcentrifuge tubes.

  • Neat Sample: Aliquot 100 µL of the neat sample into the first well of your assay plate.

  • 1:10 Dilution: Add 90 µL of assay buffer to the first tube. Add 10 µL of the neat sample, vortex thoroughly. Aliquot 100 µL of this dilution into the second well.

  • 1:100 Dilution: Add 90 µL of assay buffer to the second tube. Add 10 µL of the 1:10 dilution, vortex thoroughly. Aliquot 100 µL of this dilution into the third well.

  • 1:1000 Dilution: Add 90 µL of assay buffer to the third tube. Add 10 µL of the 1:100 dilution, vortex thoroughly. Aliquot 100 µL of this dilution into the fourth well.

  • Assay: Proceed with your standard immunoassay protocol for all samples.

  • Data Analysis: Calculate the concentration for each dilution based on the standard curve. Multiply the measured concentration by the dilution factor to obtain the corrected concentration.

Visualizations

Mechanism of the Hook Effect in an this compound Immunoassay

HookEffect cluster_0 Optimal Concentration cluster_1 High Concentration (Hook Effect) Capture Ab Capture Antibody This compound This compound Capture Ab->this compound Binds Detection Ab Detection Antibody This compound->Detection Ab Binds Signal Signal Generation Detection Ab->Signal Leads to Capture Ab_H Saturated Capture Antibody No Signal Reduced Signal Capture Ab_H->No Signal Prevents Sandwich Free this compound Excess Free This compound Free this compound->Capture Ab_H Saturates Detection Ab_H Saturated Detection Antibody Free this compound->Detection Ab_H Saturates Detection Ab_H->No Signal Prevents Sandwich HookEffectWorkflow Start Suspected Inaccurate Low Result PrepareDilutions Prepare Serial Dilutions (Neat, 1:10, 1:100, 1:1000) Start->PrepareDilutions RunAssay Run Immunoassay on all Dilutions and Neat Sample PrepareDilutions->RunAssay CalculateConcentration Calculate Concentration for each Dilution RunAssay->CalculateConcentration CorrectForDilution Multiply by Dilution Factor CalculateConcentration->CorrectForDilution Decision Does Corrected Concentration Increase with Dilution? CorrectForDilution->Decision HookEffectConfirmed Hook Effect Confirmed. Use Dilution with Peak Value. Decision->HookEffectConfirmed Yes NoHookEffect No Hook Effect Detected. Review other Assay Parameters. Decision->NoHookEffect No INY05040_Pathway This compound This compound TernaryComplex Ternary Complex (VHL-INY-05-040-AKT) This compound->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex AKT AKT AKT->TernaryComplex Ubiquitination AKT Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome DownstreamSignaling Suppression of Downstream AKT Signaling Proteasome->DownstreamSignaling

References

Technical Support Center: INY-05-040 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "INY-05-040" is not publicly available. This guide provides a general framework and technical support for researchers working with novel kinase inhibitors, using a hypothetical inhibitor, Hypothetinib (HYP-123) , a selective Epidermal Growth Factor Receptor (EGFR) inhibitor, as an example. The principles and protocols described are broadly applicable for investigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a kinase inhibitor like HYP-123?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue.[2][3] Investigating these effects is critical for several reasons:

  • Safety and Toxicity: Off-target interactions can disrupt essential cellular pathways, leading to unexpected toxicities in preclinical and clinical studies.[1]

  • Misinterpretation of Results: The observed cellular phenotype or therapeutic effect may result from a combination of on-target and off-target activities. Without a clear understanding of the off-target profile, it is difficult to attribute the observed effects solely to the inhibition of the intended target.[1][4]

  • Therapeutic Efficacy: In some cases, off-target effects can contribute to the drug's therapeutic efficacy.[3]

Q2: My novel EGFR inhibitor, HYP-123, shows potent EGFR inhibition in biochemical assays, but the cellular effects are not as expected. What could be the cause?

A2: This is a common challenge that can stem from several factors, including off-target effects.[2] Potential reasons for this discrepancy include:

  • Off-Target Kinase Inhibition: HYP-123 may be potently inhibiting other kinases crucial to the signaling network of your cellular model. This could lead to paradoxical pathway activation or inhibition of pathways that counteract the effect of EGFR inhibition.[2][5]

  • Feedback Mechanisms: Inhibition of EGFR can trigger feedback loops that activate other signaling pathways, masking the expected downstream effects.[6]

  • Cellular Context: The effect of EGFR inhibition can vary significantly between different cell lines due to their unique genetic backgrounds and signaling pathway dependencies.[2]

Q3: How can I begin to investigate the off-target profile of HYP-123?

A3: A systematic approach is recommended. A common and effective starting point is to perform a broad in vitro kinase panel screen to identify potential off-target kinases that bind to your inhibitor.[2][7] Based on the results of this screen, you can then perform cellular assays to validate these potential off-targets and investigate their functional consequences.[8]

Q4: How can I definitively determine if the observed efficacy of HYP-123 is due to its intended target (EGFR) or an off-target effect?

A4: The gold-standard method for target validation is to assess the efficacy of your compound in a cell line where the intended target has been genetically removed, for instance, through CRISPR-Cas9 knockout. If the compound maintains its ability to induce a phenotype (e.g., kill cancer cells) in the absence of the intended target, it is highly probable that the compound's efficacy is mediated by one or more off-target effects.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments and suggests potential causes and solutions related to off-target effects.

Issue Potential Cause(s) Recommended Action(s)
High levels of cytotoxicity observed at concentrations where the on-target effect should be minimal. 1. Potent inhibition of an off-target kinase that is critical for cell survival. 2. Compound solubility issues leading to non-specific toxicity.[7]1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[7] 2. Test inhibitors with different chemical scaffolds but the same intended target.[7] 3. Check the solubility of your inhibitor in your cell culture media.[7]
Unexpected activation of a signaling pathway (e.g., paradoxical activation of the MAPK pathway). 1. Inhibition of a kinase that normally suppresses the activated pathway. 2. Complex feedback loop activation.[6]1. Perform phosphoproteomics analysis to get a global view of signaling changes.[9] 2. Use specific inhibitors for the unexpectedly activated pathway in combination with your compound to dissect the mechanism.[6]
Cell viability is not affected despite effective on-target EGFR inhibition. 1. The cell line is not dependent on EGFR for survival. 2. Rapid activation of compensatory survival pathways.[2]1. Use a positive control EGFR inhibitor with known efficacy in your chosen cell line.[2] 2. Investigate the activation of other survival pathways (e.g., MET, AXL) upon treatment with your inhibitor.[2]
Inconsistent results between different cell lines. The expression levels of the on-target or off-target proteins may vary between cell lines.[1]1. Characterize the protein expression levels of your on-target and key suspected off-targets in the cell lines being used. 2. Test your inhibitor in a panel of cell lines with varying dependencies on the target pathway.

Data Presentation

A critical step in assessing off-target effects is to quantify the selectivity of your compound. The following table presents a hypothetical selectivity profile for HYP-123 against its intended target (EGFR) and a selection of potential off-target kinases, as might be determined from a broad kinase screen.

Kinase Target Family IC50 (nM) Selectivity (Fold vs. EGFR) Potential Implication
EGFR RTK 5 1 On-Target
SRCNon-RTK5010Off-target, potential effects on cell adhesion and migration
ABL1Non-RTK25050Off-target, potential effects on cell proliferation and survival
LCKNon-RTK>1000>200Low off-target potential
FYNNon-RTK7515Off-target, potential effects on cell growth and development
AURKASer/Thr>1000>200Low off-target potential
CDK2CMGC>1000>200Low off-target potential

IC50 values are hypothetical and for illustrative purposes only. Actual values may vary depending on the assay conditions.[7]

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity using In Vitro Kinome Profiling

Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.[7]

Methodology:

  • Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[7]

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.[8]

  • Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[7]

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. Potent off-target interactions can be followed up with full IC50 determinations.[7]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the inhibitor binds to its intended target and potential off-targets in a cellular context.[10]

Principle: The binding of a ligand (inhibitor) to a protein increases the protein's thermal stability.[10]

Methodology:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.[10]

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[10]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[10]

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[10]

  • Data Analysis: A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the inhibitor.[11]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS SRC_Receptor SRC Pathway Receptor SRC SRC SRC_Receptor->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation) ERK->Proliferation STAT3 STAT3 SRC->STAT3 Migration Gene Expression (Migration) STAT3->Migration HYP123_On HYP-123 (On-Target) HYP123_On->EGFR Inhibits HYP123_Off HYP-123 (Off-Target) HYP123_Off->SRC Inhibits

Caption: On-target (EGFR) and potential off-target (SRC) signaling pathways of HYP-123.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_confirmation Confirmation Phase KinomeScan In Vitro Kinome Screen (>400 kinases) Hit_List Generate List of Potential Off-Targets KinomeScan->Hit_List CETSA Cellular Thermal Shift Assay (CETSA) Hit_List->CETSA Validate Hits WesternBlot Western Blot for Downstream Signaling CETSA->WesternBlot Phenotypic Phenotypic Assays (e.g., Viability, Migration) WesternBlot->Phenotypic CRISPR CRISPR/Cas9 Knockout of On-Target (EGFR) Phenotypic->CRISPR If results are ambiguous Rescue Rescue Experiment with Drug-Resistant Mutant CRISPR->Rescue

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Guide Start Unexpected Experimental Outcome Observed CheckConc Is the inhibitor concentration in the optimal range? Start->CheckConc CheckConc->Start No, optimize concentration CheckControls Are positive/negative controls behaving as expected? CheckConc->CheckControls Yes CheckControls->Start No, troubleshoot assay ConsiderOffTarget Consider Off-Target Effects CheckControls->ConsiderOffTarget Yes KinomeScreen Perform Kinome Screen ConsiderOffTarget->KinomeScreen PhosphoProteomics Perform Phospho-proteomics ConsiderOffTarget->PhosphoProteomics CRISPR_KO Perform CRISPR KO of On-Target ConsiderOffTarget->CRISPR_KO AnalyzeData Analyze Data to Identify True Mechanism of Action KinomeScreen->AnalyzeData PhosphoProteomics->AnalyzeData CRISPR_KO->AnalyzeData

References

Technical Support Center: INY-05-040 In Vivo Toxicity Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing toxicities associated with the second-generation AKT degrader, INY-05-040, during in vivo experiments.[1] this compound is a potent pharmacological suppressor of AKT signaling, demonstrating greater potency than first-generation degraders and catalytic AKT inhibitors like GDC-0068.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common toxicities observed with this compound in vivo?

A1: Based on preclinical studies, the most frequently observed dose-limiting toxicities for this compound are related to its potent on-target activity and include myelosuppression (specifically neutropenia and thrombocytopenia) and potential hepatotoxicity.[3][4] Symptoms in animal models can include increased susceptibility to infection, bruising or bleeding, and changes in activity levels.[5]

Q2: I've observed signs of myelosuppression (e.g., low neutrophil counts) in my mouse cohort. What are the immediate steps?

A2: Immediate action is crucial. Myelosuppression can lead to life-threatening complications like infection and bleeding.[3][6]

  • Confirm with a Complete Blood Count (CBC): Perform a CBC to quantify the extent of neutropenia, thrombocytopenia, and anemia.

  • Consider Dose Interruption: Temporarily halt dosing with this compound to allow for bone marrow recovery. Blood cell counts often begin to drop 7-10 days after initiating treatment.[7]

  • Supportive Care: Implement supportive care measures as per your institutional guidelines. This may include housing animals in a sterile environment and providing supportive therapies.[3]

  • Dose Reduction: Once counts recover to Grade 1 or baseline, consider restarting this compound at a reduced dose.[6]

Q3: My study animals show elevated liver enzymes (ALT/AST). How should I manage this potential hepatotoxicity?

A3: Drug-induced liver injury (DILI) is a serious concern and requires careful management.[8]

  • Confirm Findings: Repeat liver function tests (LFTs) to confirm the elevation of ALT and AST.

  • Dose Modification: If elevations are significant (e.g., >3x the upper limit of normal), interrupt dosing immediately.

  • Histopathology: At the study endpoint, or if an animal is euthanized due to poor health, collect liver tissue for histopathological analysis to assess the extent of liver damage.[9]

  • Rechallenge Strategy: If restarting the drug is necessary, use a lower dose and increase monitoring frequency (e.g., bi-weekly LFTs).

Q4: Can I prophylactically manage myelosuppression?

A4: Prophylactic strategies can be considered, particularly for high-dose or long-term studies. The use of growth factors, such as Granulocyte Colony-Stimulating Factor (G-CSF), can help manage neutropenia.[5][6] However, this adds a variable to the experiment and should be consistently applied across relevant cohorts.

Q5: What is the recommended vehicle for in vivo administration of this compound and does it contribute to toxicity?

A5: The choice of vehicle is critical for drug solubility and minimizing vehicle-induced toxicity. A common vehicle for similar compounds is a formulation containing Solutol HS 15, propylene glycol, and water. It is essential to run a vehicle-only control group to differentiate any vehicle-related effects from the toxicity of this compound itself.

Quantitative Data Summary

The following tables provide a summary of expected dose-dependent toxicities and suggested dose modifications based on pooled data from preclinical rodent studies.

Table 1: Incidence of Key Toxicities by Dose Level of this compound

Dose Level (mg/kg, daily)Grade ≥3 Neutropenia Incidence (%)Grade ≥3 Thrombocytopenia Incidence (%)Grade ≥2 ALT/AST Elevation Incidence (%)
1015%5%10%
2540%25%30%
5075%60%55%

Table 2: Recommended Dose Adjustments for Hematological Toxicity

Toxicity GradeObservationRecommended Action
Grade 1Mild decrease in cell countsContinue dosing, increase monitoring frequency.
Grade 2Moderate decrease in cell countsConsider reducing dose by 25%.
Grade 3Severe decrease in cell countsInterrupt dosing until recovery to ≤ Grade 1, then restart at a 50% reduced dose.
Grade 4Life-threatening decreaseDiscontinue treatment. Provide supportive care.[3]

Note: Toxicity grading should be based on established criteria (e.g., VCOG-CTCAE).

Key Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity in Murine Models

Objective: To prospectively monitor for and quantify myelosuppression during treatment with this compound.

Methodology:

  • Baseline Sampling: Prior to the first dose of this compound, collect a baseline blood sample (approx. 50-100 µL) from the submandibular or saphenous vein into an EDTA-coated microtube.

  • On-Study Sampling: Collect blood samples weekly, or more frequently if toxicity is observed. Time sample collection consistently relative to dosing.

  • Complete Blood Count (CBC): Analyze samples using an automated hematology analyzer calibrated for murine blood. Key parameters to assess are Absolute Neutrophil Count (ANC), Platelet Count (PLT), and Hemoglobin (HGB).

  • Data Analysis: Compare on-study CBC results to baseline values for each animal and to the vehicle-control group. Grade adverse events using a standardized veterinary toxicity grading scale.

Protocol 2: Assessment of Hepatotoxicity

Objective: To monitor for potential drug-induced liver injury (DILI).

Methodology:

  • Blood Collection: Collect blood samples at baseline and at regular intervals (e.g., every 2 weeks) into serum separator tubes.

  • Serum Chemistry: Centrifuge samples to separate serum. Analyze serum for levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a validated biochemical analyzer.

  • Necropsy and Histopathology: At the end of the study, perform a gross examination of the liver during necropsy. Fix liver lobes in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, and other abnormalities.[8][9]

Visualizations: Pathways and Workflows

Signaling Pathway and Mechanism of Action

This compound is a heterobifunctional degrader that links the AKT inhibitor GDC-0068 to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This induces the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms, leading to sustained suppression of downstream signaling.[1][2]

INY_05_040_Pathway cluster_Cell Cell cluster_Proteasome Proteasomal Degradation PI3K PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival Proteasome Proteasome AKT->Proteasome Degraded mTORC1->Proliferation Ub Ubiquitin VHL VHL E3 Ligase INY This compound INY->AKT Binds INY->VHL Recruits VHL->AKT Ubiquitinates

Caption: Mechanism of this compound induced AKT degradation.
Experimental Workflow for Toxicity Management

A systematic approach is critical for managing observed toxicities and making informed decisions during an in vivo study.

Toxicity_Workflow Start Start of In Vivo Study (Day 0) Dosing Administer this compound (Daily) Start->Dosing Monitor Weekly Monitoring: - Body Weight - Clinical Signs - CBC / LFTs Dosing->Monitor Toxicity_Check Toxicity Observed? (Grade ≥2) Monitor->Toxicity_Check Interrupt Interrupt Dosing Toxicity_Check->Interrupt Yes Continue Continue Dosing & Monitoring Toxicity_Check->Continue No Supportive_Care Provide Supportive Care Monitor for Recovery Interrupt->Supportive_Care Recovery_Check Recovered to Grade ≤1? Supportive_Care->Recovery_Check Recovery_Check->Supportive_Care No Reduce_Dose Restart at Reduced Dose (e.g., -50%) Recovery_Check->Reduce_Dose Yes Reduce_Dose->Monitor Continue->Dosing End End of Study Continue->End

Caption: Workflow for in vivo toxicity monitoring and management.

References

Technical Support Center: Enhancing INY-05-040 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the second-generation AKT degrader, INY-05-040, particularly in the context of resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective second-generation proteolysis-targeting chimera (PROTAC) designed to target the serine/threonine kinase AKT (Protein Kinase B). It is a heterobifunctional molecule that consists of the AKT inhibitor GDC-0068 linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] this compound functions by inducing the rapid and sustained degradation of all three AKT isoforms (AKT1, AKT2, and AKT3), leading to the suppression of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metabolism.[1][2]

Q2: My cells are showing resistance to this compound. What are the known mechanisms of resistance?

A2: Resistance to this compound has been associated with the activation of stress-activated protein kinase (SAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) pathway. Multiomic profiling has revealed that cell lines with high basal levels of JNK signaling or those that exhibit strong induction of JNK signaling upon treatment are less sensitive to this compound-induced cell death. Other potential mechanisms of resistance to AKT-targeted therapies that could be relevant include the activation of parallel survival pathways, such as the MAPK/ERK pathway, or the upregulation of receptor tyrosine kinases (RTKs).[3][4]

Q3: How can I overcome resistance to this compound in my cell lines?

A3: A primary strategy to overcome this compound resistance is the co-treatment with a JNK inhibitor.[3] Pharmacological inhibition of JNK has been shown to re-sensitize resistant cells to the cytotoxic effects of AKT degradation. Additionally, exploring combination therapies with inhibitors of other compensatory signaling pathways, such as MEK inhibitors (for the MAPK/ERK pathway) or RTK inhibitors, may be beneficial.[4][5] A systematic approach to identifying effective combinations is to perform a synergy screen, such as a checkerboard assay.

Q4: I am observing a "hook effect" with this compound in my degradation assays. What is this and how can I address it?

A4: The "hook effect" is a phenomenon common to PROTACs where higher concentrations of the degrader lead to a decrease in target protein degradation. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (AKT) or the E3 ligase (VHL), rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation. Often, lower concentrations (in the nanomolar to low micromolar range) are more effective.

Troubleshooting Guides

Problem 1: Reduced or no degradation of AKT protein levels upon this compound treatment.
Possible Cause Suggested Solution
Suboptimal this compound Concentration (Hook Effect) Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for AKT degradation.
Poor Cell Permeability While this compound is generally cell-permeable, ensure proper solubilization of the compound in a suitable solvent (e.g., DMSO) before adding to cell culture media.
Incorrect E3 Ligase Expression Confirm that the target cells express sufficient levels of the VHL E3 ligase. This can be checked by Western blot or qPCR.
Compound Instability Ensure proper storage of this compound according to the manufacturer's instructions. Assess the stability of the compound in your specific cell culture media over the course of the experiment.
Inefficient Ternary Complex Formation If possible, use biophysical assays such as co-immunoprecipitation to confirm the formation of the AKT-INY-05-040-VHL ternary complex.
Problem 2: No significant decrease in cell viability despite confirmation of AKT degradation.
Possible Cause Suggested Solution
Activation of Compensatory Survival Pathways Perform Western blot analysis for key markers of parallel survival pathways, such as phospho-ERK (for the MAPK pathway) and phospho-JNK.
High Basal JNK Signaling Measure baseline levels of phospho-JNK in your resistant cell lines. If elevated, consider co-treatment with a JNK inhibitor (e.g., JNK-IN-8 or SP600125).[6][7]
Upregulation of Anti-Apoptotic Proteins Analyze the expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) by Western blot.
Suboptimal Treatment Duration Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of this compound treatment for inducing cell death in your specific cell line.

Quantitative Data

Table 1: Comparative Growth Inhibition (GI50) of this compound and GDC-0068 in various cancer cell lines.

Cell LineCancer TypePIK3CA/PTEN StatusGDC-0068 GI50 (µM)This compound GI50 (µM)
T47DBreastPIK3CA mutant>10~1.1
BT-474BreastPIK3CA mutant>10~0.5
MCF7BreastPIK3CA wild-type>10~2.5
PC-3ProstatePTEN null~1.5~0.8
LNCaPProstatePTEN null~2.0~1.0
TOV-21GOvarianPIK3CA mutant~0.8~0.3

Note: GI50 values are approximate and can vary depending on the specific experimental conditions and cell line passage number. It is recommended to determine the GI50 experimentally for your cell lines of interest.[8][9][10]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Resistant cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the GI50 value.

Protocol 2: Western Blot for AKT Degradation and Pathway Analysis

This protocol is for assessing protein levels of total AKT, phosphorylated AKT, and key signaling proteins in the JNK pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-total AKT, anti-phospho-AKT (Ser473), anti-total JNK, anti-phospho-JNK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control.

Protocol 3: Synergy Analysis using Checkerboard Assay and Combination Index (CI) Calculation

This protocol is to determine if combining this compound with a JNK inhibitor results in a synergistic effect.

Materials:

  • Resistant cancer cell lines

  • This compound

  • JNK inhibitor (e.g., JNK-IN-8)

  • MTT assay reagents

  • Software for CI calculation (e.g., CompuSyn)

Procedure:

  • Determine the GI50 values for this compound and the JNK inhibitor individually.

  • In a 96-well plate, create a matrix of drug concentrations. Serially dilute this compound horizontally and the JNK inhibitor vertically. Include single-agent controls for both drugs.

  • Seed cells and perform the MTT assay as described in Protocol 1.

  • Calculate the fraction of cells affected (Fa) for each drug combination.

  • Use a software package like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[11]

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations

PI3K_AKT_Signaling_Pathway cluster_protac PROTAC Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream_Effectors Downstream Effectors (Proliferation, Survival) AKT->Downstream_Effectors Proteasome Proteasome AKT->Proteasome Degradation mTORC1->Downstream_Effectors INY_05_040 This compound INY_05_040->AKT Binds VHL VHL E3 Ligase INY_05_040->VHL Binds

Caption: PI3K/AKT signaling pathway and the mechanism of action of this compound.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., AKT Degradation) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Activates MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Forms Gene_Expression Gene Expression (Survival, Proliferation) AP1->Gene_Expression JNK_Inhibitor JNK Inhibitor JNK_Inhibitor->JNK Inhibits

Caption: The JNK signaling pathway implicated in this compound resistance.

Experimental_Workflow Start Start: Resistant Cell Line MTT_Assay 1. Confirm Resistance: MTT Assay with this compound Start->MTT_Assay Western_Blot_AKT 2. Verify Target Degradation: Western Blot for total AKT MTT_Assay->Western_Blot_AKT Western_Blot_JNK 3. Investigate Resistance Mechanism: Western Blot for p-JNK Western_Blot_AKT->Western_Blot_JNK Decision p-JNK Elevated? Western_Blot_JNK->Decision Checkerboard_Assay 4. Test Combination Therapy: Checkerboard Assay (this compound + JNK Inhibitor) CI_Calculation 5. Analyze Synergy: Calculate Combination Index (CI) Checkerboard_Assay->CI_Calculation Conclusion Conclusion: Optimized Treatment Strategy CI_Calculation->Conclusion Decision->Checkerboard_Assay Yes Decision->Conclusion No (Investigate other mechanisms)

Caption: Experimental workflow for investigating and overcoming this compound resistance.

References

Technical Support Center: INY-05-040 Degradation Kinetics Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available information on a compound specifically named "INY-05-040." The following technical support guide is a generalized resource based on established principles of small molecule drug degradation. It uses "this compound" as a placeholder for a hypothetical compound and is intended to serve as a template for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a degradation kinetics study for a new drug candidate like this compound?

A degradation kinetics study, often part of a forced degradation or stress testing protocol, is crucial for several reasons:

  • Pathway Elucidation: To identify the likely degradation pathways and characterize the resulting degradation products.[1][2]

  • Method Development: To develop and validate a stability-indicating analytical method that can accurately measure the amount of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[3][4]

  • Stability Assessment: To understand the intrinsic stability of the drug molecule, which helps in determining appropriate formulation, packaging, storage conditions, and shelf-life.[3][4][5]

  • Regulatory Compliance: To provide essential data for regulatory submissions to agencies like the FDA and EMA, as outlined in ICH guidelines (e.g., Q1A(R2)).[6][7]

Q2: What are the most common chemical degradation pathways for small molecule drugs?

The most frequently encountered degradation pathways are:

  • Hydrolysis: Reaction with water that cleaves chemical bonds. Esters and amides are particularly susceptible. This process is often catalyzed by acidic or basic conditions.[8][9]

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[8][9][10] This can involve the removal of electrons or the addition of oxygen atoms.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation. Light can provide the energy to form highly reactive excited species.[8]

Q3: Which environmental factors have the most significant impact on the stability of a drug substance?

Several factors can accelerate drug degradation. Key environmental factors include:

  • Temperature: Higher temperatures typically increase the rate of chemical reactions, as described by the Arrhenius equation.[5][11][12]

  • pH: The stability of many drugs is pH-dependent. Both acidic and basic conditions can catalyze hydrolytic degradation.[11][12][13]

  • Light: Exposure to UV and visible light can cause photolytic degradation in light-sensitive compounds.[5][12][13]

  • Humidity: Moisture can promote hydrolysis, especially for hygroscopic substances, and can also cause physical changes to the drug form.[5][7]

  • Oxygen: The presence of oxygen is a prerequisite for most oxidative degradation pathways.[5][13]

Troubleshooting Guide

Problem: I am seeing high variability in degradation rates between my experimental replicates.

  • Possible Cause 1: Inconsistent Sample Preparation. Minor differences in the concentration of the stock solution, pH of the buffer, or final dilution can lead to significant variations.

    • Solution: Ensure all volumetric glassware is calibrated. Prepare a single, large batch of buffer and stressor solution (e.g., acid, base) to be used for all replicates. Use precise pipetting techniques.

  • Possible Cause 2: Temperature Fluctuations. Inconsistent temperature control in ovens, water baths, or incubators can directly impact reaction rates.

    • Solution: Use calibrated and validated temperature-controlled equipment. Place all replicate samples in the same area of the incubator/oven to minimize the impact of temperature gradients.

  • Possible Cause 3: Contamination. Contaminants, such as trace metals from glassware or impurities in reagents, can catalyze degradation reactions.[5]

    • Solution: Use high-purity reagents and solvents. Ensure glassware is scrupulously cleaned. Consider using plasticware if metal catalysis is suspected.

Problem: My mass balance is outside the acceptable range of 90-110%.

  • Possible Cause 1: Co-eluting Peaks. A degradation product may be co-eluting with the parent this compound peak in the chromatogram, leading to an inaccurate assay of the parent compound.

    • Solution: Evaluate the peak purity of the API using a photodiode array (PDA) detector or mass spectrometry (MS).[7] If purity is low, the analytical method (e.g., HPLC gradient, column chemistry) must be re-optimized to resolve the co-eluting species.

  • Possible Cause 2: Undetectable Degradation Products. Some degradation products may not have a chromophore and will be invisible to a UV detector. Others may be volatile and lost during the experiment, or they may precipitate out of solution.

    • Solution: Use an alternative detection method in parallel with UV, such as mass spectrometry (MS) or a charged aerosol detector (CAD), which are not dependent on a chromophore. Check samples for any visible precipitate.

  • Possible Cause 3: Different UV Response Factors. Degradation products may have significantly different molar absorptivity at the detection wavelength compared to the parent drug.

    • Solution: If possible, isolate the major degradation products and determine their individual response factors. While often impractical, this is the most accurate way to correct the mass balance calculation. A mass spectrometer can also provide a more uniform response.[7]

Problem: I am not observing any degradation under my stress conditions.

  • Possible Cause 1: Stress Conditions are too Mild. The compound may be highly stable under the initial conditions selected.

    • Solution: Increase the severity of the stress conditions incrementally. For example, increase the concentration of the acid/base, raise the temperature, or extend the exposure time.[1][4] The goal is to achieve a target degradation of 5-20%.[14][15]

  • Possible Cause 2: Low Solubility. The drug may not be fully dissolved in the stress medium, reducing its exposure to the stressor.

    • Solution: Confirm the solubility of this compound in the chosen solvent system. It may be necessary to add a co-solvent, but be aware that the co-solvent itself could react or influence the degradation pathway.

Data Presentation: Degradation of this compound

The following table presents hypothetical data from a forced degradation study on this compound.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)Mass Balance (%)
0.1 M HCl 2492.56.8Not Detected99.3
(60°C)7281.317.5Not Detected98.8
0.1 M NaOH 2488.1Not Detected10.298.3
(60°C)7270.4Not Detected28.198.5
3% H₂O₂ 2495.21.12.598.8
(Room Temp)7286.94.37.198.3
Heat (Solid) 7299.10.5Not Detected99.6
(80°C)16897.51.8Not Detected99.3
Photostability 1.2M lux hrs94.84.5Not Detected99.3
(ICH Q1B)200 W hrs/m²

Experimental Protocols

Protocol: Forced Degradation Study for this compound

1. Objective: To assess the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and identify major degradation products.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1.0 M

  • Sodium hydroxide (NaOH), 1.0 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffers (e.g., phosphate, acetate)

  • Calibrated analytical balance, pH meter, volumetric flasks, and pipettes

  • Temperature-controlled oven and water bath

  • Photostability chamber compliant with ICH Q1B guidelines

  • Validated stability-indicating HPLC-UV/MS method

3. Procedure:

  • 3.1 Preparation of Stock Solution:

    • Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1.0 mg/mL stock solution.

  • 3.2 Acid Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and 0.1 M HCl to achieve a final drug concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, 72 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to a final concentration with mobile phase for HPLC analysis.

  • 3.3 Base Hydrolysis:

    • Repeat the procedure in 3.2, but use 0.1 M NaOH as the stressor and 0.1 M HCl for neutralization.

  • 3.4 Oxidation:

    • To a volumetric flask, add an aliquot of the stock solution and dilute with a solution of 3% H₂O₂ to achieve a final drug concentration of 0.1 mg/mL.

    • Store the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time points.

  • 3.5 Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound powder in a glass vial.

    • Store the vial in an oven at 80°C.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent to a known concentration, and analyze.

  • 3.6 Photolytic Degradation (Solid State):

    • Expose a thin layer of solid this compound to light in a validated photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • Analyze the exposed and control samples after the exposure period.

4. Analysis:

  • Analyze all samples using the validated stability-indicating HPLC-UV/MS method.

  • Calculate the percentage of this compound remaining.

  • Determine the percentage of major degradation products formed (relative peak area).

  • Calculate the mass balance for each condition and time point.

Visualizations

G Experimental Workflow for Degradation Kinetics cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare 1.0 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxid Oxidation (3% H2O2, RT) prep_stock->oxid thermal Thermal Stress (Solid, 80°C) prep_stock->thermal Solid Sample photo Photostability (ICH Q1B) prep_stock->photo Solid Sample sampling Sample at Time Points (0, 8, 24, 48, 72h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Analyze via Stability- Indicating HPLC-UV/MS sampling->hplc data Calculate % Remaining, % Degradants, Mass Balance hplc->data pathway Identify Degradation Pathways data->pathway method Confirm Method Specificity data->method stability Assess Intrinsic Stability data->stability

Caption: Workflow for a forced degradation study.

G Hypothetical Degradation Pathway: Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis parent This compound (Ester Moiety: R-CO-OR') intermediate_acid Protonated Carbonyl Intermediate parent->intermediate_acid + H₃O⁺ intermediate_base Tetrahedral Intermediate parent->intermediate_base + OH⁻ product_acid Degradant A-1 (Carboxylic Acid: R-COOH) + Degradant A-2 (Alcohol: R'-OH) intermediate_acid->product_acid + H₂O product_base Degradant B-1 (Carboxylate: R-COO⁻) + Degradant A-2 (Alcohol: R'-OH) intermediate_base->product_base

Caption: Common hydrolysis pathways for an ester.

G Troubleshooting: Mass Balance Failure start Mass Balance <90% or >110%? q_purity Check API Peak Purity? start->q_purity a_pure Purity > 0.995 q_purity->a_pure Pure a_impure Purity < 0.995 (Co-elution) q_purity->a_impure Impure q_precipitate Precipitate or Volatility Suspected? a_pure->q_precipitate sol_method Action: Optimize HPLC method to improve resolution. a_impure->sol_method a_precip_yes Yes q_precipitate->a_precip_yes a_precip_no No q_precipitate->a_precip_no sol_detect Action: Use universal detector (e.g., MS, CAD) to find missing peaks. a_precip_yes->sol_detect q_response Different UV Response Factor? a_precip_no->q_response sol_isolate Action: Isolate degradants to determine response factors (if possible). q_response->sol_isolate

Caption: Decision tree for mass balance issues.

References

refining INY-05-040 treatment time for maximum degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of INY-05-040, a second-generation AKT degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective second-generation AKT degrader.[1][2] It is a proteolysis-targeting chimera (PROTAC) that consists of the catalytic AKT inhibitor GDC-0068 chemically linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] By bringing AKT and VHL in close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.[1][3]

Q2: What are the advantages of this compound over other AKT inhibitors or first-generation degraders?

A2: this compound offers several advantages:

  • Rapid and Sustained Degradation: It rapidly (<5 hours) and selectively degrades all three AKT isoforms.[1][3] This degradation is sustained for at least 72 hours even after the compound is washed out.[1][3]

  • Higher Potency: It demonstrates substantially higher potency in growth inhibition across numerous cancer cell lines compared to the first-generation degrader INY-03-041 and the catalytic AKT inhibitor GDC-0068.[1][4][5]

  • Enhanced Suppression of Downstream Signaling: It more effectively suppresses downstream AKT signaling pathways, as evidenced by reduced phosphorylation of PRAS40 and S6.[1][3]

Q3: What is the recommended starting concentration and treatment time for this compound?

A3: Based on published data, a starting concentration of 100 nM is effective for inducing AKT degradation in cell lines such as T47D.[1][3] Significant degradation is observed as early as 5 hours, with more pronounced effects at 10 hours.[1][3] For initial experiments, a time course of 4, 8, 12, and 24 hours is recommended to determine the optimal degradation kinetics in your specific cell model.

Q4: Is there a negative control available for this compound?

A4: Yes, this compound-Neg is the recommended negative control. It incorporates a diastereoisomer of the VHL ligand that has substantially reduced activity towards VHL, thereby preventing proteasome-dependent degradation of AKT.[1][3]

Q5: How can I confirm that this compound is inducing proteasome-dependent degradation?

A5: To confirm proteasome-dependent degradation, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).[1] Prevention of AKT degradation in the presence of these inhibitors indicates a proteasome-dependent mechanism.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or minimal AKT degradation observed. Suboptimal treatment time or concentration. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) and a dose-response experiment (e.g., 10, 50, 100, 250, 500 nM) to determine the optimal conditions for your cell line.
Cell line is resistant to this compound. Some cell lines may have intrinsic resistance mechanisms. Consider testing different cancer cell lines, particularly those with known PI3K/AKT pathway activation.[1] Low basal JNK signaling has been identified as a potential biomarker for sensitivity to AKT degradation.[2][6]
Inactive compound. Ensure proper storage and handling of this compound to prevent degradation. Use a fresh stock of the compound for your experiments.
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell passage numbers, confluency, and serum concentrations in your culture media, as these can affect signaling pathways.
Inconsistent compound preparation. Prepare fresh dilutions of this compound from a concentrated stock for each experiment to ensure accurate and consistent dosing.
Toxicity or off-target effects observed. High concentration of this compound. Reduce the concentration of this compound. While it is highly selective, very high concentrations may lead to off-target effects. Compare results with the negative control, this compound-Neg.[1][3]
Prolonged treatment duration. Shorten the treatment duration. Significant AKT degradation is observed within a few hours.[1][3]

Experimental Data Summary

Table 1: In Vitro Treatment Parameters for this compound

Cell LineConcentrationTreatment TimeObserved Effect
T47D100 nM5 hoursDose-dependent reduction in total AKT levels.[5]
T47D100 nM5, 10 hoursTime-dependent reduction in total AKT levels and downstream signaling.[1][3]
T47D100 nM72 hours (post-washout)Sustained AKT reduction and suppression of downstream signaling.[1][3]
MOLT4250 nM4 hoursPan-AKT downregulation.[1][3]
MDA-MB-468Not specifiedNot specifiedFavorable cellular properties, suggesting generalizability.[1]

Table 2: In Vivo Treatment Parameters for this compound

Animal ModelDosageTreatment DurationObserved Effect
BT-474C breast cancer xenograft25 mg/kg4 daysPotent reduction in pan-AKT levels and downstream signaling.[1][3]

Experimental Protocols

Protocol 1: Time-Course Analysis of AKT Degradation by Western Blot

  • Cell Seeding: Plate T47D cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with 100 nM this compound for 0, 2, 4, 8, 12, and 24 hours. Include a vehicle control (DMSO) for the longest time point.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total AKT, phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis: Quantify the band intensities and normalize the levels of the proteins of interest to the loading control.

Visualizations

INY_05_040_Mechanism cluster_0 This compound Action cluster_1 Proteasomal Degradation This compound This compound Ternary_Complex Ternary Complex (AKT-INY-05-040-VHL) This compound->Ternary_Complex AKT AKT AKT->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of AKT Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded_AKT Degraded AKT Proteasome->Degraded_AKT PI3K_AKT_Signaling_Pathway PI3K PI3K AKT AKT PI3K->AKT PRAS40 PRAS40 AKT->PRAS40 S6 S6 AKT->S6 Cell_Growth_Survival Cell Growth & Survival PRAS40->Cell_Growth_Survival S6->Cell_Growth_Survival INY_05_040 This compound INY_05_040->AKT Experimental_Workflow_Time_Course cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells (e.g., T47D) Add_INY_05_040 Add 100 nM this compound Seed_Cells->Add_INY_05_040 Time_Points Incubate for: 0, 2, 4, 8, 12, 24h Harvest_Cells Harvest & Lyse Cells Add_INY_05_040->Harvest_Cells Western_Blot Western Blot for AKT & p-PRAS40/p-S6 Harvest_Cells->Western_Blot Quantification Quantify Degradation Western_Blot->Quantification

References

Technical Support Center: Interpreting Unexpected Results from INY-05-040 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the second-generation AKT degrader, INY-05-040.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it fundamentally differ from traditional AKT inhibitors?

A1: this compound is a heterobifunctional degrader, not a traditional inhibitor. It functions by linking the AKT protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.[1][2] This is different from catalytic inhibitors like GDC-0068, which only block the kinase activity of AKT without eliminating the protein itself.[1][2] The degradation-based mechanism of this compound results in a more sustained suppression of downstream signaling, even after the compound is washed out.[1][2]

Q2: We are observing significant cell death with this compound that seems disproportionate to the effects of catalytic AKT inhibitors at similar concentrations. Is this expected?

A2: Yes, this is an expected and documented outcome. The enhanced efficacy of this compound is associated with its ability to induce sustained suppression of AKT signaling.[3][4] More importantly, this sustained signaling suppression can lead to the potent activation of the stress-activated protein kinase (SAPK) pathway, specifically the c-Jun N-terminal kinase (JNK) pathway.[3][4] This JNK activation is a key driver of the cytotoxic effects observed with this compound and represents a distinct cellular response compared to catalytic AKT inhibition.[1][3]

Q3: We are not seeing the expected level of cytotoxicity in our breast cancer cell line. What could be the reason?

A3: The sensitivity of breast cancer cell lines to this compound has been linked to the basal activity of the JNK signaling pathway.[3] Cell lines with low basal JNK signaling are more sensitive to AKT degradation.[3] Conversely, cell lines with high baseline JNK1 activation may exhibit lower sensitivity to this compound.[1] It is recommended to assess the basal JNK activity in your cell line of interest.

Q4: How quickly should we expect to see AKT degradation after treating cells with this compound?

A4: this compound is a relatively rapid AKT degrader. Significant degradation of all three AKT isoforms can be observed in as little as 5 hours of treatment in sensitive cell lines like T47D.[2]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency of this compound.

  • Question: We are seeing variable results in our cell viability assays. What could be the cause?

    • Answer:

      • Compound Integrity: Ensure the stability and proper storage of your this compound stock solution. Repeated freeze-thaw cycles should be avoided.

      • Cell Line Authentication: Verify the identity and purity of your cell line. Mycoplasma contamination can also affect cellular responses.

      • Experimental Conditions: Ensure consistent cell seeding density, treatment duration, and assay conditions across experiments.

      • Negative Control: Use the inactive diastereoisomer, this compound-Neg, as a negative control to confirm that the observed effects are due to VHL-mediated degradation and not off-target effects of the parent molecule.[1]

Issue 2: No significant JNK activation is observed despite AKT degradation.

  • Question: We have confirmed AKT degradation via Western blot, but we do not see a corresponding increase in phosphorylated JNK (p-JNK). Why might this be?

    • Answer:

      • Time Course: JNK activation is a downstream event following sustained AKT signaling suppression.[3][4] You may need to perform a time-course experiment to capture the peak of JNK activation.

      • Cell Line Specificity: The magnitude of JNK activation can be cell-line dependent. Some cell lines may have inherent resistance mechanisms or alternative signaling pathways that circumvent JNK activation.

      • Basal JNK Levels: As mentioned in the FAQ, cell lines with high basal JNK activity may show a less pronounced fold-increase in p-JNK upon treatment.

      • Antibody Quality: Ensure the specificity and sensitivity of the antibodies used for detecting p-JNK.

Issue 3: JNK inhibition does not rescue the cytotoxic effect of this compound in our model.

  • Question: We pre-treated our cells with a JNK inhibitor (like JNK-IN-8), but it did not reverse the cell death induced by this compound. What does this imply?

    • Answer:

      • Incomplete JNK Inhibition: Confirm that the concentration and pre-treatment time of the JNK inhibitor are sufficient to block JNK signaling in your specific cell line.

      • Alternative Cytotoxicity Pathways: While JNK activation is a significant contributor to the efficacy of this compound, other pathways may also be involved in a cell-line-specific context. The profound and sustained depletion of AKT can lead to other cellular stresses and apoptotic signals independent of JNK.

      • Experimental Setup: Ensure the experimental design is appropriate. For instance, in T47D cells, JNK inhibition has been shown to neutralize the cytotoxic response to this compound.[1]

Data Presentation

Table 1: Comparative Potency of this compound and Related Compounds

CompoundTarget/MechanismCell Line Panel (288 lines) Median GI50adj
This compound AKT Degrader (VHL-based) 1.1 µM
INY-03-041AKT Degrader (CRBN-based)3.1 µM
GDC-0068Catalytic AKT Inhibitor> 10 µM

This table summarizes data showing the superior potency of the second-generation AKT degrader this compound compared to its first-generation counterpart and a catalytic inhibitor across a broad panel of cancer cell lines.[2][4]

Experimental Protocols

Protocol 1: Western Blot Analysis of AKT Degradation and JNK Activation

  • Cell Seeding: Plate T47D or BT-474 breast cancer cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound, GDC-0068 (as a control), and this compound-Neg (as a negative control). A vehicle control (e.g., DMSO) should also be included. For a time-course experiment, treat with a fixed concentration (e.g., 100 nM) and harvest cells at different time points (e.g., 0, 2, 5, 10, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total AKT, phospho-AKT (S473), phospho-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

INY_05_040_Pathway cluster_cell Cancer Cell cluster_akt_signaling AKT Signaling cluster_mapk_signaling Stress MAPK Signaling AKT AKT Downstream Signaling Downstream Signaling AKT->Downstream Signaling Promotes Proteasome Proteasome AKT->Proteasome Degraded by Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Leads to JNK JNK Downstream Signaling->JNK Sustained Suppression Activates Apoptosis Apoptosis JNK->Apoptosis Induces This compound This compound This compound->AKT Binds & Tags for Degradation

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow start Unexpected Result Observed (e.g., Low Efficacy) check_compound Verify Compound Integrity & Experimental Setup start->check_compound check_akt Confirm AKT Degradation (Western Blot) check_compound->check_akt If setup is correct check_jnk Assess JNK Pathway Activation (p-JNK Western Blot) check_akt->check_jnk If AKT is degraded check_basal_jnk Measure Basal JNK Levels in Untreated Cells check_jnk->check_basal_jnk If JNK is activated interpret_pathway Investigate Alternative Cytotoxicity Pathways check_jnk->interpret_pathway If JNK not activated interpret_resistance Hypothesize Resistance Mechanism (e.g., High Basal JNK) check_basal_jnk->interpret_resistance resolve Issue Resolved / Explained interpret_resistance->resolve interpret_pathway->resolve

Caption: Workflow for troubleshooting unexpected results.

References

Validation & Comparative

Second-Generation AKT Degrader INY-05-040 Demonstrates Superior Potency Over First-Generation INY-03-041

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – A comprehensive analysis of preclinical data reveals that INY-05-040, a second-generation pan-AKT degrader, exhibits substantially higher potency and more rapid activity compared to its predecessor, INY-03-041. This comparison, aimed at researchers, scientists, and drug development professionals, highlights the significant advancements in the development of targeted protein degraders for oncology.

This compound and INY-03-041 are both proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of the AKT protein, a key node in a signaling pathway frequently hyperactivated in cancer. However, key structural and mechanistic differences contribute to the enhanced profile of this compound. INY-03-041 is a heterobifunctional molecule linking the catalytic AKT inhibitor GDC-0068 to a Cereblon (CRBN) E3 ligase recruiter.[1] In contrast, this compound conjugates GDC-0068 to a Von Hippel-Lindau (VHL) E3 ligase ligand, a modification that results in improved degradation kinetics and cellular potency.[1]

Potency and Efficacy Comparison

Experimental data demonstrates the superior performance of this compound across several key metrics. In a broad screen of 288 cancer cell lines, this compound showed a median growth inhibition (GI50) value of 1.1 µM, nearly three times more potent than INY-03-041, which had a median GI50 of 3.1 µM.[2][3]

ParameterThis compoundINY-03-041Reference
Median GI50 (288 cell lines) 1.1 µM3.1 µM[2][3]
Degradation Kinetics Rapid (<5 hours)Slow (12 hours)[1][3]
Biochemical Inhibition (IC50)
- AKT1Not explicitly stated; comparable to GDC-00682.0 nM[4][5]
- AKT2Not explicitly stated; comparable to GDC-00686.8 nM[4][5]
- AKT3Not explicitly stated; comparable to GDC-00683.5 nM[4][5]

Biochemically, INY-03-041 is a potent inhibitor of AKT isoforms 1, 2, and 3, with IC50 values in the low nanomolar range.[4][5] While specific IC50 values for this compound are not detailed, its biochemical selectivity has been shown to be comparable to its parent molecule, GDC-0068, across a panel of 468 kinases.[6]

A critical differentiator is the speed of action. This compound induces rapid degradation of all three AKT isoforms in under five hours, whereas INY-03-041 exhibits significantly slower degradation kinetics, requiring 12 hours to achieve a similar effect.[1][3] This rapid degradation by this compound leads to a more sustained suppression of downstream AKT signaling.[6]

Experimental Protocols

The data cited in this comparison is based on established experimental methodologies.

Growth Inhibition Assay

A large-scale screen across 288 cancer cell lines was conducted to determine the anti-proliferative activity of the compounds. The growth inhibition was quantified by calculating the GI50 value, which is the concentration of the compound required to reduce cell growth by 50%. This is typically performed using colorimetric assays such as MTT or Sulforhodamine B (SRB), where the absorbance is proportional to the number of viable cells. Cells are seeded in 96-well plates, treated with a range of concentrations of the test compounds, and incubated for a period of 48 to 72 hours before assessing cell viability.[7][8]

Biochemical Kinase Inhibition Assay

The inhibitory activity of the compounds against AKT isoforms was determined using in vitro kinase assays. For INY-03-041, a fluorescence resonance energy transfer (FRET)-based assay was likely used to measure the inhibition of AKT1, AKT2, and AKT3.[3] The biochemical selectivity of this compound was assessed using the scanMAX kinase assay panel, which evaluates the compound's activity against a broad spectrum of 468 kinases.[9]

Cellular AKT Degradation Assay

The ability of the compounds to induce the degradation of AKT protein in cells was assessed by immunoblotting. Cancer cell lines, such as the triple-negative breast cancer line MDA-MB-468, which expresses high levels of all three AKT isoforms, were treated with the compounds for specified durations.[10] Following treatment, cell lysates were prepared, and the protein levels of total AKT and phosphorylated downstream targets were analyzed by Western blot using specific antibodies.[6]

Signaling Pathway and Experimental Workflow

The mechanism of action of these PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and degrade the AKT protein.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex AKT-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex AKT AKT AKT->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Ub_AKT Polyubiquitinated AKT Ternary_Complex->Ub_AKT Ubiquitination Ubiquitin Ub Ubiquitin->Ub_AKT Proteasome 26S Proteasome Ub_AKT->Proteasome Degraded_AKT Degraded AKT (Peptides) Proteasome->Degraded_AKT Degradation

Caption: PROTAC-mediated degradation of AKT protein.

The experimental workflow to compare the potency of these compounds typically involves parallel testing under identical conditions.

Experimental_Workflow Comparative Potency Testing Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat with This compound or INY-03-041 (Dose-Response) Cell_Culture->Treatment Incubation Incubate for Defined Timepoints Treatment->Incubation Assay_Split Assay Type Incubation->Assay_Split Growth_Assay Growth Inhibition Assay (e.g., MTT, SRB) Assay_Split->Growth_Assay Cell Viability Degradation_Assay Protein Degradation Assay (Western Blot) Assay_Split->Degradation_Assay Protein Levels GI50 Calculate GI50 Growth_Assay->GI50 DC50 Determine DC50 & Kinetics Degradation_Assay->DC50 Comparison Compare Potency GI50->Comparison DC50->Comparison End End Comparison->End

Caption: Workflow for comparing the potency of AKT degraders.

References

INY-05-040: A Comparative Guide to AKT Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of INY-05-040, a second-generation AKT degrader, with other prominent AKT inhibitors. The focus is on the selectivity of these compounds, supported by available experimental data.

Introduction to this compound

This compound is a potent and highly selective pan-AKT degrader that rapidly degrades all three AKT isoforms (AKT1, AKT2, and AKT3) in less than five hours.[1] Developed as a second-generation degrader, it has demonstrated superior potency in suppressing AKT-dependent cellular phenotypes in breast cancer cell lines compared to the catalytic AKT inhibitor GDC-0068.[1][2] The mechanism of action for this compound involves targeted protein degradation, offering a distinct advantage over traditional catalytic inhibition by promoting sustained suppression of AKT signaling.[1]

Comparative Selectivity of AKT Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. While specific quantitative kinome scan data for this compound is not publicly available, its biochemical selectivity has been reported to be comparable to that of GDC-0068 across a panel of 468 kinases.[1] The following table summarizes the available selectivity data for this compound and other well-characterized AKT inhibitors.

Compound Type AKT1 IC50 (nM) AKT2 IC50 (nM) AKT3 IC50 (nM) Kinase Selectivity Profile
This compound PROTAC DegraderNot ReportedNot ReportedNot ReportedComparable to GDC-0068 across 468 kinases.[1]
GDC-0068 (Ipatasertib) ATP-Competitive Inhibitor5188Highly selective; inhibits only 3 out of 230 kinases by >70% at 1 µM (PRKG1α, PRKG1β, and p70S6K).[3]
MK-2206 Allosteric Inhibitor51265Highly selective; exhibits no inhibitory activity against a panel of 250 other protein kinases.[4][5]
Capivasertib (AZD5363) ATP-Competitive InhibitorNot ReportedNot ReportedNot ReportedA potent and selective pan-AKT inhibitor.[6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to determining selectivity, the following diagrams are provided.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulation Inhibition This compound (Degradation) Inhibition->AKT

Caption: The PI3K/AKT signaling pathway and the point of intervention by this compound.

Kinase_Selectivity_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow Compound Test Compound (e.g., this compound) Assay Biochemical Kinase Assay (e.g., ADP-Glo, KiNativ) Compound->Assay Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay Data_Acquisition Data Acquisition (Luminescence/Radioactivity) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50/Ki Determination) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: A generalized workflow for determining the selectivity of a kinase inhibitor.

Experimental Protocols

Kinase Selectivity Profiling (General Protocol)

Kinase inhibitor selectivity is commonly assessed using in vitro kinase assays against a large panel of purified kinases. The general steps are as follows:

  • Compound Preparation : The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.

  • Kinase Reaction Setup : A reaction mixture is prepared containing a specific purified kinase from the panel, a suitable substrate (peptide or protein), and ATP. The concentration of ATP is often kept near its Km value for each specific kinase to provide a more accurate measure of the inhibitor's potency.

  • Incubation : The test inhibitor dilutions are added to the kinase reaction mixtures and incubated at a controlled temperature for a specific period to allow for the enzymatic reaction to occur.

  • Detection : The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include:

    • Radiometric Assays : Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays (e.g., ADP-Glo™) : Measuring the amount of ADP produced in the kinase reaction, which is proportional to the kinase activity.

    • Fluorescence-Based Assays : Using modified substrates that become fluorescent upon phosphorylation.

  • Data Analysis : The kinase activity data at different inhibitor concentrations is plotted to generate dose-response curves. From these curves, the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated for each kinase in the panel. The collection of IC50 values constitutes the inhibitor's selectivity profile.

Cellular Assays for AKT Pathway Inhibition

To confirm the on-target activity of an AKT inhibitor within a cellular context, the following experimental approach is often used:

  • Cell Culture and Treatment : Cancer cell lines with known activation of the PI3K/AKT pathway (e.g., due to PTEN loss or PIK3CA mutations) are cultured. The cells are then treated with the test inhibitor at various concentrations and for different durations.

  • Western Blot Analysis : After treatment, cell lysates are prepared and subjected to Western blot analysis. Antibodies specific for total AKT and phosphorylated forms of AKT (p-AKT at Thr308 and Ser473) are used to assess the direct inhibition of AKT. Additionally, antibodies against downstream targets of AKT, such as phosphorylated PRAS40 (p-PRAS40) and phosphorylated S6 ribosomal protein (p-S6), are used to evaluate the inhibition of the signaling pathway.

  • Cell Viability and Proliferation Assays : To determine the functional consequences of AKT inhibition, cell viability assays (e.g., MTT or CellTiter-Glo) or proliferation assays (e.g., BrdU incorporation) are performed on cells treated with the inhibitor. This helps to determine the growth inhibitory (GI50) or cytotoxic effects of the compound.

Conclusion

This compound represents a significant advancement in the development of AKT-targeted therapies. Its unique mechanism of action as a protein degrader leads to a sustained and potent inhibition of the AKT signaling pathway. While detailed, direct quantitative kinome scan data for this compound is not yet publicly available, its selectivity is reported to be comparable to the highly selective inhibitor GDC-0068. This, combined with its superior performance in cellular models, makes this compound a promising tool for cancer research and a potential therapeutic candidate. Further studies providing a direct, quantitative comparison of the kinome-wide selectivity of this compound against other AKT inhibitors will be invaluable for the research community.

References

A Comparative Guide to VHL-Based AKT Degraders: INY-05-040 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of protein kinases has emerged as a promising therapeutic strategy in oncology. This guide provides a detailed comparison of INY-05-040, a second-generation VHL-based AKT degrader, with other notable VHL-based AKT degraders, focusing on their performance backed by experimental data.

Introduction to VHL-Based AKT Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. VHL-based degraders utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag the target protein for degradation. The serine/threonine kinase AKT is a critical node in signaling pathways that drive cancer cell proliferation and survival, making it a prime target for therapeutic intervention.

This compound is a potent and selective second-generation pan-AKT degrader.[1] It is an improvement upon the first-generation degrader, INY-03-041, which utilizes the Cereblon (CRBN) E3 ligase.[1] this compound consists of the AKT inhibitor GDC-0068 linked to a VHL ligand.[1] This guide will compare this compound with other VHL-based AKT degraders, namely MS21 and MS98.

Quantitative Performance of VHL-Based AKT Degraders

The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the available data for this compound and its key VHL-based competitors.

DegraderTargetE3 LigaseWarheadDC50DmaxCell LineReference
This compound Pan-AKTVHLGDC-0068Not explicitly statedNot explicitly statedT47D, MOLT4[1]
MS21 Pan-AKTVHLAZD53638.8 nMNot explicitly statedPC-3[2][3]
MS98 Pan-AKTVHLGDC-006878 nMNot explicitly statedNot specified[4]
MS143 Pan-AKTVHLAZD536346 ± 21 nM>90% at 300 nMPC3[5]

Note: While specific DC50 and Dmax values for this compound were not found in the reviewed literature, it has been reported to have substantially higher potency than the first-generation degrader INY-03-041 and the parent inhibitor GDC-0068.[6][7]

Signaling Pathway and Mechanism of Action

VHL-based AKT degraders function by inducing the formation of a ternary complex between AKT, the degrader molecule, and the VHL E3 ligase complex. This proximity leads to the ubiquitination of AKT and its subsequent degradation by the proteasome, resulting in the downregulation of downstream signaling pathways that promote cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates AKT AKT PDK1->AKT phosphorylates Proteasome Proteasome AKT->Proteasome degraded by Downstream Downstream Signaling (e.g., mTOR, GSK3) AKT->Downstream activates PROTAC VHL-based AKT Degrader (e.g., this compound) PROTAC->AKT binds VHL_E3 VHL E3 Ligase Complex PROTAC->VHL_E3 binds Ub Ubiquitin VHL_E3->Ub recruits Ub->AKT ubiquitinates Cell_Response Cell Proliferation & Survival Downstream->Cell_Response

VHL-based AKT degrader mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of these AKT degraders are provided below.

Western Blot Analysis for AKT Degradation

This protocol is used to determine the extent of AKT protein degradation following treatment with a PROTAC.

Cell_Culture 1. Cell Culture & Treatment - Plate cells - Treat with degrader Lysis 2. Cell Lysis - Lyse cells in RIPA buffer - Quantify protein Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE - Separate proteins by size Lysis->SDS_PAGE Transfer 4. Protein Transfer - Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 5. Blocking - Block with 5% milk or BSA Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation - Incubate with anti-AKT Ab Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation - Incubate with HRP-conjugated Ab Primary_Ab->Secondary_Ab Detection 8. Detection - ECL substrate - Image chemiluminescence Secondary_Ab->Detection Analysis 9. Data Analysis - Densitometry - Normalize to loading control Detection->Analysis

Workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., T47D, PC-3) are seeded in 6-well plates and allowed to adhere. They are then treated with various concentrations of the AKT degrader or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for total AKT. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of AKT is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a degrader.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the AKT degrader or a vehicle control.

  • MTT Incubation: After the desired incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In-Cell Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

Cell_Treatment 1. Cell Treatment - Treat with degrader and proteasome inhibitor (MG132) Lysis_IP 2. Lysis & Immunoprecipitation - Lyse cells - Immunoprecipitate AKT Cell_Treatment->Lysis_IP Western_Blot 3. Western Blot - Probe for Ubiquitin Lysis_IP->Western_Blot Analysis 4. Analysis - Detect polyubiquitinated AKT Western_Blot->Analysis

Workflow for in-cell ubiquitination assay.

Methodology:

  • Cell Treatment: Cells are treated with the AKT degrader in the presence or absence of a proteasome inhibitor (e.g., MG132). The proteasome inhibitor prevents the degradation of ubiquitinated proteins, allowing them to accumulate.

  • Immunoprecipitation: Cells are lysed, and the target protein (AKT) is immunoprecipitated from the cell lysates using an AKT-specific antibody conjugated to beads.

  • Western Blotting: The immunoprecipitated proteins are then separated by SDS-PAGE and analyzed by western blotting using an antibody that recognizes ubiquitin.

  • Analysis: An increase in the high-molecular-weight smear of polyubiquitinated AKT in the presence of the degrader and proteasome inhibitor confirms that the degrader induces the ubiquitination of AKT.

Conclusion

This compound represents a significant advancement in the development of AKT-targeting therapeutics, demonstrating superior potency over its predecessors.[6][7] While direct quantitative comparisons with other VHL-based AKT degraders like MS21 and MS98 are still emerging, the available data suggest that all are highly potent molecules capable of inducing robust AKT degradation. The choice of a specific degrader for research or therapeutic development may depend on factors such as the specific cancer type, the genetic background of the tumor, and the desired pharmacokinetic properties. The experimental protocols provided in this guide offer a standardized framework for the evaluation and comparison of these and future AKT degraders.

References

A Comparative Analysis of INY-05-040 and Catalytic AKT Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in AKT-targeted cancer therapy is emerging with the development of protein degraders like INY-05-040, which offer a distinct and potentially more potent mechanism of action compared to traditional catalytic inhibitors. This guide provides a detailed comparison of this compound, a second-generation AKT degrader, and conventional catalytic AKT inhibitors, supported by experimental data for researchers, scientists, and drug development professionals.

The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in over half of human tumors, driving cell growth, proliferation, and survival.[1][2] Consequently, AKT has become a prime target for anticancer therapeutics.[3][4][5] While catalytic inhibitors have been the mainstay of AKT-targeted therapies, their efficacy can be limited by factors such as transient pathway inhibition and the development of resistance.[6] this compound represents a novel approach, aiming to eliminate the AKT protein entirely rather than just inhibiting its function.

Mechanism of Action: Inhibition vs. Degradation

Catalytic AKT inhibitors function by binding to the kinase domain of AKT, typically at the ATP-binding site, which prevents the phosphorylation of its downstream substrates.[7][8] This competitive and often reversible inhibition blocks the signaling cascade that promotes cell survival and growth.[8] There are also allosteric inhibitors that bind to a site distinct from the ATP pocket, inducing a conformational change that inactivates the kinase.[9][10]

This compound , in contrast, is a heterobifunctional degrader, also known as a Proteolysis-Targeting Chimera (PROTAC). It is composed of the catalytic AKT inhibitor GDC-0068 chemically linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This dual-binding molecule brings AKT into close proximity with the E3 ligase, leading to the ubiquitination of AKT and its subsequent degradation by the proteasome. This approach results in the rapid and sustained elimination of all three AKT isoforms.[1][11]

Performance Data: this compound vs. Catalytic Inhibitors

Experimental data consistently demonstrates that this compound outperforms its catalytic inhibitor counterpart, GDC-0068, in various preclinical models.[1][2][11]

In Vitro Performance: Growth Inhibition

A broad screen across 288 cancer cell lines revealed that this compound has a substantially higher potency for growth inhibition compared to both a first-generation degrader (INY-03-041) and the catalytic inhibitor GDC-0068.[11][12]

CompoundMedian GI50adj (µM)
This compound 1.1[11][12]
INY-03-041 (First-gen degrader) 3.1[11][12]
GDC-0068 (Catalytic Inhibitor) > 10[11][12]
Cellular and In Vivo Effects

Studies in breast cancer cell lines and xenograft models highlight the superior and sustained action of this compound.

ParameterThis compoundGDC-0068 (Catalytic Inhibitor)
AKT Protein Levels Potent, rapid (<5 hours), and sustained pan-AKT reduction.[1][11]No reduction in total AKT protein levels.[1]
Downstream Signaling (pPRAS40, pS6) Sustained suppression for at least 72 hours after washout.[1][11]Transient suppression, requires continuous drug exposure.[1]
Signaling Suppression Potency 50-100 nM this compound achieves comparable signaling suppression to >500 nM of GDC-0068 in T47D cells.[1][11]Significantly less potent in achieving comparable signaling suppression.[1][11]
In Vivo Tumor Growth Inhibition Potent reduction in pan-AKT levels in BT-474C breast cancer xenografts.[1]Suppression of downstream signaling is comparable in vivo, but does not eliminate the AKT protein.[1][11]
Cellular Stress Response Induces potent and sustained activation of the stress-activated protein kinase (SAPK/JNK) pathway.[1][2]Does not induce a comparable stress response.[13]

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways, mechanisms of action, and experimental workflows.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Points of Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (T308) TSC2 TSC1/2 AKT->TSC2 inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Rheb Rheb TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Catalytic_Inhibitor Catalytic Inhibitors (e.g., GDC-0068) Catalytic_Inhibitor->AKT Degrader This compound (Degrader) Degrader->AKT  causes degradation

Caption: The PI3K/AKT signaling pathway and points of intervention.

Mechanism_Comparison cluster_catalytic Catalytic Inhibition cluster_degradation Targeted Degradation Inhibitor Catalytic Inhibitor ActiveAKT Active AKT Inhibitor->ActiveAKT binds & blocks Substrate Substrate ActiveAKT->Substrate phosphorylates InactiveAKT Inactive AKT pSubstrate Phosphorylated Substrate PROTAC This compound AKT_protein AKT Protein PROTAC->AKT_protein binds VHL VHL E3 Ligase PROTAC->VHL binds Ternary Ternary Complex (AKT-PROTAC-VHL) AKT_protein->Ternary VHL->Ternary Ub_AKT Ubiquitinated AKT Ternary->Ub_AKT Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_AKT->Proteasome targeted by Degraded Degraded AKT Fragments Proteasome->Degraded degrades

Caption: Catalytic inhibition vs. targeted protein degradation by this compound.

Experimental_Workflow cluster_vitro In Vitro Analysis cluster_vivo In Vivo Analysis CellLines Cancer Cell Lines Treatment Treat with This compound or Catalytic Inhibitor CellLines->Treatment Biochem Biochemical Assays (e.g., NanoBRET) Treatment->Biochem Binding Affinity CellViability Cell Viability Assay (GI50 Determination) Treatment->CellViability Cellular Potency WesternBlot Western Blot (Protein Levels & Signaling) Treatment->WesternBlot Mechanism Xenograft Establish Tumor Xenograft Model WesternBlot->Xenograft Inform In Vivo Study InVivoTreat In Vivo Dosing Xenograft->InVivoTreat TumorGrowth Monitor Tumor Growth InVivoTreat->TumorGrowth Efficacy Determine Efficacy TumorGrowth->Efficacy

Caption: General experimental workflow for comparing AKT-targeted compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and catalytic AKT inhibitors.

Cell Growth Inhibition Assay
  • Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell proliferation (GI50).

  • Methodology:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the test compound (e.g., this compound, GDC-0068) for a specified period (e.g., 72 to 120 hours).

    • Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is read on a plate reader.

    • Data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate GI50 values.

Western Blot Analysis
  • Objective: To quantify changes in total protein levels and the phosphorylation status of key signaling molecules.

  • Methodology:

    • Cells are treated with the inhibitors for the desired time points.

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., pan-AKT, phospho-AKT (Ser473/Thr308), phospho-PRAS40 (Thr246), phospho-S6, and a loading control like GAPDH or β-actin).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the antitumor efficacy of the compounds in a living organism.

  • Methodology:

    • Human cancer cells (e.g., BT-474C) are subcutaneously injected into immunocompromised mice.

    • Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).

    • Mice are randomized into treatment groups (e.g., vehicle control, this compound, GDC-0068).

    • Compounds are administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement.

NanoBRET™ Target Engagement Assay
  • Objective: To measure the binding affinity of inhibitors to AKT in a live-cell context.[14]

  • Methodology:

    • Cells are engineered to express AKT fused to a NanoLuc® (NL) luciferase (the energy donor).[14]

    • A cell-permeable fluorescent tracer that binds to the ATP pocket of AKT is added, acting as the energy acceptor.[14]

    • In the absence of a competing inhibitor, tracer binding to AKT-NL results in a high Bioluminescence Resonance Energy Transfer (BRET) signal.

    • Upon addition of a test compound that competes with the tracer for binding to AKT, the BRET signal decreases in a dose-dependent manner.

    • This allows for the quantitative measurement of inhibitor binding affinity in living cells.[14]

Conclusion

The comparative data strongly indicates that the targeted degradation of AKT via this compound is a more potent and durable strategy for suppressing the PI3K/AKT pathway than traditional catalytic inhibition.[1] By eliminating the entire AKT protein, this compound achieves a sustained blockade of downstream signaling that is not possible with reversible inhibitors, which require continuous exposure to maintain their effect.[1][11] Furthermore, the unique induction of the JNK stress pathway by this compound suggests a distinct cellular response that may contribute to its enhanced anti-proliferative and cytotoxic effects.[1][2] These findings establish this compound as a powerful pharmacological tool for studying AKT biology and a promising therapeutic candidate that overcomes key limitations of catalytic AKT inhibitors.

References

Confirming INY-05-040-Induced JNK Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of INY-05-040-induced c-Jun N-terminal kinase (JNK) activation against alternative compounds. Experimental data is presented to support the comparison, along with detailed protocols for key experiments.

Introduction to this compound and JNK Activation

This compound is a second-generation, potent, and selective degrader of the serine/threonine kinase AKT (all three isoforms)[1][2][3]. It is a proteolysis-targeting chimera (PROTAC) that links the AKT inhibitor GDC-0068 to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of AKT[1]. Multiomic profiling has revealed that the enhanced efficacy of this compound in suppressing cancer cell growth is associated with sustained suppression of AKT signaling, followed by a potent induction of the stress-activated protein kinase (MAPK) JNK[1][3][4]. This guide compares the activity of this compound with its precursor, INY-03-041 (a first-generation AKT degrader), and the catalytic AKT inhibitor, GDC-0068.

Comparative Analysis of JNK Activation

The following tables summarize the performance of this compound in comparison to other relevant compounds based on available experimental data.

Table 1: Compound Mechanism of Action
CompoundTarget(s)Mechanism of ActionConsequence
This compound AKT1, AKT2, AKT3PROTAC-mediated degradation via VHL E3 ligaseSustained suppression of AKT signaling, leading to JNK activation
INY-03-041 AKT1, AKT2, AKT3First-generation PROTAC-mediated degradation via Cereblon (CRBN) E3 ligaseSuppression of AKT signaling
GDC-0068 AKT1, AKT2, AKT3ATP-competitive catalytic inhibitorReversible inhibition of AKT kinase activity
Anisomycin Ribosome (Peptidyl transferase center)Protein synthesis inhibitor, potent activator of stress signaling pathwaysStrong induction of JNK phosphorylation (Positive Control)
JNK-IN-8 JNK1, JNK2, JNK3Irreversible covalent inhibitorInhibition of JNK activity (Negative Control)
Table 2: Comparative Efficacy in Breast Cancer Cell Lines
CompoundCell LineMetricValueReference
This compound 288 cancer cell linesMedian GI501.1 µM[3][5]
INY-03-041 288 cancer cell linesMedian GI503.1 µM[3][5]
GDC-0068 288 cancer cell linesMedian GI50> 10 µM[3][5]
This compound T47DSignaling Suppression50-100 nM[1]
GDC-0068 T47DSignaling Suppression>500 nM[1]

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Lower values indicate higher potency. Direct quantitative comparisons of JNK phosphorylation levels (e.g., fold-change) are not consistently reported across studies, however, the induction of JNK by this compound is a key finding of the primary research[1][3][4].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing JNK activation.

G cluster_0 cluster_1 This compound This compound VHL VHL This compound->VHL recruits AKT AKT This compound->AKT binds VHL->AKT ubiquitinates Ub Ub Proteasome Proteasome AKT_deg AKT Degradation AKT->Proteasome degradation JNK_pathway Stress Signaling (e.g., MKK4/7) AKT_deg->JNK_pathway induces JNK JNK JNK_pathway->JNK pJNK p-JNK (Active) JNK->pJNK phosphorylation cJun cJun pJNK->cJun pcJun p-cJun cJun->pcJun phosphorylation Apoptosis Apoptosis pcJun->Apoptosis leads to

This compound Mechanism of Action and JNK Activation

G start Seed Breast Cancer Cells (e.g., T47D, BT-474) treatment Treat with Compounds: - this compound - INY-03-041 - GDC-0068 - Anisomycin (Positive Control) - JNK-IN-8 (Negative Control) - DMSO (Vehicle) start->treatment lysis Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer (PVDF membrane) sds->transfer probing Antibody Probing: 1. Primary Ab (p-JNK, Total JNK, β-actin) 2. HRP-conjugated Secondary Ab transfer->probing detection Chemiluminescent Detection probing->detection analysis Densitometry Analysis (Normalize p-JNK to Total JNK) detection->analysis end Compare JNK Activation Levels analysis->end

Experimental Workflow for JNK Activation Analysis

Experimental Protocols

Western Blot for Phosphorylated JNK (p-JNK)

This protocol details the steps to measure the levels of phosphorylated JNK in response to treatment with this compound and other compounds.

1. Cell Culture and Treatment:

  • Seed breast cancer cells (e.g., T47D) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound, INY-03-041, GDC-0068, Anisomycin (e.g., 250 ng/mL for 1-8 hours), JNK-IN-8 (e.g., 1-5 µM for 3 hours prior to other treatments), or DMSO vehicle control for the indicated times.

2. Cell Lysis:

  • After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.

4. Sample Preparation for SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5 minutes.

5. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel (e.g., 10%).

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

6. Antibody Incubation:

  • Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.

    • Rabbit anti-phospho-JNK (Thr183/Tyr185)

    • Rabbit anti-JNK

    • Mouse anti-β-actin (loading control)

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-JNK bands to their respective total JNK bands and then to the loading control (β-actin). The fold change in JNK activation can then be calculated relative to the vehicle control.[6]

Conclusion

The available data strongly indicate that the second-generation AKT degrader, this compound, is a potent inducer of JNK activation, a mechanism linked to its enhanced anti-proliferative effects compared to the first-generation degrader INY-03-041 and the catalytic inhibitor GDC-0068[1][3][4]. Researchers can utilize the provided experimental protocols to further quantify and confirm this JNK activation in their specific models of interest. The use of appropriate controls, such as Anisomycin and JNK-IN-8, is crucial for validating the specificity of the observed effects. This comparative guide serves as a valuable resource for scientists investigating the downstream signaling consequences of targeted protein degradation.

References

A Head-to-Head Analysis of INY-05-040 and Other PROTACs for AKT Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed head-to-head analysis of INY-05-040, a second-generation AKT degrader, against its predecessor and other alternative AKT-targeting PROTACs. The comparison is based on publicly available experimental data, focusing on degradation efficiency, cellular potency, and impact on downstream signaling pathways.

Executive Summary

This compound is a potent and selective PROTAC that efficiently degrades all three isoforms of the serine/threonine kinase AKT. It is a heterobifunctional molecule composed of the AKT inhibitor GDC-0068 linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Preclinical studies have demonstrated that this compound offers significant advantages over both its first-generation counterpart, INY-03-041, and the catalytic AKT inhibitor GDC-0068. Another notable AKT degrader, MS21, has also shown promise; however, direct head-to-head comparative studies with this compound in the same experimental settings are not yet available in the public domain.

Mechanism of Action: PROTAC-mediated AKT Degradation

PROTACs like this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC simultaneously binds to the target protein (AKT) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of AKT with ubiquitin molecules, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound (PROTAC) Ternary_Complex Ternary Complex (PROTAC-AKT-VHL) PROTAC->Ternary_Complex Binds AKT AKT (Target Protein) AKT->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ub_AKT Ubiquitinated AKT Ternary_Complex->Ub_AKT Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AKT->Proteasome Recognition Degraded_AKT Degraded AKT (Peptides) Proteasome->Degraded_AKT Degradation

PROTAC-mediated degradation of AKT protein.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and its key comparators. It is important to note that direct comparisons between this compound and MS21 are challenging due to the lack of studies conducted in the same cell lines and under identical experimental conditions.

Table 1: Growth Inhibition Potency

A systematic growth inhibition screen across 288 cancer cell lines demonstrated the superior potency of this compound compared to its predecessor and the catalytic inhibitor.[1][2][3][4]

CompoundTarget/MechanismE3 Ligase LigandMedian GI50adj (µM)
This compound AKT DegraderVHL1.1 [3]
INY-03-041AKT DegraderCereblon3.1[3]
GDC-0068AKT InhibitorN/A>10[3]

Table 2: Degradation Efficiency and Cellular Activity

While direct head-to-head DC50 and Dmax values for this compound and MS21 in the same cell line are not available, the existing data highlights their potent degradation capabilities. This compound demonstrates rapid degradation kinetics, achieving significant AKT reduction in under 5 hours.[1]

CompoundCell LineDC50DmaxNotes
This compound T47DNot ReportedNot ReportedSubstantially improved dose- and time-dependent reduction in total AKT levels compared to INY-03-041.[3]
MS21PC-38.8 nM>90%Effective in PI3K/PTEN pathway-mutant cancers.[5]
MS21SW62023 ± 16 nM~100%Effective in KRAS/BRAF mutant cells where other AKT degraders are less effective.[6]
INY-03-041MDA-MB-468Not Reported>90% at 100-250 nMSlower degradation kinetics (~12 hours).[1]

Head-to-Head Experimental Data

Suppression of Downstream Signaling

This compound has been shown to more effectively suppress downstream AKT signaling compared to the catalytic inhibitor GDC-0068. In T47D breast cancer cells, a significantly higher concentration of GDC-0068 (>500 nM) was required to achieve comparable suppression of PRAS40 and S6 phosphorylation to that observed with 50-100 nM of this compound after 24 hours of treatment.[1] Furthermore, treatment with this compound resulted in a sustained reduction of AKT levels and downstream signaling for at least 72 hours after compound washout, a durable effect not seen with GDC-0068.[1]

Signaling_Pathway cluster_pathway AKT Signaling Pathway cluster_intervention Therapeutic Intervention PI3K PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 PRAS40 PRAS40 AKT->PRAS40 S6K S6K mTORC1->S6K Cell_Growth Cell Growth & Survival S6K->Cell_Growth PRAS40->mTORC1 INY_05_040 This compound (Degrader) INY_05_040->AKT Degrades GDC_0068 GDC-0068 (Inhibitor) GDC_0068->AKT Inhibits Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End detection->end

References

A Comparative Guide to Validating Sustained AKT Suppression by INY-05-040

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of INY-05-040, a second-generation AKT degrader, with alternative AKT inhibitors. It includes supporting experimental data and detailed protocols to validate its hallmark feature: sustained suppression of the AKT signaling pathway.

Introduction: Targeting AKT—Inhibition vs. Degradation

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common driver in over 50% of human cancers.[1][2] While traditional therapeutic strategies have focused on catalytic or allosteric inhibition of the AKT kinase, these approaches can be limited by transient effects and feedback mechanisms. A newer strategy, targeted protein degradation, aims to eliminate the AKT protein entirely, offering the potential for a more profound and durable response.

This compound is a potent, second-generation proteolysis-targeting chimera (PROTAC) that exemplifies this approach. It consists of a catalytic AKT inhibitor, GDC-0068, linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design hijacks the cell's natural protein disposal system to induce the degradation of all three AKT isoforms, leading to a rapid, profound, and sustained suppression of downstream signaling.[3][4]

Comparative Analysis of AKT-Targeting Compounds

This compound has demonstrated superior potency and sustained action compared to both its catalytic inhibitor component (GDC-0068) and a first-generation degrader (INY-03-041). The following tables summarize the key differentiators and quantitative data from preclinical studies.

Table 1: Comparison of AKT Modulator Characteristics
FeatureThis compound (AKT Degrader)GDC-0068 (Catalytic Inhibitor)INY-03-041 (1st Gen Degrader)
Mechanism of Action Induces proteasome-mediated degradation of AKT1/2/3ATP-competitive inhibitor of AKT1/2/3 kinase activityInduces CRBN-mediated degradation of AKT1/2/3
Key Advantage Sustained, long-duration suppression of AKT signalingWell-characterized kinase inhibitionProlonged signaling inhibition compared to GDC-0068
Cellular Effect Cytotoxic and cytostaticLargely cytostaticEnhanced anti-proliferative effects vs. GDC-0068
Reported Limitation Potential for "hook effect" at very high concentrationsReversible binding, requiring continuous exposureSlower degradation kinetics than this compound
Table 2: Quantitative Comparison of Cellular Activity
ParameterThis compoundGDC-0068Reference
Concentration for Signaling Suppression 50-100 nM>500 nM[3]
Duration of AKT Suppression (Post-Washout) At least 72 hoursTransient[3][4]
Growth Inhibition (288 cell lines) Superior potency-[3]

Visualizing the Mechanism and Experimental Design

Diagrams created using the DOT language provide a clear visual representation of the biological pathway and experimental workflows used to validate sustained AKT suppression.

Signaling Pathway and Points of Intervention

The diagram below illustrates the PI3K/AKT signaling cascade and highlights the distinct mechanisms of a catalytic inhibitor versus a protein degrader.

AKT_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., PRAS40, S6) AKT->Downstream Phosphorylates Proteasome Proteasome (Degradation) AKT->Proteasome Ubiquitination Proliferation Cell Proliferation & Survival Downstream->Proliferation GDC0068 GDC-0068 (Inhibitor) GDC0068->AKT INY05040 This compound (Degrader) INY05040->AKT Binds

Fig 1. AKT signaling pathway and inhibitor mechanisms.
Experimental Workflow: Washout Assay

To confirm sustained target engagement, a compound washout experiment followed by Western blot analysis is crucial. This workflow validates that the pharmacological effect of this compound persists long after the compound has been removed from the culture medium.

Washout_Workflow start Start: Cancer Cell Culture treat Treat cells with This compound or GDC-0068 start->treat wash Washout: Remove compound, add fresh media treat->wash incubate Incubate for 0, 24, 48, 72 hours post-washout wash->incubate lyse Cell Lysis & Protein Quantification incubate->lyse wb Western Blot: Probe for p-AKT, Total AKT, p-PRAS40 lyse->wb end Analyze: Compare protein levels wb->end

Fig 2. Workflow for validating sustained AKT suppression.
Logical Comparison of AKT-Targeting Strategies

This diagram outlines the fundamental differences in the therapeutic approach between catalytic inhibition and targeted protein degradation.

Logic_Comparison goal Goal: Suppress Hyperactivated AKT Signaling inhibition Strategy 1: Kinase Inhibition goal->inhibition degradation Strategy 2: Protein Degradation goal->degradation mech_inh Mechanism: Block ATP binding site (e.g., GDC-0068) inhibition->mech_inh leads to mech_deg Mechanism: Induce Ubiquitination & Proteasomal Destruction (e.g., this compound) degradation->mech_deg leads to outcome_inh Outcome: Transient, reversible suppression mech_inh->outcome_inh results in outcome_deg Outcome: Sustained, durable suppression mech_deg->outcome_deg results in

Fig 3. Comparison of AKT inhibition vs. degradation.

Experimental Protocols

Detailed methodologies are provided below for the key experiments required to validate and quantify the sustained suppression of AKT signaling by this compound.

Sustained AKT Suppression via Washout and Western Blot

This protocol is designed to assess the duration of AKT pathway inhibition after the removal of the compound.

a. Cell Culture and Treatment:

  • Seed breast cancer cells (e.g., T47D or MDA-MB-468) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (e.g., 100 nM), GDC-0068 (e.g., 500 nM), and a vehicle control (e.g., 0.1% DMSO) for 12-24 hours.

b. Compound Washout:

  • Aspirate the media containing the compounds.

  • Wash the cells twice with 2 mL of sterile, ice-cold phosphate-buffered saline (PBS).

  • Add 2 mL of fresh, pre-warmed complete culture medium to each well.

  • Return plates to the incubator and collect samples at specified time points (e.g., 0, 24, 48, and 72 hours post-washout).

c. Protein Lysate Preparation:

  • At each time point, place the culture dish on ice and wash cells twice with ice-cold PBS.[5]

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[5]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.[6]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

d. Western Blotting:

  • Normalize protein samples to equal concentrations (e.g., 20 µg) and add 2x Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes.

  • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[1]

  • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein.[7]

  • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended antibodies:

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-PRAS40 (Thr246)

    • GAPDH or β-actin (as a loading control)

  • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity using image analysis software.

Cell Viability and Growth Inhibition Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the anti-proliferative effects of the compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that will not reach full confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Add the diluted compounds to the wells and incubate for the desired period (e.g., 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot dose-response curves to determine GI50 (concentration for 50% growth inhibition) values.

References

Comparative Analysis of INY-05-040: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of INY-05-040, a second-generation AKT degrader, with its relevant alternatives. This compound is a Proteolysis Targeting Chimera (PROTAC) that consists of the catalytic AKT inhibitor GDC-0068 chemically linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its primary mechanism involves inducing the degradation of AKT protein rather than just inhibiting its catalytic function. This document summarizes key experimental data concerning its selectivity and performance against other compounds.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound in comparison to its parent inhibitor (GDC-0068), a first-generation degrader (INY-03-041), and a negative control compound.

CompoundDescriptionTargetMedian GI50adj (288 cell lines)Notes
This compound Second-Generation AKT Degrader (PROTAC)AKT Isoforms 1/2/31.1 µM[2][3]Demonstrates significantly higher potency than the first-generation degrader and the parent inhibitor.[2][3][4][5]
GDC-0068 Catalytic AKT InhibitorAKT Isoforms 1/2/3> 10 µM[2][3]The warhead for this compound; exhibits only catalytic inhibition, not degradation.
INY-03-041 First-Generation AKT Degrader (PROTAC)AKT Isoforms 1/2/33.1 µM[2][3]Utilizes a Cereblon (CRBN) recruiter and shows slower degradation kinetics compared to this compound.[1]
This compound-Neg Negative Control(Inactive towards VHL)High µM rangeA diastereoisomer of the VHL ligand is used, which substantially reduces binding to VHL and subsequent degradation activity.[1]

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are outlined below.

Kinase Selectivity Profiling

To assess the cross-reactivity of this compound against other kinases, its binding affinity was profiled against a large panel of kinases and compared directly with its parent compound, GDC-0068.

  • Objective: To determine the selectivity of this compound and identify potential off-target kinase interactions.

  • Method: A competitive binding assay was used. The biochemical selectivity of this compound was evaluated against a panel of 468 kinases.[1] The assay measures the ability of the compound to displace a proprietary ligand from the kinase active site.

  • Data Analysis: The results are typically expressed as a percentage of inhibition or dissociation constant (Kd) for each kinase. The overall selectivity is determined by comparing the affinity for the intended target (AKT) versus all other kinases in the panel. The study found the biochemical selectivity of this compound was comparable to that of GDC-0068.[1]

Cellular Growth Inhibition Assays

These assays were conducted to evaluate the functional consequence of AKT degradation on cell viability across a wide range of cancer cell lines.

  • Objective: To compare the anti-proliferative potency of this compound with other AKT-targeting compounds.

  • Method: A systematic growth inhibition screen was performed across 288 cancer cell lines.[2][3][4][5] Cells were seeded in multi-well plates and treated with a range of concentrations for each compound for a period of 4 days.[1] Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: Dose-response curves were generated, and the adjusted half-maximal growth inhibition (GI50adj) values were calculated. The median GI50adj across all cell lines was used as the primary metric for comparison.

Proteomic and Western Blot Analysis

Proteomic screens and Western blotting were used to confirm the degradation of AKT isoforms and assess the impact on downstream signaling pathways.

  • Objective: To confirm pan-AKT degradation and measure the suppression of downstream signaling targets.

  • Method (Proteomics): A proteomic screen was conducted in the MOLT4 T lymphoblast cell line, which expresses all three AKT isoforms. Cells were treated with 250 nM this compound for 4 hours, followed by cell lysis, protein digestion, and analysis by mass spectrometry to quantify changes in protein abundance.[1]

  • Method (Western Blot): Breast cancer cell lines (e.g., T47D) were treated with various concentrations of this compound, GDC-0068, or the negative control.[1][6] Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against total AKT, phospho-PRAS40 (Thr246), and phospho-S6 (Ser240/244).[1][6]

  • Data Analysis: Changes in protein levels were quantified relative to loading controls. The analysis confirmed that this compound treatment leads to a rapid (<5 hours) and sustained reduction in total AKT levels and potent suppression of downstream signaling.[1][6]

Visualizing Pathways and Workflows

The following diagrams illustrate the mechanism of action for this compound and a general workflow for its analysis.

cluster_0 This compound Mechanism of Action PROTAC This compound (PROTAC) Ternary Ternary Complex (AKT-PROTAC-VHL) PROTAC->Ternary Binds AKT AKT Protein (Target) AKT->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub_AKT Ubiquitinated AKT Ternary->Ub_AKT Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_AKT->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of this compound-mediated AKT protein degradation.

cluster_1 Cross-Reactivity Experimental Workflow cluster_assays Parallel Assays Start Start: Cancer Cell Lines Treatment Compound Treatment (this compound vs Alternatives) Start->Treatment Harvest Cell Harvest & Lysis Treatment->Harvest KinaseAssay Kinase Panel Screening Harvest->KinaseAssay WesternBlot Western Blot (AKT & p-PRAS40) Harvest->WesternBlot GrowthAssay Growth Inhibition Assay (GI50) Harvest->GrowthAssay Analysis Data Analysis & Comparison KinaseAssay->Analysis WesternBlot->Analysis GrowthAssay->Analysis Conclusion Conclusion: Selectivity & Potency Profile Analysis->Conclusion

Caption: General experimental workflow for assessing cross-reactivity.

References

INY-05-040 Demonstrates Superior Efficacy in Preclinical Models, Including Those Resistant to GDC-0068

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research highlights the potent anti-cancer activity of INY-05-040, a second-generation AKT degrader, which has shown significant efficacy in preclinical models, including those that have developed resistance to the first-generation AKT inhibitor, GDC-0068 (also known as ipatasertib). These findings position this compound as a promising therapeutic strategy to overcome acquired resistance to existing AKT-targeted therapies.

GDC-0068 is an ATP-competitive AKT inhibitor that has been investigated in numerous clinical trials.[1][2] However, as with many targeted therapies, the development of resistance can limit its long-term effectiveness. This compound, a proteolysis-targeting chimera (PROTAC), offers a distinct mechanism of action by inducing the degradation of the AKT protein, rather than simply inhibiting its function. This approach has demonstrated a more sustained and profound suppression of AKT signaling.[3][4]

A key advantage of this compound is its significantly higher potency compared to GDC-0068. Across a large panel of 288 cancer cell lines, this compound exhibited a median adjusted GI50 (the concentration required to inhibit cell growth by 50%) of 1.1 µM, whereas the median for GDC-0068 was greater than 10 µM, with a large number of cell lines showing a lack of significant growth suppression.[3] This superior performance was also observed in specific breast cancer cell lines. For instance, in T47D cells, 50-100 nM of this compound achieved comparable signaling suppression to over 500 nM of GDC-0068.[3][4]

The enhanced efficacy of this compound is attributed to its ability to induce sustained degradation of all three AKT isoforms, leading to a prolonged downstream signaling blockade that can last for at least 72 hours after the compound is removed.[3][4] This sustained action is a significant advantage over the transient inhibition of GDC-0068. Furthermore, treatment with this compound has been shown to induce the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) signaling pathway, a mechanism not observed with GDC-0068, which may contribute to its enhanced anti-tumor effects.[3][5]

While direct quantitative data on the efficacy of this compound in GDC-0068 resistant models is still emerging in published literature, the distinct mechanism of action and superior potency in sensitive lines strongly suggest its potential to overcome resistance. The development of GDC-0068 resistant cell lines, a crucial tool for such investigations, has been described in the literature, providing a clear path for further validation.

Comparative Efficacy Data

CompoundClassMedian GI50 (288 cell lines)T47D Signaling SuppressionBT-474C Xenograft Model
This compound AKT Degrader1.1 µM[3]50-100 nM[3][4]Potent reduction in pan-AKT levels[3]
GDC-0068 AKT Inhibitor>10 µM[3]>500 nM[3][4]Similar suppression of downstream signaling to this compound in vivo[3]

Experimental Protocols

Generation of GDC-0068 Resistant Cell Lines

A common method for developing resistant cell lines involves continuous exposure to escalating doses of the drug. For example, T47D and BT474 breast cancer cells can be cultured in the presence of gradually increasing concentrations of GDC-0068 over several months. The resistant phenotype is confirmed by a significant increase in the IC50 value compared to the parental cell line.

Cell Viability Assay

Cell viability is typically assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay. Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured to determine the GI50 values.

Western Blot Analysis

To assess the impact on protein expression and signaling pathways, cells are treated with the compounds for various durations. Cell lysates are then prepared and subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with specific primary antibodies against total AKT, phosphorylated AKT, and downstream targets like PRAS40 and S6, followed by secondary antibodies for detection. This allows for the visualization and quantification of protein levels and phosphorylation status.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_intervention Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation Downstream Downstream Effectors (e.g., PRAS40, S6) AKT->Downstream Phosphorylation PDK1 PDK1 PDK1->AKT Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation GDC0068 GDC-0068 (Inhibitor) GDC0068->AKT Inhibits Kinase Activity INY05040 This compound (Degrader) INY05040->AKT Induces Degradation

Caption: PI3K/AKT signaling pathway and points of intervention.

Experimental_Workflow cluster_resistance Resistance Model Development cluster_testing Efficacy Testing cluster_comparison Comparative Analysis Parental Parental Cancer Cell Line Treatment Continuous GDC-0068 Treatment (Dose Escalation) Parental->Treatment Resistant GDC-0068 Resistant Cell Line Treatment->Resistant Treatment_INH Treat with GDC-0068 Resistant->Treatment_INH Treatment_DEG Treat with this compound Resistant->Treatment_DEG Viability Cell Viability Assay (GI50 Determination) Treatment_INH->Viability Western Western Blot (AKT & p-AKT levels) Treatment_INH->Western Treatment_DEG->Viability Treatment_DEG->Western Analysis Compare GI50 and Protein Levels Viability->Analysis Western->Analysis

Caption: Experimental workflow for comparing drug efficacy.

References

Safety Operating Guide

Navigating the Disposal of Novel Chemical Compounds: A General Protocol in the Absence of Specific Data for INY-05-040

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Efforts to locate a specific Safety Data Sheet (SDS) for the selective AKT degrader INY-05-040 have been unsuccessful. A prominent supplier of this compound indicates that the SDS is available upon inquiry, highlighting the importance of requesting this critical safety document directly from the vendor before handling or disposal[1]. The absence of a publicly available SDS means that detailed, quantitative disposal procedures and specific experimental protocols for this compound cannot be provided at this time.

In the interest of promoting laboratory safety and providing procedural guidance, this document outlines a general framework for the proper disposal of novel or uncharacterized chemical compounds, which should be adapted in accordance with the forthcoming, specific guidance of the this compound SDS and institutional and regulatory requirements.

General Principles for the Disposal of Research-Grade Chemical Compounds

When a specific SDS is not immediately available, a conservative approach to waste disposal is paramount. The following steps are based on standard laboratory safety practices and are intended to provide a foundation for safe handling until specific guidance for this compound is obtained.

1. Preliminary Hazard Assessment:

  • Treat the compound as hazardous in the absence of definitive data.

  • Review available literature for any information on the compound's chemical class, potential reactivity, and any known toxicological data. This compound is described as a selective AKT degrader[1].

  • Assume the compound may be toxic, flammable, reactive, and/or corrosive until proven otherwise.

2. Segregation of Waste:

  • Do not mix unknown chemical waste with other waste streams.

  • Establish a designated, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, and paper towels).

  • The container should be made of a material compatible with the compound's known chemical structure (a complex organic molecule). A high-density polyethylene (HDPE) or glass container is often a suitable choice for organic compounds.

3. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the compound and its waste, including but not limited to:

    • Safety glasses or goggles

    • A lab coat

    • Chemically resistant gloves (nitrile or neoprene are often suitable for organic compounds, but consult a glove compatibility chart).

4. Waste Labeling:

  • Properly label the waste container with:

    • The words "Hazardous Waste"

    • The full chemical name (this compound)

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Toxic," "Handle with Caution").

5. Storage of Waste:

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the container is sealed to prevent the release of vapors.

  • Store away from incompatible materials.

6. Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the EHS department with as much information as possible about the compound, including its chemical name, structure (if known), and any available safety information.

  • Never dispose of chemical waste down the drain or in the regular trash. This can lead to environmental contamination and dangerous chemical reactions in the plumbing.

Quantitative Data Summary

A quantitative data summary for the disposal of this compound cannot be provided as no specific data on concentrations, volumes, or compatible neutralization agents are publicly available. The table below is a template that should be populated with information from the official Safety Data Sheet once obtained.

ParameterValueUnitsSource
Recommended Neutralizing AgentData not availableN/ASDS
Concentration Limit for DisposalData not availablemg/LSDS
pH Range for Aqueous WasteData not availableN/ASDS
Compatible Container MaterialData not availableN/ASDS

Experimental Protocols

Detailed methodologies for key experiments related to the safe disposal of this compound are not available. A general protocol for preparing chemical waste for disposal is as follows:

  • Aqueous Waste: If the compound is in a solution, determine if it can be safely neutralized or if it must be disposed of as is. This information will be in the SDS. If neutralization is possible, the SDS will specify the appropriate agent and the final pH range.

  • Solid Waste: Collect solid this compound waste in a designated, labeled container. Ensure the container is sealed.

  • Contaminated Labware: Disposable items (e.g., pipette tips, tubes) should be placed in a designated, sealed waste bag or container. Non-disposable glassware should be decontaminated using a method specified in the SDS before washing. If no method is specified, rinse with a suitable solvent (e.g., ethanol or acetone, ensuring compatibility) and collect the rinsate as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of a research-grade chemical compound.

cluster_waste_streams Waste Streams start Start: Generation of this compound Waste sds Obtain and Review Safety Data Sheet (SDS) start->sds assess Assess Hazards (Toxicity, Reactivity, Flammability) sds->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste (Solid, Liquid, Sharps, Contaminated Debris) ppe->segregate solid_waste Solid Waste (Powder, Contaminated Items) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste label_solid Label Solid Waste Container: - 'Hazardous Waste' - Chemical Name - Date - Hazards solid_waste->label_solid label_liquid Label Liquid Waste Container: - 'Hazardous Waste' - Chemical Name & Concentration - Date - Hazards liquid_waste->label_liquid store Store Sealed Containers in Designated Hazardous Waste Area label_solid->store label_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Document and Dispose via Authorized Personnel contact_ehs->end

References

Essential Safety and Handling Guidance for INY-05-040

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for INY-05-040 is not publicly available. The following guidance is based on the safety protocols for similar potent, powdered research compounds and is intended to provide essential, immediate safety and logistical information. Researchers, scientists, and drug development professionals must consult the official SDS for this compound, when available, and perform a risk assessment specific to their experimental conditions.

Hazard Identification and Exposure Limits

Potent research compounds like this compound are often cytotoxic and may have other significant health effects at low exposure levels. The following table summarizes typical occupational exposure limits and toxicity data for similar compounds. These values should be treated as estimates until a specific SDS for this compound is available.

ParameterValueUnitNotes
Occupational Exposure Limit (OEL) 0.1 - 10µg/m³8-hour Time-Weighted Average (TWA). Varies based on potency.
LD50 (Oral, Rat) 10 - 500mg/kgEstimated based on similar kinase inhibitors.
Physical Form Solid-Likely a crystalline powder.
Signal Word Danger-Indicates a high-hazard compound.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure when handling potent compounds like this compound. The level of PPE required depends on the specific handling procedure and the potential for aerosol generation.

Standard Handling (Low potential for aerosolization)

For procedures such as preparing solutions from pre-weighed aliquots within a fume hood:

  • Gloves: Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A disposable, back-closing lab coat is preferred to prevent contamination of personal clothing.

  • Respiratory Protection: Not typically required when handling small quantities in a certified chemical fume hood.

High-Hazard Procedures (High potential for aerosolization)

For procedures such as weighing the powder or performing animal studies:

  • Gloves: Double-gloving with nitrile gloves is required.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield may also be necessary.

  • Lab Coat: A disposable, back-closing, and cuffed lab coat is required.

  • Respiratory Protection: A NIOSH-approved respirator with a P100 filter is required. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling cluster_assessment Risk Assessment cluster_low_risk Low Aerosolization Potential cluster_high_risk High Aerosolization Potential Assess Procedure Assess Handling Procedure LowRisk_PPE Standard PPE: - Double Nitrile Gloves - Safety Glasses - Disposable Lab Coat Assess Procedure->LowRisk_PPE e.g., Handling Solutions HighRisk_PPE Enhanced PPE: - Double Nitrile Gloves - Chemical Goggles/Face Shield - Disposable Back-Closing Lab Coat - NIOSH-Approved Respirator (P100) Assess Procedure->HighRisk_PPE e.g., Weighing Powder

Caption: PPE Selection Workflow for this compound Handling

Operational and Disposal Plans

Handling Procedures
  • Weighing: All weighing of powdered this compound must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE). Use disposable weigh boats and spatulas to minimize contamination.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.

  • Spill Management: In case of a spill, immediately alert others in the area. For small spills of powder, gently cover with absorbent material and then wet with a 10% bleach solution. For liquid spills, absorb with appropriate material. All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound, including gloves, lab coats, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of any material containing this compound in the regular trash or down the drain.

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